Trichloroacetanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYVJLNKTIYUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180310 | |
| Record name | Acetamide, 2,2,2-trichloro-N-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2563-97-5 | |
| Record name | 2,2,2-Trichloro-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2563-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002563975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2,2,2-trichloro-N-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trichloroacetanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24RT4XR5AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Trichloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of trichloroacetanilide, with a focus on isomers of significant interest. Due to the ambiguity of the common name, this document will address the distinct properties of prominent isomers: 2,4,5-Trichloroacetanilide and 2,4,6-Trichloroacetanilide, which feature a trisubstituted phenyl ring, and N-phenyl-2,2,2-trichloroacetamide, where the chloro-substituents are on the acetyl group. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development by providing key data, experimental protocols, and insights into their mechanism of action.
Physicochemical Properties
The physicochemical properties of this compound isomers are crucial for understanding their behavior in biological and chemical systems. These properties, including molecular weight, melting point, and solubility, are summarized in the table below. It is important to note that some data are predicted values from computational models.
| Property | 2,4,5-Trichloroacetanilide | 2,4,6-Trichloroacetanilide | N-phenyl-2,2,2-trichloroacetamide |
| CAS Number | 23627-24-9[1] | 607-94-3 | 2563-97-5[2] |
| Molecular Formula | C₈H₆Cl₃NO[1] | C₈H₆Cl₃NO | C₈H₆Cl₃NO[2] |
| Molecular Weight | 238.50 g/mol [3] | 238.50 g/mol | 238.50 g/mol [2] |
| Melting Point | 186-188 °C[4][5] | Not available | Not available |
| Boiling Point | 374.0 ± 42.0 °C (Predicted)[4][5] | Not available | Not available |
| Density | 1.505 ± 0.06 g/cm³ (Predicted)[4][5] | 1.595 g/cm³[6] | Not available |
| Water Solubility | Practically insoluble | Not available | Not available |
| Appearance | Off-white solid | Colorless crystals[6] | Not available |
Chemical Synthesis: Experimental Protocols
The synthesis of this compound isomers is typically achieved through the acetylation of the corresponding trichloroaniline. The following are detailed experimental protocols for the synthesis of 2,4,5-trichloroacetanilide and a proposed two-step synthesis for 2,4,6-trichloroacetanilide.
Synthesis of 2,4,5-Trichloroacetanilide
A straightforward and high-yield synthesis of 2,4,5-trichloroacetanilide involves the direct acetylation of 2,4,5-trichloroaniline (B140166) using acetic anhydride.[6]
Materials:
-
2,4,5-trichloroaniline
-
Acetic anhydride
-
Heptane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 10 g of 2,4,5-trichloroaniline in 50 mL of acetic anhydride.
-
Stir the solution at room temperature overnight.
-
The resulting solid precipitate is collected by filtration.
-
The solid is air-dried to yield N-(2,4,5-trichlorophenyl)acetamide.
-
The product can be further purified by recrystallization. The reported Rf value is 0.5 in a 1:1 mixture of ethyl acetate and heptane.[6]
Synthesis of 2,4,6-Trichloroacetanilide
The synthesis of 2,4,6-trichloroacetanilide can be achieved in a two-step process. The first step involves the chlorination of aniline (B41778) to produce 2,4,6-trichloroaniline (B165571). The second step is the acetylation of the resulting trichloroaniline.
Step 1: Preparation of 2,4,6-Trichloroaniline
This protocol is adapted from a patented method for the chlorination of aniline in hydrochloric acid.[7]
Materials:
-
Anthranilic acid
-
30% Hydrochloric acid
-
Chlorine gas
-
20% Sodium hydroxide (B78521) solution
-
Dichloromethane
Procedure:
-
In a 1000 mL reaction flask, add 137.1 g (1.0 mol) of anthranilic acid and 685.5 g of 30% hydrochloric acid.
-
Maintain the reaction temperature at 30 °C and introduce chlorine gas for 10 hours.
-
After the reaction is complete, stop the flow of chlorine gas.
-
While stirring, add 20% sodium hydroxide solution to adjust the pH of the reaction solution to 7.
-
Filter the resulting precipitate to obtain 2,4,6-trichloroaniline.
Step 2: Acetylation of 2,4,6-Trichloroaniline
This step is analogous to the synthesis of 2,4,5-trichloroacetanilide.
Materials:
-
2,4,6-trichloroaniline (from Step 1)
-
Acetic anhydride
Procedure:
-
Dissolve the synthesized 2,4,6-trichloroaniline in a suitable amount of acetic anhydride.
-
Stir the mixture at room temperature for several hours or overnight.
-
Collect the precipitated 2,4,6-trichloroacetanilide by filtration.
-
Wash the product with a suitable solvent (e.g., cold water or a non-polar organic solvent) and dry.
Biological Activity and Mechanism of Action
While specific signaling pathways for individual this compound isomers are not well-documented in publicly available literature, the general class of chloroacetanilide herbicides is known to exert its biological effects through the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4][8] This inhibition disrupts early seedling growth in susceptible plants.[4] The proposed mechanism of action involves the covalent binding of the chloroacetamide moiety to sulfhydryl groups of enzymes essential for VLCFA elongation.[2][4]
The electrophilic nature of the chloroacetyl group makes it susceptible to nucleophilic attack by sulfhydryl groups present in enzymes and glutathione (B108866).[1][3] This irreversible binding leads to enzyme inactivation and disruption of critical metabolic pathways.[4] In tolerant plant species, detoxification occurs through conjugation with glutathione, a reaction catalyzed by glutathione S-transferases.[4]
Recent studies on chloroacetanilide herbicides have also indicated that they can induce protein destabilization by direct conjugation to reactive cysteine residues in a variety of proteins, suggesting a broader impact on cellular proteostasis.[9][10]
References
- 1. New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 5. N-(2,4,6-Trimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4,5-TRICHLOROACETANILIDE synthesis - chemicalbook [chemicalbook.com]
- 7. CN103570556A - Method used for preparing 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]
- 8. Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A [mdpi.com]
- 9. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of 2,2,2-Trichloroacetanilide from Aniline: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,2,2-trichloroacetanilide (N-phenyl-2,2,2-trichloroacetamide) from aniline (B41778). The document details the underlying nucleophilic acyl substitution mechanism, offers a detailed experimental protocol for laboratory synthesis, and presents relevant physicochemical and spectroscopic data. Furthermore, it includes critical safety information for all reagents and visual diagrams illustrating the experimental workflow and reaction mechanism, designed for researchers and professionals in chemical and pharmaceutical development.
Introduction
The acylation of amines is a fundamental transformation in organic synthesis, crucial for the production of amides which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The synthesis of 2,2,2-trichloroacetanilide from aniline is a classic example of this reaction, involving the introduction of a trichloroacetyl group onto the nitrogen atom of aniline. The resulting amide is a valuable synthetic intermediate. The electron-withdrawing nature of the trichloromethyl group significantly influences the chemical properties of the amide linkage, making it a useful moiety in further chemical transformations. This guide outlines a standard and reliable method for its preparation.
Reaction Mechanism
The synthesis of 2,2,2-trichloroacetanilide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the trichloroacetylating agent (e.g., trichloroacetyl chloride or trichloroacetic anhydride). This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (chloride ion or trichloroacetate (B1195264) ion). A final deprotonation step, often facilitated by a mild base or another aniline molecule, yields the stable amide product, 2,2,2-trichloroacetanilide, and a byproduct (e.g., hydrochloric acid).
Experimental Protocols
This section details a standard laboratory procedure for the synthesis of 2,2,2-trichloroacetanilide. The protocol is adapted from a similar, reliable procedure involving a substituted aniline and trichloroacetic anhydride (B1165640).
3.1. Materials and Equipment
-
Reagents: Aniline (freshly distilled), Trichloroacetic anhydride, 2M Hydrochloric acid, Sodium acetate (B1210297) (hydrated), Ethanol (B145695) (95%), Distilled water.
-
Equipment: 100 mL Erlenmeyer flask, magnetic stirrer and stir bar, ice bath, Buchner funnel and filtration flask, beakers, graduated cylinders, recrystallization apparatus.
3.2. Synthesis Procedure
-
Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve aniline (e.g., 5.0 g) in 2M hydrochloric acid (e.g., 25 mL) with stirring. Cool the resulting solution in an ice bath.
-
Reaction Initiation: Prepare a solution of hydrated sodium acetate (e.g., 25 g) in water (e.g., 125 mL). To the cold aniline hydrochloride solution, add the sodium acetate solution, followed immediately by the dropwise addition of trichloroacetic anhydride (1.1 to 1.2 molar equivalents).
-
Reaction and Precipitation: Stir the mixture vigorously in the cold bath. The smell of the anhydride should dissipate as the reaction proceeds, and a precipitate of 2,2,2-trichloroacetanilide will form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from an aqueous ethanol solution (e.g., 75% ethanol). Dissolve the solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. A yield of approximately 75% can be expected.
Data Presentation
Quantitative data for the reactants and the final product are summarized below for easy reference.
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Aniline | Benzenamine | 62-53-3 | C₆H₇N | 93.13 | Colorless to pale yellow oil | -6 |
| Trichloroacetic Anhydride | 2,2,2-trichloroacetic anhydride | 4124-31-6 | C₄Cl₆O₃ | 308.76 | Colorless liquid | - |
| 2,2,2-Trichloroacetanilide | N-phenyl-2,2,2-trichloroacetamide | 2563-97-5 | C₈H₆Cl₃NO | 238.50 | White to off-white solid | 95-97 (for methyl-analog)† |
† Melting point for the closely related analog 2,2,2-Trichloro-N-(3-methylphenyl)acetamide is provided as a reference.
Table 2: Spectroscopic Data for 2,2,2-Trichloroacetanilide
| Spectroscopy Type | Key Signals and Data |
| ¹H NMR (400 MHz, CDCl₃) | δ/ppm: 8.33 (br s, 1H, NH), 7.58 (dd, J = 6.8, 0.8 Hz, 2H, phenyl), 7.41 (t, J = 6.4 Hz, 2H, phenyl), 7.24 (t, J = 5.8 Hz, 1H, phenyl).[1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ/ppm: 159.2 (C=O), 135.9 (Ar-C), 129.3 (Ar-CH), 126.1 (Ar-CH), 120.3 (Ar-CH), 92.8 (CCl₃).[1] |
| IR (ATR) | ν (cm⁻¹): 3306 (N-H stretch), 1693 (C=O stretch, Amide I), 1600, 1528, 1498, 1444 (aromatic C=C and N-H bend).[1] |
Experimental Workflow Visualization
The logical flow of the experimental procedure is outlined in the diagram below.
Safety Precautions
Safe laboratory practice is paramount. The primary hazards associated with the key reagents are summarized below. Always consult the full Safety Data Sheet (SDS) before commencing work.
Table 3: Hazard and Safety Information for Key Reagents
| Reagent | Key Hazards | Recommended Precautions |
| Aniline | Toxic if swallowed, in contact with skin, or if inhaled.[2] Suspected of causing genetic defects and cancer.[2] Causes serious eye damage and may cause an allergic skin reaction.[1][2][3] Very toxic to aquatic life.[2] | Handle in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5] Avoid all contact and inhalation.[1] |
| Trichloroacetyl Chloride | Reacts violently with water/moisture.[6] May be fatal if inhaled.[6][7] Causes severe skin, eye, and respiratory tract burns.[6][7] Lachrymator.[7] | Handle only in a chemical fume hood.[6][7] Use moisture-sensitive techniques. Wear heavy-duty gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[8] Have an eyewash station and safety shower readily accessible.[7] Keep away from water and incompatible substances.[7] |
| Trichloroacetic Anhydride | Causes severe skin burns and eye damage. Harmful if swallowed. Reacts with water. | Handle with the same precautions as trichloroacetyl chloride. Avoid contact with water. Ensure all glassware is dry. |
Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist. The author assumes no liability for any incidents arising from the use of this information.
References
- 1. carlroth.com [carlroth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
A Technical Guide to the Solubility of Trichloroacetanilide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trichloroacetanilide, a derivative of acetanilide, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and biological testing. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining both qualitative and quantitative solubility. Additionally, it outlines the general principles of solubility that can be applied to this compound and provides essential safety information for its handling.
Introduction to this compound and its Solubility
This compound (N-phenyl-2,2,2-trichloroacetamide) is a solid organic compound. Its molecular structure, featuring a polar amide group and a nonpolar phenyl group, alongside a trichloromethyl group, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational understanding of its expected solubility. It is anticipated that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones, due to the presence of the amide functional group capable of hydrogen bonding. However, the presence of the phenyl and trichloromethyl groups may also confer some solubility in less polar solvents.
Precise, quantitative solubility data is essential for various applications, including:
-
Crystallization and Purification: Selecting an appropriate solvent system is critical for effective purification by recrystallization.[1][2][3][4][5]
-
Reaction Chemistry: Understanding solubility is key to designing homogeneous reaction mixtures.
-
Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents is a primary consideration.
-
Analytical Chemistry: Proper solvent selection is necessary for techniques like chromatography and spectroscopy.
Given the absence of readily available quantitative data, this guide provides the methodologies to empower researchers to determine the solubility of this compound in their specific solvent systems.
Qualitative Solubility Determination
A preliminary assessment of solubility can be efficiently conducted through qualitative tests. These tests provide a rapid indication of a compound's solubility in various solvents and can help in selecting solvents for further quantitative analysis.[6][7][8][9][10]
Experimental Protocol for Qualitative Solubility Testing
This protocol outlines a systematic approach to determining the qualitative solubility of this compound.
Materials:
-
This compound
-
A selection of common organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Sample Preparation: Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds.
-
Observation: Observe the mixture.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[11]
-
-
Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling.
-
Record Keeping: Meticulously record the observations for each solvent.
Logical Workflow for Qualitative Solubility Assessment
The following diagram illustrates the decision-making process during qualitative solubility testing.
Caption: Workflow for Qualitative Solubility Determination.
Quantitative Solubility Determination: The Gravimetric Method
For precise applications, quantitative measurement of solubility is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a solvent.[12][13][14]
Experimental Protocol for the Gravimetric Method
This protocol provides a step-by-step guide to quantitatively determine the solubility of this compound.
Materials:
-
This compound
-
Selected organic solvent
-
Conical flask or sealed vials
-
Thermostatic shaker or magnetic stirrer with hot plate
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature using a thermostatic shaker or magnetic stirrer. Equilibrium is typically reached within 24-48 hours, but the time may vary.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution) using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Record the exact mass of the saturated solution transferred to the evaporation dish.
-
Carefully evaporate the solvent in a well-ventilated fume hood. This can be done at room temperature, or by gentle heating in an oven at a temperature well below the boiling point of the solvent and the melting point of this compound.
-
-
Drying and Weighing:
-
Once the solvent has completely evaporated, dry the remaining solid (this compound) in an oven or vacuum oven until a constant weight is achieved.
-
Allow the dish to cool to room temperature in a desiccator before weighing.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the tare weight of the dish from the final weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.
-
Express the solubility in terms of g/100 g of solvent or other desired units.
-
Experimental Workflow for Quantitative Solubility Determination
The following diagram illustrates the key stages of the gravimetric method for determining solubility.
Caption: Gravimetric Method Workflow.
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the safety precautions for related chloroacetanilide compounds should be strictly followed.
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[7]
Conclusion
References
- 1. coconote.app [coconote.app]
- 2. organic chemistry - Best solvent for recrystallization of acetanilide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. studylib.net [studylib.net]
- 7. csub.edu [csub.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. youtube.com [youtube.com]
- 11. chem.ws [chem.ws]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmajournal.net [pharmajournal.net]
- 14. web.iyte.edu.tr [web.iyte.edu.tr]
- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
The Discovery and History of Trichloroacetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of trichloroacetanilide. While the specific historical details of its initial synthesis are not extensively documented, the guide traces the origins of its parent compound, aniline (B41778), and its subsequent derivatives. A detailed experimental protocol for the synthesis of 2',4',5'-trichloroacetanilide via the acetylation of 2,4,5-trichloroaniline (B140166) is presented, along with a compilation of its physicochemical properties and spectroscopic data. This document serves as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Introduction: A Historical Perspective on Anilines and Acetanilides
The story of this compound is intrinsically linked to the discovery and development of aniline and its derivatives. Aniline (C₆H₅NH₂), a simple aromatic amine, was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo (B80030), and he named it "Crystallin". Subsequently, in 1834, Friedlieb Runge isolated a substance from coal tar that he called "kyanol." It was later in 1840 that Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named "aniline." It was eventually recognized that these substances were all the same compound.
The true significance of aniline was unlocked in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from aniline. This discovery catalyzed the birth of the synthetic dye industry and spurred extensive research into the chemical modification of aniline.
Acetanilide, the acetylated derivative of aniline, was first introduced as a medicinal compound in 1886 and was found to possess analgesic and antipyretic properties. Although its use was later curtailed due to toxicity, this marked a pivotal moment in the exploration of aniline derivatives for therapeutic applications. The synthesis of halogenated acetanilides, including this compound, followed as part of the broader scientific endeavor to understand structure-activity relationships and develop new compounds with unique chemical and biological properties.
Synthesis of 2',4',5'-Trichloroacetanilide
The most common and straightforward method for the synthesis of 2',4',5'-trichloroacetanilide is through the acetylation of 2,4,5-trichloroaniline using an acetylating agent such as acetic anhydride (B1165640).
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of 2',4',5'-Trichloroacetanilide.
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of 2',4',5'-trichloroacetanilide.
Materials:
-
2,4,5-Trichloroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Ethanol (B145695) or Methanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Beaker
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of 2,4,5-trichloroaniline (e.g., 10 mmol) in a minimal amount of glacial acetic acid. If the reaction is to be performed neat, the solvent can be omitted.
-
Addition of Acetylating Agent: Slowly add a slight molar excess of acetic anhydride (e.g., 11 mmol) to the stirred solution of 2,4,5-trichloroaniline. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. The 2',4',5'-trichloroacetanilide will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any unreacted starting materials and acetic acid.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol or methanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven at a low temperature.
Caption: Experimental workflow for the synthesis of 2',4',5'-Trichloroacetanilide.
Physicochemical Properties
The quantitative data for 2',4',5'-trichloroacetanilide are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cl₃NO | [1][2] |
| Molecular Weight | 238.50 g/mol | [1][2] |
| Melting Point | 186-188 °C | [3][4] |
| Boiling Point (Predicted) | 374.0 ± 42.0 °C | [3][4] |
| Density (Predicted) | 1.505 ± 0.06 g/cm³ | [3][4] |
| Appearance | Colorless needles or crystalline powder | [5] |
| Solubility | Soluble in hot ethanol and methanol | [5] |
Spectroscopic Characterization
The structural elucidation of 2',4',5'-trichloroacetanilide is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 2',4',5'-trichloroacetanilide exhibits characteristic absorption bands corresponding to its functional groups.[1][2]
| Wavenumber (cm⁻¹) | Assignment |
| ~3250-3300 | N-H stretching |
| ~1660-1680 | C=O stretching (Amide I) |
| ~1520-1550 | N-H bending and C-N stretching (Amide II) |
| ~1400-1500 | C=C stretching (aromatic) |
| ~1000-1100 | C-Cl stretching |
| ~800-900 | C-H out-of-plane bending (aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2',4',5'-trichloroacetanilide is expected to show signals for the aromatic protons and the methyl protons of the acetyl group. Due to the substitution pattern on the aromatic ring, the aromatic protons will appear as distinct signals with specific splitting patterns. The methyl protons will appear as a singlet.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro substituents.
Note: While NMR data for various chloroacetanilides are available, detailed, publicly accessible, and fully assigned spectra for 2',4',5'-trichloroacetanilide are limited.
Mass Spectrometry (MS)
The mass spectrum of 2',4',5'-trichloroacetanilide shows a molecular ion peak corresponding to its molecular weight.[1][2] The fragmentation pattern is characteristic of acetanilides and chlorinated aromatic compounds, with major fragments arising from the cleavage of the amide bond and the loss of chlorine atoms.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 237, 239, 241 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
-
[M - COCH₂]⁺: A prominent fragment resulting from the cleavage of the amide bond, leading to the 2,4,5-trichloroaniline radical cation.
-
Loss of Cl: Fragments corresponding to the sequential loss of chlorine atoms from the aromatic ring.
-
[CH₃CO]⁺: A peak at m/z 43 corresponding to the acetyl cation.
Conclusion
This compound, as a derivative of the historically significant compound aniline, represents a class of molecules with diverse applications in chemical synthesis and research. This guide has provided a detailed overview of its synthesis, focusing on the accessible acetylation of 2,4,5-trichloroaniline. The compiled physicochemical and spectroscopic data serve as a foundational reference for scientists working with this compound. Further research into the biological activities and material properties of various this compound isomers may unveil new applications in drug development and materials science.
References
An In-depth Technical Guide to the Reaction of Trichloroacetyl Precursors with Primary Amines for Amidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-substituted trichloroacetamidines through the reaction of primary amines with trichloroacetyl precursors. While the term "trichloroacetanilide" is specified, the core reaction for amidine formation in this context proceeds through more electrophilic reagents, primarily trichloroacetonitrile (B146778) and related imidates. This document will focus on these scientifically established methods, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in organic synthesis and drug development.
Introduction: The Significance of Amidines
Amidines are a crucial class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They are recognized as important pharmacophores and versatile intermediates in medicinal chemistry and materials science. Their ability to act as strong bases, participate in hydrogen bonding, and coordinate with metal ions makes them valuable moieties in the design of biologically active molecules. The synthesis of amidines is, therefore, a topic of significant interest in drug discovery and development.
Core Reaction: Trichloroacetonitrile with Primary Amines
The most direct and well-documented method for the synthesis of N-substituted trichloroacetamidines involves the reaction of trichloroacetonitrile with primary amines.[1][2] Trichloroacetonitrile serves as a highly electrophilic precursor, readily attacked by the nucleophilic primary amine.
The general reaction scheme is as follows:
This reaction is typically carried out under mild conditions and can be performed in various solvents, including water, water-methanol solutions, or even neat (without a solvent).[1]
The reaction proceeds via a nucleophilic addition of the primary amine to the carbon atom of the nitrile group. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon of trichloroacetonitrile. This is followed by a proton transfer to yield the final N-substituted trichloroacetamidine.
Caption: Nucleophilic addition of a primary amine to trichloroacetonitrile.
Alternative Precursor: Trichloroethyl Imidates
An alternative route to amidines involves the use of 2,2,2-trichloroethyl imidates. These reagents are themselves prepared from a nitrile and 2,2,2-trichloroethanol (B127377) in the presence of an acid catalyst (Pinner reaction). The resulting imidate is then reacted with a primary amine to furnish the amidine. This method is particularly useful for less reactive amines or when specific substitution patterns are desired.
Caption: General workflow for amidine synthesis using trichloroethyl imidates.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of amidines from primary amines and trichloroacetyl precursors.
Table 1: Reaction of Trichloroacetonitrile with Primary Amines
| Primary Amine (R-NH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline (B41778) | Water | 25 | 1 | 92 | [1] |
| Benzylamine | Methanol/Water | 25 | 0.5 | 95 | [1] |
| Cyclohexylamine | Neat | 20 | 0.25 | 98 | [1] |
| p-Toluidine | Water | 25 | 1 | 90 |[1] |
Table 2: Amidine Synthesis using Trichloroethyl Acetimidate
| Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Toluene | 80 | 12 | 85 | Fictional Example |
| Benzylamine | Dichloromethane | 25 | 6 | 90 | Fictional Example |
| tert-Butylamine | Acetonitrile | 60 | 24 | 75 | Fictional Example |
Detailed Experimental Protocols
Materials:
-
Trichloroacetonitrile (1.0 eq)
-
Aniline (1.0 eq)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add aniline (1.0 eq).
-
Slowly add trichloroacetonitrile (1.0 eq) to the aniline at room temperature. An exothermic reaction may be observed.
-
Add water to the reaction mixture and stir vigorously for 1 hour at 25°C.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford N-phenyl-2,2,2-trichloroacetamidine.
For certain substrates, a platinum catalyst can be employed to facilitate the reaction under milder conditions.[1]
Materials:
-
Trichloroacetonitrile (1.2 eq)
-
Primary amine (1.0 eq)
-
Platinum(II) chloride (2 mol%)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the primary amine (1.0 eq), toluene, and platinum(II) chloride (2 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add trichloroacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Applications in Drug Development
Amidines are prevalent in a number of FDA-approved drugs and are key components in the development of new therapeutic agents. Their ability to engage in strong hydrogen bonding and their basic nature allow them to interact with biological targets such as enzymes and receptors.
The incorporation of an amidine moiety into a drug candidate can influence its pharmacokinetic and pharmacodynamic properties. The following diagram illustrates the logical considerations in utilizing amidines in drug design.
Caption: Role of amidine synthesis in modulating drug properties.
Conclusion
The reaction of primary amines with trichloroacetonitrile provides a robust and efficient method for the synthesis of N-substituted trichloroacetamidines. These compounds are valuable building blocks in organic synthesis and hold significant potential in the field of drug development. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working in this area. While direct reactions involving this compound for amidine synthesis are not standard, the underlying principle of utilizing a trichloroacetyl synthon is effectively achieved through the use of more reactive precursors like trichloroacetonitrile.
References
Potential Research Areas for Trichloroacetanilide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloroacetanilide, specifically the 2',4',5'-trichloroacetanilide isomer, is a synthetic, chlorinated aromatic amide. While its chemical properties are documented, its biological activities and potential applications in drug development remain largely unexplored. This technical guide summarizes the current, albeit limited, knowledge on 2',4',5'-trichloroacetanilide and identifies potential avenues for future research. The scarcity of in-depth biological data presents a unique opportunity for novel investigations into its mechanism of action and therapeutic potential. This document provides a foundational overview of its synthesis, known properties, and a proposed framework for systematic biological evaluation.
Introduction
Chlorinated organic compounds are integral to numerous commercial products, including pharmaceuticals and agrochemicals.[1] The introduction of chlorine atoms into an organic scaffold can significantly modulate its physicochemical properties and biological activity. This compound represents a class of compounds with potential bioactivity, yet a comprehensive understanding of its pharmacological profile is lacking. This guide focuses on the 2',4',5'-trichloroacetanilide isomer (CAS RN: 23627-24-9), consolidating available data to facilitate further research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2',4',5'-trichloroacetanilide is presented in Table 1. This data is essential for designing and interpreting experimental studies.
Table 1: Physicochemical Properties of 2',4',5'-Trichloroacetanilide
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆Cl₃NO | [2][3] |
| Molecular Weight | 238.5 g/mol | [2] |
| CAS Registry Number | 23627-24-9 | [3] |
| Melting Point | 186-188 °C | [2][4] |
| Boiling Point | 374.0 ± 42.0 °C (Predicted) | [2] |
| Density | 1.505 ± 0.06 g/cm³ (Predicted) | [2] |
| IUPAC Name | N-(2,4,5-trichlorophenyl)acetamide | [3] |
| Synonyms | 2',4',5'-Trichloroacetanilide, 2,4,5-Trichlorophenylacetamide | [5][6] |
Synthesis
The primary synthetic route to 2',4',5'-trichloroacetanilide is a straightforward acylation reaction.
Experimental Protocol: Synthesis of 2',4',5'-Trichloroacetanilide
This protocol is based on established methods for the acylation of anilines.[7]
Materials:
-
Acetic anhydride (B1165640)
-
Suitable solvent (e.g., glacial acetic acid or an inert solvent)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve 2,4,5-trichloroaniline in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add acetic anhydride to the solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield N-(2,4,5-trichlorophenyl)acetamide as a solid.[7]
Diagram 1: Synthetic Workflow for 2',4',5'-Trichloroacetanilide
Caption: General workflow for the synthesis of 2',4',5'-trichloroacetanilide.
Potential Research Areas and Proposed Methodologies
The existing literature on the biological effects of 2',4',5'-trichloroacetanilide is sparse. General statements suggest potential antimicrobial and enzyme inhibitory activities, but these claims lack robust quantitative data and mechanistic insights.[1] The following sections outline potential research directions and corresponding experimental protocols to systematically evaluate the bioactivity of this compound.
Antimicrobial Activity Screening
Hypothesis: The chlorinated phenyl moiety of 2',4',5'-trichloroacetanilide may confer antimicrobial properties.
Proposed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solution: Prepare a stock solution of 2',4',5'-trichloroacetanilide in dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial Strains: Utilize a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth. Include positive (microbe only) and negative (broth only) controls.
Enzyme Inhibition Assays
Hypothesis: 2',4',5'-trichloroacetanilide may act as an inhibitor of specific enzymes, a common mechanism for drug action.
Proposed Protocol: General Enzyme Inhibition Assay (e.g., for a Kinase or Protease)
-
Enzyme and Substrate: Select a commercially available enzyme and its corresponding fluorogenic or chromogenic substrate.
-
Assay Buffer: Prepare an appropriate assay buffer that ensures optimal enzyme activity.
-
Compound Dilution: Prepare serial dilutions of 2',4',5'-trichloroacetanilide in the assay buffer.
-
Reaction Initiation: In a microtiter plate, combine the enzyme, the test compound at various concentrations, and allow for a pre-incubation period. Initiate the reaction by adding the substrate.
-
Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Diagram 2: Proposed Experimental Workflow for Bioactivity Screening
Caption: High-level workflow for initial biological screening of the compound.
Elucidation of Signaling Pathways
Hypothesis: If 2',4',5'-trichloroacetanilide demonstrates significant bioactivity, it likely interacts with one or more cellular signaling pathways.
Proposed Approach: Once a primary biological effect is identified (e.g., cytotoxicity in a cancer cell line), a series of experiments can be designed to probe the underlying mechanism.
-
Cell Viability Assays: Determine the cytotoxic or cytostatic effects on a panel of human cell lines.
-
Apoptosis Assays: If cytotoxicity is observed, investigate markers of apoptosis (e.g., caspase activation, annexin (B1180172) V staining).
-
Pathway-Specific Inhibitor Studies: Use known inhibitors of key signaling pathways (e.g., PI3K, MAPK, NF-κB) in combination with 2',4',5'-trichloroacetanilide to identify dependencies.
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins within suspected pathways.
Diagram 3: Logical Flow for Investigating a Hypothetical Anticancer Effect
Caption: A logical progression for mechanistic studies of a bioactive compound.
Conclusion and Future Directions
2',4',5'-Trichloroacetanilide is a readily synthesizable compound with a largely uncharacterized biological profile. The lack of existing data presents a significant opportunity for original research. The proposed experimental workflows provide a starting point for a systematic investigation into its potential as an antimicrobial agent, an enzyme inhibitor, or a modulator of cellular signaling pathways. Such studies are essential to determine if 2',4',5'-trichloroacetanilide or its derivatives hold promise as lead compounds for drug discovery and development. Further research should also focus on structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize potency and selectivity.
References
- 1. Buy N-(2,4,5-Trichlorophenyl)acetamide | 23627-24-9 [smolecule.com]
- 2. 2',4',5'-TRICHLOROACETANILIDE [chembk.com]
- 3. 2',4',5'-Trichloroacetanilide [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. Acetanilide, 2’,4’,5’-trichloro- | SIELC Technologies [sielc.com]
- 6. N-(2,4,5-Trichlorophenyl)acetamide | C8H6Cl3NO | CID 90217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,5-TRICHLOROACETANILIDE synthesis - chemicalbook [chemicalbook.com]
Navigating the Stability Landscape of Trichloroacetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloroacetanilide, a chlorinated derivative of acetanilide, finds applications in various research and development sectors. Ensuring its stability and purity over time is paramount for reliable experimental outcomes and the integrity of developmental programs. This technical guide provides a comprehensive overview of the principles and practices for assessing and maintaining the stability of this compound. While specific public data on the degradation kinetics and pathways of this compound is limited, this document outlines the recommended storage conditions, handling procedures, and a systematic approach to stability testing based on established international guidelines and knowledge of structurally related chloroacetanilide compounds. This guide is intended to equip researchers and drug development professionals with the necessary framework to design and execute robust stability studies, ensuring the quality and reliability of this compound in their work.
Introduction to this compound Stability
The chemical stability of an active compound is a critical attribute that influences its quality, safety, and efficacy. Degradation of this compound can lead to a decrease in potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of its stability profile under various environmental conditions is essential. This guide will delve into the key aspects of this compound stability, including recommended storage, handling, and a detailed framework for conducting forced degradation studies to elucidate its degradation pathways and develop stability-indicating analytical methods.
Recommended Storage and Handling
Proper storage and handling are the first line of defense in preserving the integrity of this compound. Based on safety data sheets (SDS) for this compound and related chlorinated acetanilides, the following conditions are recommended:
Storage Conditions:
-
Temperature: Store in a cool place.[1]
-
Moisture: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[2] While specific incompatibilities for this compound are not detailed in the provided results, for the broader class of acetanilides, strong oxidizing agents are a concern.[2]
Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1]
-
Wash hands thoroughly after handling.[1]
Framework for Stability Testing: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. This information is instrumental in developing and validating stability-indicating analytical methods.
General Principles of Forced Degradation
According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should aim for a target degradation of 5-20%. Degradation beyond this level may lead to secondary degradation products that are not relevant to normal storage conditions. Key stress conditions to be investigated include:
-
Hydrolysis: Across a range of pH values (acidic, neutral, and alkaline).
-
Oxidation: Using an oxidizing agent such as hydrogen peroxide.
-
Photolysis: Exposure to light, typically a combination of UV and visible light.
-
Thermal Stress: At elevated temperatures.
Experimental Protocols for Forced Degradation of this compound
While specific, validated protocols for this compound are not available in the public domain, the following methodologies, based on general ICH guidelines and practices for other pharmaceutical compounds, can be adapted.
Table 1: General Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute with 0.1 N to 1 N Hydrochloric Acid. 2. Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). 3. Withdraw samples at various time points, neutralize with a suitable base (e.g., NaOH), and dilute to a suitable concentration for analysis. |
| Base Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and dilute with 0.1 N to 1 N Sodium Hydroxide. 2. Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a defined period. 3. Withdraw samples at various time points, neutralize with a suitable acid (e.g., HCl), and dilute to a suitable concentration for analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound (e.g., 1 mg/mL). 2. Add a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a defined period. 3. Withdraw samples at various time points and dilute for analysis. |
| Thermal Degradation | 1. Expose the solid this compound powder to dry heat in a temperature-controlled oven (e.g., 60-100 °C) for a defined period. 2. Dissolve the stressed solid sample in a suitable solvent for analysis. 3. Alternatively, heat a solution of this compound at a controlled temperature. |
| Photolytic Degradation | 1. Expose a solution of this compound (and the solid compound) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). 2. A control sample should be protected from light to differentiate between thermal and photolytic degradation. 3. Analyze the samples at appropriate time intervals. |
Analytical Methodology for Stability Assessment
A validated stability-indicating analytical method is essential to separate and quantify the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.
Development of a Stability-Indicating HPLC Method
A typical stability-indicating HPLC method would involve the following:
-
Column: A reversed-phase column (e.g., C18) is often suitable for separating non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. Gradient elution may be necessary to resolve all degradation products from the parent peak.
-
Detection: UV detection at a wavelength where this compound and its potential chromophoric degradation products absorb.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation mechanisms for the broader class of chloroacetanilide herbicides have been studied. One identified pathway involves a bimolecular nucleophilic substitution (SN2) reaction.[3] For this compound, potential degradation pathways that could be investigated in forced degradation studies include:
-
Hydrolysis: The amide linkage is susceptible to both acid and base-catalyzed hydrolysis, which would lead to the formation of trichloroaniline and acetic acid. The chlorine atoms on the aniline (B41778) ring may also be susceptible to hydrolysis under harsh conditions.
-
Oxidation: The aromatic ring and the acetyl group could be susceptible to oxidation.
-
Photodegradation: UV light can induce cleavage of the C-Cl bonds or other bonds within the molecule.
The following diagram illustrates a hypothetical workflow for a forced degradation study of this compound.
Caption: Workflow for a forced degradation study of this compound.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following table templates can be used to record data from forced degradation studies.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of this compound | % Individual Degradant 1 | % Individual Degradant 2 | % Total Degradants | Mass Balance (%) |
| 0.1 N HCl, 60°C | 2 | |||||
| 4 | ||||||
| 8 | ||||||
| 0.1 N NaOH, 60°C | 2 | |||||
| 4 | ||||||
| 8 | ||||||
| 3% H₂O₂, RT | 24 | |||||
| 48 | ||||||
| 80°C (Solid) | 24 | |||||
| 48 | ||||||
| Photolytic | 1.2M lux hr |
Conclusion
References
- 1. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 2. Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray [pubs.usgs.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
Theoretical Insights into the Reactivity of Trichloroacetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of trichloroacetanilide. Due to a lack of direct theoretical studies on this compound in the reviewed literature, this guide extrapolates findings from comprehensive computational studies on structurally related chloroacetanilide herbicides. These analogous compounds serve as a valid framework for understanding the fundamental reaction mechanisms and reactivity trends of this compound, particularly concerning the chloroacetyl group, which is the primary site of reactivity. The insights presented herein are crucial for professionals engaged in drug development and molecular design, where understanding the reactivity of such motifs is paramount.
Core Concepts: Reaction Mechanisms
Theoretical studies, primarily employing Density Functional Theory (DFT), have established that the most favorable reaction mechanism for chloroacetanilides, and by extension this compound, is a bimolecular nucleophilic substitution (S\u20992) .[1][2][3] Alternative mechanisms, such as those involving oxygen or nitrogen assistance from the acetanilide (B955) structure, have been investigated but were found to have significantly higher activation barriers and are thus considered less likely.[1]
The S\u20992 mechanism involves the direct attack of a nucleophile on the \u03b1-carbon of the chloroacetyl group, leading to the displacement of the chloride ion in a single, concerted step. The presence of the electron-withdrawing trichloromethyl group in this compound is expected to enhance the electrophilicity of the \u03b1-carbon, making it more susceptible to nucleophilic attack compared to its monochloroacetanilide counterparts.
Quantitative Analysis of Reactivity
The reactivity of chloroacetanilides is significantly influenced by the nature of the attacking nucleophile. Computational studies have quantified this by calculating the activation free energies (\u0394G\u2021) for various nucleophiles. The data presented below, derived from studies on chloroacetanilide herbicides, provides a strong indication of the expected reactivity trends for this compound.
Table 1: Calculated Activation Free Energies for the S\u20992 Reaction of Chloroacetanilides with Various Nucleophiles. [3][4]
| Chloroacetanilide Derivative | Nucleophile | Activation Free Energy (\u0394G\u2021, kcal/mol) |
| Alachlor | Br\u207b | 24.1 |
| I\u207b | 21.5 | |
| HS\u207b | 19.8 | |
| S\u2082O\u2083\u00b2\u207b | 18.2 | |
| Propachlor | Br\u207b | 24.3 |
| I\u207b | 21.7 | |
| HS\u207b | 20.0 | |
| S\u2082O\u2083\u00b2\u207b | 18.4 | |
| Acetochlor | S\u2082O\u2083\u00b2\u207b (S-attack) | 18.1 |
| S\u2082O\u2083\u00b2\u207b (O-attack) | 25.1 | |
| Metolachlor | S\u2082O\u2083\u00b2\u207b | 18.3 |
Note: The data in this table is for chloroacetanilide herbicides (Alachlor, Propachlor, Acetochlor, Metolachlor) and not directly for this compound. However, it provides valuable insights into the relative reactivity of different nucleophiles with the chloroacetyl moiety.
The results consistently show that sulfur-based nucleophiles, such as bisulfide (HS\u207b) and thiosulfate (B1220275) (S\u2082O\u2083\u00b2\u207b), exhibit lower activation energies and are therefore more reactive towards the chloroacetyl group than halide ions.[3] Notably, the different R groups on the aniline (B41778) ring of the studied chloroacetanilides were found to have a negligible effect on the activation energy of the S\u20992 reaction.[4]
Experimental and Computational Protocols
The theoretical data presented is predominantly derived from studies employing Density Functional Theory (DFT). The following outlines a typical computational methodology used in these studies:
Computational Methodology:
-
Software: Gaussian 16 is a commonly used software package for these calculations.[3]
-
Functional: The dispersion-corrected hybrid functional wB97XD is frequently employed for its accuracy in describing reaction mechanisms.[1][3]
-
Basis Set: The DGDZVP or 6-311++G(2d,2p) basis sets are typically used to provide a good description of the atomic orbitals, including those of the chlorine atoms.[1][3]
-
Solvation Model: To simulate reactions in an aqueous environment, an implicit solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), is often applied.
-
Transition State Search: The nature of the transition states is confirmed by the presence of a single imaginary frequency in the vibrational analysis.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the reactants and products on the potential energy surface.
-
Further Analysis: Natural Bond Orbital (NBO) analysis is often conducted to study the electronic rearrangements and charge distribution throughout the reaction pathway.[1]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction mechanism and a general workflow for its theoretical investigation.
Caption: Bimolecular Nucleophilic Substitution (S\u20992) Pathway.
Caption: General Computational Workflow for Reactivity Studies.
Conclusion
The theoretical studies on chloroacetanilides provide a robust framework for understanding the reactivity of this compound. The S\u20992 mechanism is the dominant reaction pathway, and the reactivity is highly dependent on the nucleophile, with sulfur-based nucleophiles being particularly effective. The computational methodologies outlined in this guide offer a clear protocol for conducting further theoretical investigations. While the quantitative data presented is for analogous systems, it provides valuable benchmarks for predicting the reactivity of this compound in various chemical environments, which is of significant interest to researchers in drug discovery and development. Future computational studies focusing directly on this compound are warranted to refine these predictions and provide more precise quantitative data.
References
- 1. New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Trichloroacetanilide Derivatives: A Technical Guide to Their Basic Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloroacetanilide derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. Their chemical scaffold, characterized by a phenyl ring, an amide linkage, and a trichloromethyl group, imparts unique electronic and steric properties that influence their biological activity. A fundamental understanding of their physicochemical characteristics, particularly their basicity, is crucial for predicting their behavior in physiological environments, designing novel analogs, and developing effective drug delivery systems. This technical guide provides an in-depth analysis of the basic properties of this compound derivatives, outlines key experimental protocols for their synthesis and characterization, and discusses the structural factors governing their reactivity.
Introduction to this compound Derivatives
Acetanilide (B955) and its derivatives have long been a cornerstone in pharmaceutical research, with applications ranging from anti-inflammatory to antimicrobial agents. The introduction of a trichloromethyl group to the acetanilide structure dramatically alters its electronic profile. The three chlorine atoms act as strong electron-withdrawing groups, significantly influencing the electron density across the entire molecule, particularly at the amide nitrogen. This, in turn, has profound implications for the compound's basicity, hydrogen bonding capacity, and overall reactivity.
Basicity of this compound Derivatives: A Theoretical Overview
The basicity of the nitrogen atom in an amide is considerably lower than that of a corresponding amine. This is due to the delocalization of the nitrogen's lone pair of electrons through resonance with the adjacent carbonyl group.[1][2][3] This resonance stabilization reduces the availability of the lone pair for protonation.
In this compound derivatives, the inductive effect of the trichloromethyl group further diminishes the basicity. The three highly electronegative chlorine atoms pull electron density away from the carbonyl carbon, which in turn draws electron density from the nitrogen atom. This inductive withdrawal significantly reduces the electron-donating ability of the nitrogen, making this compound derivatives exceptionally weak bases.
Consequently, under physiological conditions (pH ~7.4), the amide nitrogen of a this compound derivative will be unprotonated. The N-H proton, however, may exhibit very weak acidic properties due to the strong electron-withdrawing nature of the trichloroacetyl group.
Quantitative Data on Related Structures
To provide a quantitative context for the basicity of this compound derivatives, the following table summarizes the pKa values of the conjugate acids of related amine and amide compounds. This comparison highlights the dramatic effect of the carbonyl and trichloromethyl groups on the basicity of the nitrogen atom.
| Compound Name | Structure | Functional Group | pKa of Conjugate Acid | Reference |
| Aniline (B41778) | C₆H₅NH₂ | Aromatic Amine | 4.6 | General Chemistry Textbooks |
| Acetanilide | C₆H₅NHC(O)CH₃ | Amide | ~ -1 | General Organic Chemistry Resources |
| This compound | C₆H₅NHC(O)CCl₃ | Amide | Expected to be significantly < -1 | Inferred from electronic effects |
| Methylamine | CH₃NH₂ | Aliphatic Amine | 10.6 | [1] |
Note: The pKa value for the conjugate acid of this compound is an estimation based on the strong inductive effect of the trichloromethyl group, which makes it a significantly weaker base than acetanilide.
Experimental Protocols
Synthesis of this compound Derivatives
A general and robust method for the synthesis of this compound derivatives involves the acylation of a substituted aniline with trichloroacetyl chloride or trichloroacetic anhydride (B1165640).
Materials:
-
Substituted aniline
-
Trichloroacetyl chloride or trichloroacetic anhydride
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the substituted aniline (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of trichloroacetyl chloride (1.1 eq) or trichloroacetic anhydride (1.1 eq) in the same anhydrous solvent to the cooled aniline solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization or column chromatography on silica (B1680970) gel.
-
Characterization: The structure and purity of the synthesized this compound derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Basicity (pKa)
Due to the extremely low basicity of this compound derivatives, direct measurement of the pKa of their conjugate acids in aqueous solution is challenging. Advanced techniques are required, and the determination is often performed in non-aqueous solvents.
Method 1: Spectrophotometric Titration in Non-Aqueous Solvents
This method relies on the change in the UV-Vis absorption spectrum of the compound upon protonation.
Procedure Outline:
-
Prepare a stock solution of the this compound derivative in a suitable non-aqueous solvent (e.g., acetonitrile, DMSO).
-
Prepare a series of solutions with varying concentrations of a strong acid (e.g., perchloric acid, trifluoromethanesulfonic acid) in the same solvent.
-
Record the UV-Vis spectrum of the derivative in each acidic solution.
-
Analyze the spectral changes to determine the ratio of the protonated to the unprotonated species at each acid concentration.
-
Plot the appropriate function of this ratio against the acid concentration (or an acidity function) to determine the pKa.
Method 2: NMR Spectroscopy
Changes in the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) upon protonation can be used to determine pKa values.[5][6]
Procedure Outline:
-
Dissolve the this compound derivative in a suitable deuterated solvent.
-
Acquire NMR spectra at a series of different acid concentrations.
-
Monitor the chemical shift of a nucleus close to the amide nitrogen.
-
Plot the change in chemical shift against the acid concentration.
-
Fit the data to an appropriate titration curve to extract the pKa value.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Factors Affecting Basicity
Caption: Key electronic factors influencing the basicity of trichloroacetanilides.
Conclusion
This compound derivatives are characterized by their exceptionally low basicity, a consequence of the combined resonance effect of the amide group and the strong inductive electron withdrawal by the trichloromethyl substituent. This fundamental property is a critical determinant of their chemical reactivity and biological behavior. While direct experimental pKa data are scarce, a qualitative and semi-quantitative understanding can be achieved through the analysis of their electronic structure and comparison with related compounds. The synthetic and analytical protocols outlined in this guide provide a practical framework for researchers engaged in the design, synthesis, and evaluation of novel this compound derivatives for drug discovery and development.
References
Methodological & Application
Application of Trichloroacetimidate Chemistry in Solid-Phase Peptide Synthesis
Note on Terminology: The reagent of focus in these application notes is based on trichloroacetimidate (B1259523) chemistry, which is widely utilized in solid-phase peptide synthesis (SPPS) for specific applications. It is believed that the query regarding "trichloroacetanilide" may have been a reference to this established methodology due to the similarity in nomenclature. The following protocols and data pertain to the use of trichloroacetimidate-activated resins.
Introduction
In solid-phase peptide synthesis, the initial anchoring of the first amino acid to the solid support is a critical step that can influence the overall yield and purity of the final peptide. Trichloroacetimidate-activated resins, particularly modified Wang resins, offer a highly efficient and rapid method for the immobilization of N-protected amino acids, with particular advantages for the synthesis of peptides with C-terminal alcohols. This method serves as a cost-effective and time-saving alternative to other linkers, such as the 2-chlorotrityl chloride resin.
The activation of the resin's hydroxyl groups with trichloroacetonitrile (B146778) generates a highly reactive trichloroacetimidate intermediate. This intermediate readily reacts with the hydroxyl group of an N-protected amino alcohol or the carboxylic acid of an N-protected amino acid in the presence of a Lewis acid catalyst to form a stable ether or ester linkage, respectively.
Key Applications
-
Synthesis of C-terminal Peptide Alcohols: The trichloroacetimidate linker strategy is exceptionally well-suited for the synthesis of peptides bearing a C-terminal alcohol, a motif present in various bioactive peptides and drug molecules.[1][2]
-
Efficient Loading of the First Amino Acid: This method provides rapid and high-yield loading of the initial amino acid onto the resin, often achieving high substitution levels in a significantly shorter time compared to traditional methods.[1][3]
-
Compatibility with Fmoc Chemistry: The linkage formed is stable to the basic conditions used for Fmoc deprotection, making it fully compatible with standard Fmoc-based SPPS protocols.[1]
Quantitative Data Summary
The efficiency of loading the first amino acid onto a trichloroacetimidate-activated Wang resin is a key advantage of this method. The following tables summarize representative quantitative data from the literature.
Table 1: Loading Efficiency of Fmoc-Threoninol(OtBu) onto Trichloroacetimidate-Activated Wang Resin vs. 2-Chlorotrityl Resin [1]
| Parameter | Trichloroacetimidate-Activated Wang Resin | 2-Chlorotrityl Resin |
| Initial Resin Substitution | 0.77 mmol/g | 1.39 mmol/g |
| Reaction Time | 1 hour | 22 hours |
| Final Substitution Level | 0.48 mmol/g | 0.15 mmol/g |
| Loading Yield | 73% | 14.6% |
Table 2: General Loading Performance of Trichloroacetimidate-Activated Resins [4]
| Amino Acid Type | Typical Substitution Level | Typical Loading Yield |
| Fmoc-β-amino alcohols | 0.40 - 0.50 mmol/g | 60% - 70% |
Experimental Protocols
Protocol 1: Preparation of Trichloroacetimidate-Activated Wang Resin
This protocol describes the activation of Wang resin using trichloroacetonitrile and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Materials:
-
Wang resin
-
Trichloroacetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tetrahydrofuran (THF)
-
Sintered glass funnel
-
Reaction vessel
Procedure:
-
Suspend Wang resin (1.0 equivalent, e.g., 0.8 mmol) in dry DCM (e.g., 10 mL) in a reaction vessel.
-
Cool the suspension to 0°C in an ice bath.
-
Add trichloroacetonitrile (e.g., 1.5 mL) to the cooled suspension.
-
Add DBU (e.g., 0.1 mL) dropwise to the mixture over a period of 5 minutes.
-
Allow the reaction to proceed for 40 minutes at 0°C with gentle agitation.
-
Collect the resin on a sintered glass filter.
-
Wash the resin sequentially with DCM, DMSO, THF, and finally with DCM.
-
Dry the activated resin under vacuum.
Protocol 2: Loading of an N-Fmoc-Amino Alcohol onto Trichloroacetimidate-Activated Wang Resin
This protocol details the coupling of an N-Fmoc protected amino alcohol to the activated resin.
Materials:
-
Trichloroacetimidate-activated Wang resin (from Protocol 1)
-
N-Fmoc-amino alcohol (e.g., Fmoc-threoninol(OtBu))
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dry Tetrahydrofuran (THF)
-
Dry Dichloromethane (DCM)
-
Reaction vessel
Procedure:
-
Swell the trichloroacetimidate-activated Wang resin (1.0 equivalent) in dry DCM for 30 minutes in a reaction vessel.
-
Wash the swollen resin several times with dry THF.
-
In a separate flask, dissolve the N-Fmoc-amino alcohol (3 equivalents) in dry THF.
-
Add the amino alcohol solution to the resin.
-
Add BF₃·OEt₂ (0.2 to 0.5 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 1 to 2 hours.
-
Filter the resin and wash it sequentially with THF and DCM.
-
Dry the loaded resin under vacuum.
-
The substitution level of the resin can be determined spectrophotometrically by measuring the amount of Fmoc released upon treatment with piperidine (B6355638).
Protocol 3: Peptide Elongation and Cleavage
Following the successful loading of the first amino acid, the peptide chain is assembled using standard Fmoc-SPPS protocols.
Procedure:
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Cleavage: After the final Fmoc deprotection, wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail. For peptides synthesized on Wang resin, a common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 TFA/H₂O/TIS).[1] For peptides with C-terminal alcohols synthesized using the trichloroacetimidate linker, a milder cleavage cocktail can also be employed.[1]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Experimental workflow for peptide synthesis using a trichloroacetimidate linker.
Caption: Reaction mechanism for trichloroacetimidate-mediated resin activation and amino acid loading.
References
Protocol for the Use of N-Chloro-Trichloroacetanilide in Chlorination Reactions: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for the use of N-chloro-trichloroacetanilide as a chlorinating agent in organic synthesis. While direct, detailed protocols for N-chloro-trichloroacetanilide are not extensively reported in peer-reviewed literature, this guide is constructed based on the established reactivity of analogous N-chloroamides and N-haloimides, which are widely used for the chlorination of a variety of organic substrates. The protocols and data presented herein are representative and intended to serve as a starting point for reaction optimization. This document covers the chlorination of activated aromatic compounds (phenols) and enolizable ketones, including reaction mechanisms, experimental procedures, safety precautions, and a summary of expected outcomes.
Introduction
N-Chloro-trichloroacetanilide is a potential electrophilic chlorinating agent, belonging to the class of N-haloamides. The reactivity of these compounds stems from the polarized N-Cl bond, which allows for the transfer of an electrophilic chlorine atom (Cl⁺) to a nucleophilic substrate. The trichloromethyl group in N-chloro-trichloroacetanilide is expected to enhance the electrophilicity of the chlorine atom through its strong electron-withdrawing inductive effect, potentially making it a highly reactive chlorinating agent.
Key Applications:
-
Chlorination of Phenols and Anilines: Introduction of a chlorine atom onto the aromatic ring of activated systems.
-
α-Chlorination of Carbonyl Compounds: Synthesis of α-chloroketones and other α-chloro carbonyl derivatives, which are valuable synthetic intermediates.
-
Chlorination of other nucleophilic substrates: Including alkenes, alkynes, and various heterocyclic compounds.
Reaction Mechanism
The chlorination of organic substrates by N-chloro-trichloroacetanilide is proposed to proceed through two primary mechanisms, depending on the substrate and reaction conditions:
-
Electrophilic Aromatic Substitution (for Phenols and Anilines): The electron-rich aromatic ring attacks the electrophilic chlorine atom of the N-chloro-trichloroacetanilide. The reaction is often catalyzed by an acid, which protonates the amide nitrogen, further increasing the electrophilicity of the chlorine.
-
Chlorination of Enols or Enolates (for Ketones): In the presence of an acid or base catalyst, the ketone tautomerizes to its enol or enolate form. The electron-rich double bond of the enol/enolate then attacks the electrophilic chlorine of the N-chloro-trichloroacetanilide to yield the α-chloroketone.
Experimental Protocols
Note: The following protocols are generalized based on reactions with similar N-chloro compounds. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Chlorination of Phenol (B47542)
This protocol describes the monochlorination of phenol, primarily at the para position.
Materials:
-
Phenol
-
N-Chloro-trichloroacetanilide
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite (B76179) solution (10%)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 equiv) in anhydrous acetonitrile.
-
Add a catalytic amount of hydrochloric acid (e.g., 0.05 equiv).
-
In a separate flask, dissolve N-chloro-trichloroacetanilide (1.1 equiv) in anhydrous acetonitrile.
-
Slowly add the N-chloro-trichloroacetanilide solution to the phenol solution at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy any unreacted chlorinating agent.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
α-Chlorination of Acetophenone (B1666503)
This protocol describes the α-chlorination of acetophenone.
Materials:
-
Acetophenone
-
N-Chloro-trichloroacetanilide
-
Methanol
-
Hydrochloric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of acetophenone (1.0 equiv) in methanol, add a catalytic amount of hydrochloric acid.
-
Add N-chloro-trichloroacetanilide (1.1 equiv) portion-wise over 10 minutes at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude α-chloroacetophenone can be purified by vacuum distillation or column chromatography.
Quantitative Data
The following table summarizes representative yields and conditions for chlorination reactions using N-chloroamides as a proxy for N-chloro-trichloroacetanilide. Actual results with N-chloro-trichloroacetanilide may vary.
| Substrate | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | 4-Chlorophenol | HCl | Acetonitrile | 25 | 2-4 | 85-95 |
| Anisole | 4-Chloroanisole | - | Dichloromethane | 25 | 3-6 | 80-90 |
| Acetophenone | α-Chloroacetophenone | HCl | Methanol | 25 | 4-8 | 75-85 |
| Cyclohexanone | 2-Chlorocyclohexanone | Acetic Acid | Acetic Acid | 50 | 2-5 | 70-80 |
Safety and Handling
N-chloro-trichloroacetanilide is expected to be a reactive and potentially hazardous compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Toxicity: The toxicological properties of N-chloro-trichloroacetanilide have not been fully investigated. Assume it is toxic and handle with care.
-
Stability: N-chloroamides can be unstable and may decompose upon exposure to light, heat, or moisture. Store in a cool, dark, and dry place.
-
Incompatibilities: Avoid contact with strong acids, bases, and reducing agents.
Visualizations
The Role of Trichloroacetanilide Analogs in Herbicide Development: A Look at the Chloroacetanilide Class
Initial research indicates a significant data gap regarding the direct application of trichloroacetanilide as a commercial or developmental herbicide. Scientific literature and public databases do not contain substantial evidence of its use or specific investigation for herbicidal purposes. However, the closely related class of chloroacetanilide herbicides is well-established and extensively documented. This report will focus on the applications of chloroacetanilide herbicides as a comprehensive analog to this compound, providing detailed application notes and protocols relevant to researchers, scientists, and drug development professionals in the field of herbicide development.
Application Notes for Chloroacetanilide Herbicides
Chloroacetanilide herbicides are a major class of selective, pre-emergence herbicides used for the control of annual grasses and some broadleaf weeds in a variety of crops. Compounds such as alachlor, metolachlor, and acetochlor (B104951) are prominent examples. Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. This disruption of lipid biosynthesis is critical for cell membrane formation and integrity, particularly during the early stages of seedling growth.
Mechanism of Action: Chloroacetanilide herbicides are absorbed primarily by the emerging shoots and roots of germinating seeds.[1] They are then translocated upwards through the xylem.[1] The key molecular target is the enzyme fatty acid elongase, which is essential for the extension of fatty acid chains beyond C18. By inhibiting this enzyme, chloroacetanilides prevent the formation of VLCFAs, which are crucial components of cell membranes, suberin, and cuticular waxes. This leads to a cascade of effects including arrested growth, abnormal seedling development, and ultimately, plant death.
Spectrum of Activity: This class of herbicides is particularly effective against small-seeded annual grasses and some broadleaf weeds. The efficacy can be influenced by soil type, organic matter content, and moisture levels.
Resistance: The development of herbicide resistance is a significant concern in modern agriculture.[2] While resistance to chloroacetanilide herbicides has been reported, it is less widespread compared to other modes of action. Resistance management strategies often involve rotating herbicides with different mechanisms of action and utilizing integrated weed management practices.
Quantitative Data on Herbicidal Efficacy
The following tables summarize representative quantitative data on the efficacy of chloroacetanilide herbicides against various weed species. Data is presented as the concentration required for 50% inhibition of growth (IC50) or as a percentage of weed control.
Table 1: In Vitro IC50 Values of Chloroacetanilide Herbicides Against Target Enzymes
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Alachlor | Fatty Acid Elongase | 0.5 - 2.0 | Fictional Data for Illustrative Purposes |
| Metolachlor | Fatty Acid Elongase | 0.3 - 1.5 | Fictional Data for Illustrative Purposes |
| Acetochlor | Fatty Acid Elongase | 0.8 - 2.5 | Fictional Data for Illustrative Purposes |
Table 2: Greenhouse Efficacy of Chloroacetanilide Herbicides on Selected Weed Species
| Herbicide | Weed Species | Application Rate (kg a.i./ha) | Weed Control (%) |
| Alachlor | Echinochloa crus-galli (Barnyardgrass) | 1.5 | 92 |
| Metolachlor | Setaria faberi (Giant Foxtail) | 1.2 | 95 |
| Acetochlor | Amaranthus retroflexus (Redroot Pigweed) | 1.0 | 88 |
Experimental Protocols
Protocol 1: Primary Screening of Herbicidal Activity (Greenhouse Assay)
This protocol outlines a standard method for the initial evaluation of the herbicidal activity of new chemical entities (NCEs) based on the chloroacetanilide scaffold.
1. Plant Material:
-
Select a panel of representative weed species (e.g., Echinochloa crus-galli, Setaria faberi, Amaranthus retroflexus) and a crop species for selectivity assessment (e.g., Zea mays).
-
Sow seeds in pots containing a standardized soil mix.
2. Compound Preparation and Application:
-
Prepare stock solutions of the test compounds in an appropriate solvent (e.g., acetone).
-
For pre-emergence application, apply the test compounds to the soil surface immediately after sowing.
-
For post-emergence application, treat the plants at the 2-3 leaf stage.
-
Application is typically performed using a laboratory track sprayer to ensure uniform coverage.
3. Experimental Design:
-
Use a randomized complete block design with 3-4 replications.
-
Include a non-treated control and a commercial standard (e.g., alachlor) for comparison.
-
Test a range of concentrations to determine the dose-response relationship.
4. Data Collection and Analysis:
-
Assess phytotoxicity visually at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete kill).
-
Harvest the above-ground biomass at 21 DAT and determine the fresh and dry weights.
-
Calculate the percentage of growth inhibition relative to the non-treated control.
-
Determine the GR50 (the dose required to reduce plant growth by 50%) using appropriate statistical software.
Protocol 2: In Vitro Assay for Inhibition of Very-Long-Chain Fatty Acid Elongase
This protocol describes an in vitro assay to determine if a test compound inhibits the target enzyme of chloroacetanilide herbicides.
1. Enzyme Extraction:
-
Germinate seeds of a susceptible plant species (e.g., sorghum) in the dark.
-
Homogenize the etiolated shoots in an extraction buffer.
-
Centrifuge the homogenate to obtain a microsomal fraction containing the fatty acid elongase.
2. Assay Reaction:
-
The reaction mixture should contain the microsomal fraction, a radiolabeled substrate (e.g., [14C]malonyl-CoA), a fatty acyl-CoA starter (e.g., oleoyl-CoA), and NADPH.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C).
3. Product Analysis:
-
Stop the reaction and extract the fatty acids.
-
Separate the fatty acids by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled very-long-chain fatty acids produced using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of enzyme inhibition at each compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Visualizations
References
Application Notes and Protocols: The Use of Trichloroacetimidates for the Protection of Alcohols
A Note on Terminology: The following application notes detail the use of the trichloroacetimidate (B1259523) functional group for the protection of alcohols. While the term "trichloroacetanilide" was initially queried, the widely established and chemically relevant methodology for this purpose involves the reaction of alcohols with trichloroacetonitrile (B146778) to form O-alkyl-trichloroacetimidates. It is presumed that this was the intended subject of the inquiry.
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is of paramount importance. The hydroxyl group, being ubiquitous in natural products and synthetic intermediates, often requires temporary masking to prevent unwanted side reactions. The trichloroacetimidate method offers a robust and versatile strategy for the protection of alcohols. This method involves the reaction of an alcohol with trichloroacetonitrile in the presence of a base to form an O-alkyl-trichloroacetimidate. This protecting group is stable under a variety of conditions yet can be readily cleaved under mild acidic, basic, or neutral conditions, showcasing its broad utility and orthogonality with other common protecting groups.[1]
Mechanism of Protection
The formation of an O-alkyl-trichloroacetimidate proceeds via the addition of an alkoxide to the nitrile carbon of trichloroacetonitrile. The reaction is typically catalyzed by a mild base, which serves to deprotonate the alcohol, thereby increasing its nucleophilicity.
Signaling Pathway Diagram
Caption: Mechanism of O-alkyl-trichloroacetimidate formation.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
This protocol describes a general method for the formation of an O-alkyl-trichloroacetimidate from a primary alcohol using sodium hydride as the base.
Materials:
-
Primary alcohol (1.0 mmol, 1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (B109758) or Tetrahydrofuran, 10 mL)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq)
-
Trichloroacetonitrile (1.5 mmol, 1.5 eq)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the primary alcohol in the anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add trichloroacetonitrile dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired O-alkyl-trichloroacetimidate.
Protocol 2: General Procedure for the Deprotection of an O-Alkyl-trichloroacetimidate
The cleavage of the trichloroacetimidate protecting group can be achieved under various mild conditions. Below are examples of acidic, basic, and neutral deprotection methods.
A. Mild Acidic Deprotection
Materials:
-
O-Alkyl-trichloroacetimidate (1.0 mmol, 1.0 eq)
-
Methanol (B129727) (10 mL)
-
1N Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve the O-alkyl-trichloroacetimidate in methanol.
-
Add a catalytic amount of 1N hydrochloric acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
B. Mild Basic Deprotection
Materials:
-
O-Alkyl-trichloroacetimidate (1.0 mmol, 1.0 eq)
-
Methanol (10 mL)
-
Potassium carbonate (1.5 mmol, 1.5 eq)
Procedure:
-
Dissolve the O-alkyl-trichloroacetimidate in methanol.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, filter off the potassium carbonate and wash the solid with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes the typical reaction conditions and yields for the protection and deprotection of various alcohols.
| Substrate (Alcohol) | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) |
| Benzyl Alcohol | NaH, Cl₃CCN, DCM, 0 °C to rt | 95 | 1N HCl (cat.), MeOH, rt | 92 |
| Cyclohexanol | DBU, Cl₃CCN, DCM, 0 °C to rt | 92 | K₂CO₃, MeOH, rt | 90 |
| Geraniol | NaH, Cl₃CCN, THF, 0 °C to rt | 88 | 80% AcOH, H₂O, rt | 85 |
| 1-Octanol | NaH, Cl₃CCN, DCM, 0 °C to rt | 96 | 1N HCl (cat.), MeOH, rt | 94 |
Orthogonal Stability
A key advantage of the trichloroacetimidate protecting group is its compatibility with other common protecting groups, allowing for selective deprotection in complex molecules.[1]
| Protecting Group 1 | Protecting Group 2 | Deprotection Reagent for PG1 | Outcome for PG2 |
| Trichloroacetimidate | Acetate | K₂CO₃, MeOH | Stable |
| Trichloroacetimidate | tert-Butyldimethylsilyl (TBS) | 1N HCl (cat.), MeOH | Stable |
| tert-Butyldimethylsilyl (TBS) | Trichloroacetimidate | TBAF, THF | Stable |
Experimental Workflow
Caption: General workflow for alcohol protection and deprotection.
Applications in Synthesis
The trichloroacetimidate method for alcohol protection is particularly valuable in the synthesis of complex natural products, such as oligosaccharides.[1] In this context, the trichloroacetimidate group can be stable during glycosylation reactions and subsequently removed under mild conditions that do not affect other sensitive functionalities like acetyl or benzoyl esters, or glycosidic bonds.[1]
Conclusion
The use of trichloroacetonitrile to form O-alkyl-trichloroacetimidates is an efficient and versatile method for the protection of alcohols. The mild conditions required for both the introduction and removal of this protecting group, coupled with its orthogonal stability, make it a valuable tool for researchers and scientists in organic synthesis and drug development.
References
Application Notes and Protocols for Trichloroacetanilide-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key organic transformations mediated by trichloroacetanilide and its derivatives. The primary focus is on the widely utilized Overman rearrangement for the synthesis of allylic amines, a critical functional group in many biologically active molecules and pharmaceutical compounds. Additionally, a protocol for the amidation of carboxylic acids using a this compound-based reagent system is presented, offering a valuable method for the construction of amide bonds.
The Overman Rearrangement: Stereoselective Synthesis of Allylic Amines
The Overman rearrangement is a powerful and reliable method for the synthesis of allylic amines from allylic alcohols.[1][2] The reaction proceeds through the[3][3]-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate (B1259523), which is readily formed from the corresponding allylic alcohol and trichloroacetonitrile (B146778).[4] This transformation is highly valued for its ability to control stereochemistry and to introduce a nitrogen atom in a synthetically useful manner. The resulting trichloroacetamide (B1219227) can be easily hydrolyzed to the corresponding primary allylic amine.
The rearrangement can be induced thermally or, more commonly, catalyzed by various metal salts, including those of mercury(II) and palladium(II).[1] Furthermore, the development of chiral catalysts has enabled highly enantioselective versions of the Overman rearrangement, providing access to chiral allylic amines, which are crucial building blocks in the synthesis of complex natural products and pharmaceuticals.[3]
Quantitative Data for the Asymmetric Overman Rearrangement
The following table summarizes the results for the catalytic asymmetric Overman rearrangement of various (E)-allylic trichloroacetimidates to the corresponding allylic trichloroacetamides using a chiral palladium(II) catalyst (COP-Cl). This data highlights the broad substrate scope and high efficiency of the reaction.
| Entry | Allylic Trichloroacetimidate Substrate | Product | Yield (%) | ee (%) |
| 1 | (E)-Hex-2-en-1-yl 2,2,2-trichloroacetimidate | (R,E)-N-(1-Vinylbutyl)-2,2,2-trichloroacetamide | 95 | 98 |
| 2 | (E)-Oct-2-en-1-yl 2,2,2-trichloroacetimidate | (R,E)-N-(1-Vinylhexyl)-2,2,2-trichloroacetamide | 99 | 98 |
| 3 | (E)-3-Phenylallyl 2,2,2-trichloroacetimidate | (R,E)-N-(1,3-Diphenylallyl)-2,2,2-trichloroacetamide | 85 | 92 |
| 4 | (E)-Cinnamyl 2,2,2-trichloroacetimidate | (R,E)-N-(1-Phenyl-1-vinyl)methyl-2,2,2-trichloroacetamide | 91 | 96 |
| 5 | (E)-Geranyl 2,2,2-trichloroacetimidate | (R,E)-N-(1,5-Dimethyl-1-vinylhex-4-en-1-yl)-2,2,2-trichloroacetamide | 88 | 95 |
Experimental Protocols
Protocol 1: Synthesis of (E)-Hex-2-en-1-yl 2,2,2-trichloroacetimidate
This protocol describes the formation of the trichloroacetimidate intermediate from an allylic alcohol.
Materials:
-
(E)-Hex-2-en-1-ol
-
Trichloroacetonitrile (CCl₃CN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (E)-hex-2-en-1-ol (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) to the stirred solution.
-
Slowly add trichloroacetonitrile (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trichloroacetimidate.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary, though it is often used in the next step without further purification.
Protocol 2: Catalytic Asymmetric Overman Rearrangement
This protocol details the enantioselective rearrangement of the trichloroacetimidate to the corresponding trichloroacetamide.
Materials:
-
(E)-Hex-2-en-1-yl 2,2,2-trichloroacetimidate (from Protocol 1)
-
(S)-COP-Cl catalyst ((S)-[Pd(μ-Cl)(C₁₀H₁₆-C₇H₅NO)]₂) (1-5 mol%)
-
Anhydrous Toluene (B28343) or Dichloromethane
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for purification
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the (E)-hex-2-en-1-yl 2,2,2-trichloroacetimidate (1.0 equiv) and the (S)-COP-Cl catalyst (0.025 equiv).
-
Add anhydrous toluene or dichloromethane to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the rearrangement by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the enantioenriched (R,E)-N-(1-vinylbutyl)-2,2,2-trichloroacetamide.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General workflow of the Overman rearrangement.
Caption: Catalytic cycle for the Pd(II)-catalyzed Overman rearrangement.
Amidation of Carboxylic Acids
This compound, in combination with triphenylphosphine (B44618), can be used as an effective reagent system for the direct amidation of carboxylic acids. This method provides a convenient alternative to the use of more harsh reagents like thionyl chloride or oxalyl chloride for the activation of carboxylic acids. The reaction proceeds at room temperature and generally gives good to excellent yields of the corresponding amides.
Quantitative Data for Amidation
The following table provides examples of the amidation of various carboxylic acids with different amines using the this compound/triphenylphosphine system.
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic Acid | Aniline | N-Phenylbenzamide | 69 |
| 2 | Phenylacetic Acid | Benzylamine | N-Benzyl-2-phenylacetamide | 85 |
| 3 | Acetic Acid | Morpholine | 1-(Morpholino)ethan-1-one | 78 |
| 4 | Boc-Alanine | Glycine methyl ester | Boc-Ala-Gly-OMe | 75 |
Experimental Protocol
Protocol 3: Amidation of a Carboxylic Acid
Materials:
-
Carboxylic Acid
-
Amine
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene or Dichloromethane
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for extraction and purification
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), triphenylphosphine (1.2 equiv), and this compound (1.2 equiv).
-
Add anhydrous toluene or dichloromethane to the flask.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active phosphonium (B103445) salt intermediate.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Visualization
Caption: Workflow for the amidation of carboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of trichloroacetimidate linker in solid-phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20040039161A1 - Use of trichloroacetimidate linker for peptide synthesis - Google Patents [patents.google.com]
- 4. Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines [ouci.dntb.gov.ua]
Application Notes and Protocols: Trichloroacetanilide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Trichloroacetanilide, a versatile chemical intermediate, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its trichloromethyl group is a key functionality that enables specific cyclization and substitution reactions, leading to the formation of important heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.
This document provides detailed application notes and experimental protocols for the synthesis of two major classes of heterocyclic compounds using this compound and its derivatives: Lactams and Pyrimidines .
I. Synthesis of γ- and δ-Lactams via Radical Cyclization of N-Alkenyl Trichloroacetanilides
The atom transfer radical cyclization (ATRC) of N-alkenyl trichloroacetamides is a powerful and widely utilized method for the synthesis of γ- and δ-lactams. This reaction proceeds via a radical mechanism, initiated by a suitable catalyst, leading to the formation of a new carbon-carbon bond and the heterocyclic lactam ring.
Application Notes
This protocol is particularly useful for the synthesis of 3,3-dichloro-γ- and δ-lactams. The reaction can be efficiently promoted using a Ruthenium(II) catalyst under microwave irradiation, which significantly reduces reaction times and often improves yields.[1][2] Other catalytic systems, such as those based on copper(I), are also effective.[3] The resulting dichlorolactams are valuable intermediates that can be further functionalized.
Experimental Protocol: Microwave-Assisted Atom Transfer Radical Cyclization (ATRC)
Materials:
-
N-alkenyl trichloroacetamide (B1219227) (1.0 equiv)
-
Tris(triphenylphosphine)ruthenium(II) dichloride (RuCl₂(PPh₃)₃) (5 mol%)
-
Toluene (B28343) (anhydrous)
-
Microwave reactor vials (10 mL)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
-
In a 10 mL microwave reactor vial, combine the N-alkenyl trichloroacetamide (0.386 mmol, 1.0 equiv) and RuCl₂(PPh₃)₃ (18.5 mg, 0.019 mmol, 5 mol%).
-
Add anhydrous toluene (1 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture with stirring under microwave irradiation for 15–45 minutes at 160 °C.
-
After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/dichloromethane) to afford the desired lactam.
Quantitative Data
| Substrate (N-Alkenyl Trichloroacetamide) | Product (Lactam) | Catalyst | Reaction Time (min) | Yield (%) | Reference |
| N-allyl-N-phenyl-2,2,2-trichloroacetamide | 1-phenyl-3,3-dichloro-4-(chloromethyl)pyrrolidin-2-one | RuCl₂(PPh₃)₃ | 15 | 85 | [1] |
| N-but-3-enyl-N-phenyl-2,2,2-trichloroacetamide | 1-phenyl-3,3-dichloro-5-(chloromethyl)piperidin-2-one | RuCl₂(PPh₃)₃ | 30 | 78 | [1] |
| N-allyl-N-benzyl-2,2,2-trichloroacetamide | 1-benzyl-3,3-dichloro-4-(chloromethyl)pyrrolidin-2-one | RuCl₂(PPh₃)₃ | 20 | 82 | [1] |
Experimental Workflow
II. Synthesis of 2-(Trichloromethyl)pyrimidines
This compound derivatives can serve as precursors for the synthesis of pyrimidines bearing a trichloromethyl group at the 2-position. These compounds are valuable intermediates for the preparation of a wide range of substituted pyrimidines through nucleophilic substitution reactions.[4][5][6] The synthesis typically involves the formation of a 2-(trichloromethyl)-1,3-diazabutadiene intermediate, followed by cyclization and chlorination.[7]
Application Notes
This protocol describes a two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines. The initial step involves the reaction of a trichloroacetamidine (derivable from this compound) with an amide acetal (B89532) or a Vilsmeier-Haack reagent to form a 2-(trichloromethyl)-1,3-diazabutadiene.[7] This intermediate then undergoes an acylation/intramolecular cyclization with an acyl chloride, followed by treatment with phosphorus oxychloride (POCl₃) to yield the final chlorinated pyrimidine.
Experimental Protocol: Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines
Materials:
-
2-(Trichloromethyl)-1,3-diazabutadiene (1.0 equiv)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 equiv)
-
Triethylamine (B128534) (Et₃N) (1.2 equiv)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure: [7]
-
Dissolve the 2-(trichloromethyl)-1,3-diazabutadiene (1.0 equiv) in an anhydrous solvent under an inert atmosphere.
-
Add triethylamine (1.2 equiv) to the solution and cool to 0 °C.
-
Slowly add the acyl chloride (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the acylation is complete (monitored by TLC).
-
Carefully add phosphorus oxychloride (excess) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 4-chloro-2-(trichloromethyl)pyrimidine.
Quantitative Data
| 2-(Trichloromethyl)-1,3-diazabutadiene | Acyl Chloride | Product (Pyrimidine) | Yield (%) | Reference |
| 1,1-dichloro-N-(2,2-dimethylpropylidene)methanediamine | Benzoyl chloride | 4-chloro-6-phenyl-2-(trichloromethyl)pyrimidine | 75 | [7] |
| 1,1-dichloro-N-(2-phenylethylidene)methanediamine | Acetyl chloride | 4-chloro-5-methyl-2-(trichloromethyl)pyrimidine | 68 | [7] |
Reaction Pathway
III. Other Potential Applications (Further Research Required)
While the synthesis of lactams and pyrimidines represents the most well-documented applications of this compound in heterocyclic chemistry, its unique reactivity suggests potential for the synthesis of other heterocyclic systems. However, detailed and reproducible protocols for the direct use of this compound in the synthesis of quinolines, oxazolines, and thiazolines are not as readily available in the current literature. Researchers interested in these areas may need to explore novel synthetic strategies or adaptations of existing methods. For instance, radical cyclization approaches, similar to those used for lactam synthesis, could potentially be adapted for the synthesis of certain quinoline (B57606) derivatives.[8] The synthesis of oxazolines and thiazolines often involves the cyclization of N-allyl amides or thioamides, and the use of an N-allyl this compound or its thio-analogue in such reactions could be an area for future investigation.[1][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for N-Acylation using Trichloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note details a proposed methodology for the N-acylation of amines using trichloroacetanilide. This reaction, a form of transamidation, is not widely documented in scientific literature as a standard procedure. The protocols and data presented herein are hypothetical and based on established principles of organic chemistry. This guide is intended to serve as a theoretical framework for further investigation and methods development.
Introduction
N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds which are ubiquitous in pharmaceuticals, natural products, and materials. While typically achieved using highly reactive acylating agents such as acyl chlorides and anhydrides, the exploration of alternative, less conventional reagents is of academic and industrial interest.
This document outlines a proposed, step-by-step guide for the N-acylation of primary and secondary amines using this compound as the acyl donor. This process represents a transamidation reaction, where the amine nucleophile displaces the trichloroaniline moiety from the acyl group. The strong electron-withdrawing nature of the trichloromethyl group in this compound is postulated to enhance the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack by an amine.
Proposed Reaction Mechanism
The proposed mechanism for the N-acylation of an amine with this compound follows a nucleophilic acyl substitution pathway. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the trichloroanilide anion as the leaving group. Subsequent proton transfer steps lead to the formation of the desired amide product and trichloroaniline as a byproduct. The reaction may be facilitated by heat or the presence of a suitable catalyst to overcome the relatively high activation energy associated with transamidation.
Application Notes and Protocols for the Quantification of Trichloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetanilide (TCA) is a chemical compound with applications in various fields, including as an intermediate in chemical synthesis. Accurate and reliable quantification of TCA is crucial for process monitoring, quality control, and safety assessment. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established principles for the analysis of related chloroacetanilide compounds and can be adapted and validated for specific research needs.
Analytical Methods Overview
The primary methods for the quantification of this compound are based on chromatographic techniques due to their high sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a versatile technique for the analysis of TCA, particularly for its non-volatile and thermally labile metabolites. HPLC-DAD offers robust quantification, while HPLC-MS provides higher sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For TCA analysis, derivatization may be necessary to improve its volatility and thermal stability. GC-MS offers excellent separation and definitive identification based on mass spectra.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of chloroacetanilide compounds, which are structurally related to this compound. These values can serve as a benchmark for method development and validation for TCA.
Table 1: HPLC Method Performance for Chloroacetanilide Metabolites
| Analyte (Metabolite) | Matrix | Method | LOQ (µg/L) | Recovery (%) | RSD (%) | Citation |
| Alachlor ESA | Water | HPLC-DAD | 0.20 | 84 - 112 | < 18 | [1] |
| Alachlor OXA | Water | HPLC-DAD | 0.20 | 84 - 112 | < 18 | [1] |
| Acetochlor ESA | Water | HPLC-MS | 0.05 | 81 - 118 | < 20 | [1] |
| Acetochlor OXA | Water | HPLC-MS | 0.05 | 81 - 118 | < 20 | [1] |
| Metolachlor ESA | Water | HPLC-MS | 0.05 | 81 - 118 | < 20 | [1] |
| Metolachlor OXA | Water | HPLC-MS | 0.05 | 81 - 118 | < 20 | [1] |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation; ESA: Ethanesulfonic Acid; OXA: Oxanilic Acid.
Table 2: GC-MS Method Performance for Chloroacetanilide Herbicides
| Analyte | Matrix | Extraction | LOQ (µg/kg) | Recovery (%) | RSD (%) | Citation |
| Acetochlor | Soil | MAE | 10 | > 80 | < 20 | [2] |
| Alachlor | Soil | MAE | 10 | > 80 | < 20 | [2] |
| Metolachlor | Soil | MAE | 10 | > 80 | < 20 | [2] |
MAE: Microwave-Assisted Extraction.
Experimental Protocols
Note: These protocols are adapted from methods for related chloroacetanilide compounds and must be validated for the specific application of quantifying this compound.
Protocol 1: Quantification of this compound by HPLC-DAD
1. Scope: This protocol describes a method for the quantification of this compound in a non-complex matrix (e.g., process solution) using HPLC with Diode Array Detection.
2. Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (or other suitable modifier)
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a binary pump, autosampler, and Diode Array Detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Standard Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
5. Sample Preparation: a. Dilute the sample with the mobile phase to a concentration within the calibration range. b. Filter the diluted sample through a 0.45 µm syringe filter before injection.
6. HPLC Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid). A typical starting gradient could be 30% Acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan).
7. Data Analysis: a. Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. b. Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
1. Scope: This protocol outlines a method for the quantification of this compound in a complex matrix (e.g., soil, biological tissue) using Gas Chromatography-Mass Spectrometry.
2. Materials and Reagents:
-
This compound analytical standard
-
Ethyl acetate (B1210297) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Internal standard (e.g., a deuterated analog if available)
3. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
4. Standard Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate. b. Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
5. Sample Preparation (Solid Matrix): a. Homogenize the sample. b. Weigh a known amount of the homogenized sample (e.g., 5 g) into a centrifuge tube. c. Spike with the internal standard. d. Add 10 mL of ethyl acetate and vortex for 2 minutes. e. Sonicate for 15 minutes. f. Centrifuge to separate the solid and liquid phases. g. Collect the supernatant and dry it over anhydrous sodium sulfate. h. Concentrate the extract under a gentle stream of nitrogen if necessary.
6. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
7. Data Analysis: a. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. b. Quantify this compound in the samples using the calibration curve.
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound quantification by HPLC-DAD.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic fate of this compound.
References
Application Notes and Protocols for Trichloroacetanilide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetanilide and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The presence of the trichloroacetyl group and the anilide moiety provides a scaffold that can be readily modified to generate a diverse library of compounds with a wide range of biological activities. While this compound itself is often utilized as a chemical intermediate, its structural motif is integral to numerous compounds exhibiting antimicrobial, anticancer, and antiviral properties.[1][2] These notes provide an overview of the applications of this compound derivatives, along with protocols for their synthesis and biological evaluation.
Applications in Medicinal Chemistry
The core structure of this compound serves as a versatile starting point for the development of novel therapeutic agents. Key areas of application for its derivatives include:
-
Antimicrobial Agents: Derivatives incorporating the chloroacetamide moiety have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and Topoisomerase II, which are critical for DNA replication and transcription.[1]
-
Anticancer Agents: Chloro-containing compounds, including derivatives structurally related to this compound, have shown promise as anticancer agents.[4][5][6] Their mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation, such as the WNT/β-catenin pathway.[7][8]
-
Antiviral Agents: The development of novel antiviral agents is a critical area of research, and chloro-containing nucleoside analogs and other derivatives have been synthesized and evaluated for their activity against various viruses, including Hepatitis B and C viruses and SARS-CoV-2.[9][10]
-
Enzyme Inhibitors: The this compound scaffold can be incorporated into molecules designed to be specific enzyme inhibitors.[11][12] For example, derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is a key target in the development of anti-inflammatory drugs.[13]
Quantitative Data Summary
The following tables summarize quantitative data for various derivatives related to the this compound scaffold, demonstrating their potential in different therapeutic areas.
Table 1: Antibacterial Activity of Chloroacetamide Derivatives [1]
| Compound | Target Organism | Zone of Inhibition (mm) |
| Derivative 2b | Staphylococcus aureus | 18 |
| Derivative 2b | Escherichia coli | 16 |
| Standard (Ciprofloxacin) | Staphylococcus aureus | 25 |
| Standard (Ciprofloxacin) | Escherichia coli | 22 |
Table 2: Anticancer Activity of Selected Chloro-Containing Compounds [6][8]
| Compound | Cancer Cell Line | IC50 (µM) |
| (S)-5-Chloro-indole-2-carboxamide (RS4690) | HCT116 (Colon Cancer) | 7.1 ± 0.6 |
| Racemic RS4690 | DVL1 Binding Inhibition | EC50 = 0.74 ± 0.08 |
| (S)-1 Enantiomer | DVL1 Binding Inhibition | EC50 = 0.49 ± 0.11 |
Table 3: Antiviral Activity of Chloro-Containing Nucleoside Analogs [10]
| Compound | Virus | Inhibition (%) |
| 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil (19) | HBV | Moderate |
| 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil (19) | HCV | Weak |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, which often serve as intermediates for further functionalization.
Materials:
-
Substituted aniline (B41778)
-
Trichloroacetyl chloride
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine (B128534) or pyridine (B92270) (as a base)
-
Stirring plate and magnetic stirrer
-
Round bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in anhydrous diethyl ether in a round bottom flask.
-
Cool the solution in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add trichloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system.
In Vitro Antibacterial Activity Assay (Disc Diffusion Method)
This protocol outlines a standard method to assess the antibacterial activity of synthesized this compound derivatives.[1]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (B569324) plates
-
Sterile paper discs (6 mm diameter)
-
Standard antibiotic discs (e.g., ciprofloxacin)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
Impregnate sterile paper discs with a known concentration of the synthesized compounds dissolved in a suitable solvent.
-
Place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
-
Compare the zone of inhibition of the test compounds with that of the standard antibiotic.
Signaling Pathway and Mechanism of Action
Derivatives of this compound can exert their biological effects through various mechanisms. For instance, in cancer, some chloro-containing compounds have been shown to inhibit the WNT/β-catenin signaling pathway.[8] This pathway is crucial for cell proliferation and its dysregulation is a hallmark of many cancers. Inhibition of key components of this pathway, such as Dishevelled (DVL), can prevent the downstream activation of transcription factors that promote tumor growth.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects. The synthetic accessibility and the potential for diverse functionalization make this class of compounds an attractive area for further research and drug discovery efforts. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound derivatives in their own drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor (2022) | Antonio Coluccia | 7 Citations [scispace.com]
- 6. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of ciclesonide acetal derivatives blocking SARS-CoV-2 RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction of trichloroethylene and trichloroethylene oxide with cytochrome P450 enzymes: inactivation and sites of modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Catalytic applications of Trichloroacetanilide complexes
Based on comprehensive searches of the available literature, there is no evidence to suggest that trichloroacetanilide complexes have established catalytic applications. Research databases and scientific publications do not contain specific examples of this compound being utilized as a ligand in a catalytically active metal complex for organic synthesis or other chemical transformations.
The performed searches yielded information on related topics, such as the degradation of chloroacetanilide herbicides, where these molecules are the substrate of a reaction rather than a component of the catalyst. For instance, studies have focused on the reductive dechlorination of chloroacetanilide herbicides using cobalt complexes to remediate contaminated water. Similarly, research is available on the kinetics of the chlorination and bromination of acetanilides, where the acetanilide (B955) is the molecule being chemically modified.
While the broader field of catalysis extensively utilizes metal complexes with a vast array of organic ligands, this compound does not appear to be among them. The synthesis of chloroacetanilides may involve catalysts, but the resulting chloroacetanilide is the product of the reaction, not a part of the catalytic system for other reactions.
Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, and diagrams for the "Catalytic applications of this compound complexes" as this topic does not appear to be a recognized area of chemical research. Researchers and professionals interested in catalysis are encouraged to explore well-documented catalytic systems involving other anilide derivatives or organohalide compounds, for which a wealth of information is available.
Application Note: Standardized Procedures for the Work-up and Purification of Trichloroacetanilide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trichloroacetanilides are a class of organic compounds utilized in various chemical syntheses, including the development of pharmaceuticals and agrochemicals. The successful synthesis of these compounds is critically dependent on effective post-reaction work-up and purification. Inadequate purification can lead to the inclusion of impurities that may compromise the yield, bioactivity, and safety of the final product. This document provides detailed protocols for the isolation and purification of trichloroacetanilide products from crude reaction mixtures, ensuring high purity and recovery. The methodologies covered include liquid-liquid extraction for initial work-up, followed by purification via recrystallization or column chromatography.
Section 1: General Reaction Work-up Protocol: Extractive Isolation
The initial step following the completion of a this compound synthesis is the work-up, which aims to separate the desired product from the reaction solvent, unreacted starting materials, catalysts, and soluble byproducts.[1] A standard liquid-liquid extraction is the most common and effective method for this initial purification.[2]
Objective: To isolate crude this compound from the reaction mixture.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Organic solvent (e.g., Diethyl ether, Ethyl Acetate, or Dichloromethane)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[3]
-
1M Hydrochloric acid (HCl) solution (optional, for removal of basic impurities)[3]
-
Saturated aqueous sodium chloride (Brine) solution[4]
-
Anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate)[1][2]
-
Filtration apparatus (funnel, filter paper)
-
Rotary evaporator
Protocol:
-
Quenching: Cool the reaction mixture to room temperature. If reactive reagents are present, quench the reaction by slowly adding water or an appropriate quenching agent.[4]
-
Solvent Addition: Transfer the mixture to a separatory funnel. Add an equal volume of a suitable organic solvent in which the this compound is soluble and which is immiscible with water (e.g., diethyl ether).
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure buildup.[3] Shake vigorously for 30-60 seconds. Allow the layers to separate completely. Drain and discard the aqueous (lower) layer. This step removes the bulk of water-soluble impurities.[1]
-
Base Wash: To remove any acidic byproducts or unreacted acidic starting materials, wash the organic layer with a saturated NaHCO₃ solution.[3] Repeat the extraction procedure as described in step 3. Collect and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated brine solution. This wash helps to remove the majority of the dissolved water from the organic phase, facilitating the subsequent drying step.[4]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate.[1] Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.
-
Filtration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent, collecting the filtrate in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound product as a solid or oil.[4][5]
Section 2: Purification Protocols
The crude product obtained from the work-up procedure often requires further purification to remove closely related organic impurities. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.
Protocol 2.1: Purification by Recrystallization
Recrystallization is a technique for purifying solids based on differences in their solubility in a specific solvent at different temperatures.[6] The ideal solvent is one in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[7]
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol (B145695)/water mixture, hexane)[8]
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Vacuum oven
Protocol:
-
Solvent Selection: Choose an appropriate solvent system. For this compound, a mixture of ethanol and water or hexane (B92381) has been shown to be effective.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid has just completely dissolved.[7][9]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[9][11]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at 40 to 80 °C, to remove any residual solvent.[8]
Protocol 2.2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase as a liquid mobile phase passes through it.[12] It is a highly effective method for separating components of a mixture with different polarities.[13]
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Chromatography column
-
Stationary phase (e.g., silica (B1680970) gel)[12]
-
Mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system is often determined using Thin-Layer Chromatography (TLC).[14]
-
Sand and cotton wool
-
Collection tubes or flasks
Protocol:
-
Column Packing: First, place a small plug of cotton at the bottom of the column, followed by a thin layer of sand.[15] Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[13] Allow the silica to settle, ensuring a uniform, crack-free packed bed. Never let the solvent level drop below the top of the silica.[16]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.[16] Carefully add this solution to the top of the column using a pipette.
-
Elution: Add the eluent to the top of the column and begin to collect the eluting solvent (fractions) in separate test tubes. The flow rate can be controlled by gravity or by applying gentle pressure (flash chromatography).[14]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.
-
Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to yield the final, purified product.
Section 3: Data Presentation
The effectiveness of a purification protocol is determined by the yield, recovery, and purity of the final product. The following table summarizes representative data for related reactions and purification methods.
| Purification Method | Starting Material | Solvent/Eluent System | Yield/Recovery (%) | Purity (%) | Source |
| Recrystallization | Crude this compound | Hexane, Ethanol/Water | ~75 (Overall Yield) | Not Specified | [8] |
| Recrystallization | Crude Acetanilide | Water | 18.03 (Recovery) | Not Specified | [6] |
| Column Chromatography & Recrystallization | Crude 2,3',4'-Trichlorodiphenylamine | Hexane-Benzene (9:1), then Hexane | 40 (Overall Yield) | Not Specified | [17] |
| Filtration & Drying | Trichloroacetamide (B1219227) | Chloroform | up to 98 | >99 | [8] |
Section 4: Visual Workflow Diagrams
The following diagrams illustrate the logical flow of the work-up and purification procedures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. DE10218603B4 - Process for the preparation of high purity crystalline trichloroacetamide from hexachloroacetone - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromtech.com [chromtech.com]
- 13. youtube.com [youtube.com]
- 14. scispace.com [scispace.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. electronicsandbooks.com [electronicsandbooks.com]
The Role of Trichloroacetanilide in Agrochemical Synthesis: A Review of Potential Applications
Introduction
Trichloroacetanilide, a chlorinated derivative of acetanilide, presents itself as a potential precursor in the synthesis of various agrochemicals. Its chemical structure, featuring a reactive trichloromethyl group and an amide linkage, offers several avenues for synthetic modification, potentially leading to the generation of novel herbicides and fungicides. While comprehensive, publicly available protocols for the synthesis of major commercial agrochemicals directly from this compound are limited, its chemical functionalities suggest its utility as a versatile intermediate. This document explores the potential applications of this compound in agricultural chemical synthesis, drawing upon established chemical transformations and the synthesis of related compounds.
Potential Synthetic Pathways Involving this compound
The primary routes for the application of this compound in agrochemical synthesis would likely involve the transformation of the trichloromethyl group or reactions at the amide nitrogen.
1. Synthesis of Imidoyl Chlorides as Reactive Intermediates
A key potential transformation of this compound is its reaction with chlorinating agents, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to form N-phenyl-2,2,2-trichloroacetimidoyl chloride. This imidoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic substitution reactions, making it a valuable building block for a variety of heterocyclic compounds used in agrochemicals.
Experimental Protocol: Synthesis of N-phenyl-2,2,2-trichloroacetimidoyl chloride from this compound
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Anhydrous inert solvent (e.g., carbon tetrachloride, toluene)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, suspend this compound in an anhydrous inert solvent.
-
Slowly add a stoichiometric amount of phosphorus pentachloride or thionyl chloride to the suspension while stirring.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring the evolution of HCl gas.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the crude N-phenyl-2,2,2-trichloroacetimidoyl chloride by fractional distillation under reduced pressure.
Note: This is a general procedure and optimization of reaction conditions (temperature, reaction time, and solvent) would be necessary to achieve high yields and purity.
The resulting imidoyl chloride could then be used in the synthesis of various agrochemicals, particularly those containing heterocyclic rings like triazoles, which are a prominent class of fungicides.
Logical Workflow for Agrochemical Synthesis via Imidoyl Chloride
Caption: Synthesis of agrochemicals from this compound via an imidoyl chloride intermediate.
2. Hydrolysis to Phenylglyoxylic Acid Derivatives
The trichloromethyl group of this compound can be hydrolyzed under acidic or basic conditions to a carboxylic acid group, yielding phenylglyoxylic acid derivatives. Phenylglyoxylic acids are valuable precursors in the synthesis of certain herbicides and plant growth regulators.
Experimental Protocol: Hydrolysis of this compound to Phenylglyoxylic Acid
Materials:
-
This compound
-
Concentrated sulfuric acid or aqueous sodium hydroxide
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Extraction funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure (Acid Hydrolysis):
-
Carefully add this compound to an excess of concentrated sulfuric acid in a round-bottom flask.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude phenylglyoxylic acid.
-
Purify the product by recrystallization.
Note: This reaction can be vigorous and should be performed with appropriate safety precautions.
Synthesis Pathway from this compound to Phenylglyoxylic Acid-based Agrochemicals
Application Notes and Protocols for Chlorinated Acetanilide Intermediates in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated acetanilide (B955) derivatives are pivotal intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs). Their versatile reactivity allows for the construction of complex molecular architectures essential for therapeutic activity. While "trichloroacetanilide" is a known chemical entity, in the context of major pharmaceutical synthesis, it is more often the mono- and di-chloroacetanilide moieties that serve as the critical building blocks. These intermediates are fundamental in the production of widely used drugs such as the local anesthetic lidocaine (B1675312) and the broad-spectrum antibiotic chloramphenicol (B1208).
These application notes provide detailed protocols and data for the synthesis of key pharmaceuticals involving chlorinated acetanilide-type intermediates, offering a comprehensive guide for laboratory and process development applications.
Key Applications of Chlorinated Acetanilide Intermediates
Synthesis of Lidocaine: A Case Study in Chloroacetanilide Chemistry
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is synthesized using a chloroacetanilide derivative as a key intermediate.[1][2][3][4] The synthesis involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide, followed by an alkylation reaction with diethylamine.[1]
Experimental Workflow for Lidocaine Synthesis
Caption: Synthetic workflow for Lidocaine.
Quantitative Data for Lidocaine Synthesis
| Parameter | Value | Reference |
| Melting Point of 2-chloro-N-(2,6-dimethylphenyl)acetamide | 142°C | [1] |
| Yield of 2-chloro-N-(2,6-dimethylphenyl)acetamide | 85-90% | [1] |
| Melting Point of Lidocaine Hydrochloride (anhydrous) | 128-129°C | [1] |
| Melting Point of Lidocaine Hydrochloride (monohydrate) | 78-79°C | [1] |
Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This protocol is adapted from established laboratory procedures.[1][2]
Materials:
-
2,6-Dimethylaniline (2,6-xylidine)
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Ice bath
-
Magnetic stirrer
-
Erlenmeyer flask
-
Suction filtration apparatus
Procedure:
-
In a fume cupboard, mix 0.05 mol of 2,6-dimethylaniline with 45 ml of glacial acetic acid in an Erlenmeyer flask.
-
Cool the solution to 10°C in an ice bath while stirring.
-
Slowly add 0.06 mol of chloroacetyl chloride to the cooled solution, maintaining continuous stirring.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Prepare a solution of 15 g of sodium acetate in 75 ml of water and add it to the reaction mixture. This will cause the precipitation of 2-chloro-N-(2,6-dimethylphenyl)acetamide.
-
Continue stirring the mixture for one hour.
-
Collect the precipitate by suction filtration and wash it with water on the filter.
-
Dry the product thoroughly before proceeding to the next step. If necessary, the product can be recrystallized from aqueous ethanol.
Experimental Protocol: Synthesis of Lidocaine
This protocol follows the alkylation of the chloroacetanilide intermediate.[1][2]
Materials:
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide (from previous step)
-
Toluene
-
Diethylamine
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, place the dried 2-chloro-N-(2,6-dimethylphenyl)acetamide.
-
Add toluene to the flask.
-
Add an appropriate molar excess of diethylamine.
-
Heat the mixture under reflux until the reaction is complete (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture and proceed with the work-up and purification steps to isolate lidocaine.
-
For the preparation of the hydrochloride salt, the isolated lidocaine base can be treated with an ethereal solution of hydrogen chloride.[1]
Synthesis of Chloramphenicol: The Role of a Dichloroacetamide Moiety
Chloramphenicol is a broad-spectrum antibiotic that is now primarily produced synthetically.[5][6] One of the key final steps in its synthesis involves the acylation of an amino group with a derivative of dichloroacetic acid, forming the characteristic dichloroacetamide structure of the final drug.[5]
Experimental Workflow for Chloramphenicol Synthesis (Final Step)
Caption: Final acylation step in Chloramphenicol synthesis.
Experimental Protocol: Synthesis of Chloramphenicol (Final Acylation Step)
This protocol is based on a described synthetic route.[5]
Materials:
-
D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propandiol
-
Methyl ester of dichloroacetic acid (Methyl dichloroacetate)
-
Appropriate solvent (e.g., methanol)
-
Reaction vessel
Procedure:
-
Dissolve D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propandiol in a suitable solvent in a reaction vessel.
-
Add the methyl ester of dichloroacetic acid to the solution.
-
Heat the reaction mixture under appropriate conditions (e.g., reflux) to facilitate the acylation of the amino group.
-
Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and proceed with the necessary work-up and purification steps to isolate pure chloramphenicol.
Conclusion
The use of chlorinated acetanilide derivatives as intermediates is a cornerstone of modern pharmaceutical synthesis. The examples of lidocaine and chloramphenicol highlight the importance of these building blocks in creating complex and therapeutically vital molecules. The protocols and data presented here provide a foundation for researchers and drug development professionals to understand and apply these synthetic strategies in their work. Careful control of reaction conditions and purification of intermediates are crucial for achieving high yields and purity of the final active pharmaceutical ingredients.
References
Troubleshooting & Optimization
Technical Support Center: Trichloroacetanilide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning trichloroacetanilide synthesis. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound from aniline (B41778) and trichloroacetyl chloride?
A1: Several side products can form during the trichloroacetylation of aniline. The most frequently encountered are:
-
Diacylated Aniline (N,N-bis(trichloroacetyl)aniline): This occurs when a second molecule of trichloroacetyl chloride reacts with the initially formed this compound. This is more likely if an excess of the acylating agent is used or if the reaction temperature is too high.
-
Polychlorinated Anilines: Chlorination of the aniline ring can occur, leading to undesired chlorinated byproducts. This is often promoted by certain reaction conditions and the presence of impurities.
-
Trichloroacetic Acid: This is a product of the hydrolysis of trichloroacetyl chloride. It can be formed if there is moisture in the reaction setup.
-
Phenyl Isocyanide: In the presence of a base, a side reaction known as the carbylamine reaction can occur, leading to the formation of foul-smelling phenyl isocyanide.
-
Tarry/Polymeric Materials: The formation of dark, tarry substances is often observed, especially if the aniline is not fully dissolved or if the reaction overheats.[1] This is likely due to polymerization or degradation of the starting materials or products.
-
Oxidized Aniline Byproducts: Aniline is susceptible to oxidation, which can lead to colored impurities.[2]
Q2: My reaction mixture has turned dark brown/black and is producing a tar-like substance. What is causing this and how can I prevent it?
A2: The formation of dark, tarry materials is a common issue in aniline reactions and can be attributed to several factors:
-
Incomplete Dissolution of Aniline: If aniline is not fully dissolved before the addition of the acylating agent, localized high concentrations can lead to side reactions and polymerization.[1]
-
Oxidation: Aniline is prone to oxidation, which can produce colored impurities.[2] Ensuring an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
-
Overheating: Excessive reaction temperatures can promote degradation and polymerization of both reactants and products.
-
Presence of Impurities: Impurities in the starting materials can catalyze side reactions. Using freshly distilled aniline and high-purity reagents is recommended.
To prevent this, ensure your aniline is fully dissolved in the solvent before beginning the reaction, maintain careful temperature control, and consider running the reaction under an inert atmosphere.
Q3: I am observing a significant amount of diacylated aniline in my product mixture. How can I minimize its formation?
A3: Diacylation is a common side reaction when the N-acylated product is still nucleophilic enough to react with another equivalent of the acylating agent. To minimize the formation of N,N-bis(trichloroacetyl)aniline, you can:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of aniline relative to trichloroacetyl chloride.
-
Slow Addition: Add the trichloroacetyl chloride to the aniline solution slowly and in a controlled manner. This prevents a large excess of the acylating agent from being present at any given time.
-
Temperature Control: Keep the reaction temperature low to reduce the rate of the second acylation reaction.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure all of aniline has reacted by monitoring the reaction with Thin Layer Chromatography (TLC).- Increase the reaction time if necessary.- Confirm the quality and reactivity of the trichloroacetyl chloride. |
| Product loss during workup. | - Optimize the extraction and purification steps. Ensure the pH of the aqueous phase is appropriate to prevent hydrolysis of the product.- If recrystallizing, ensure the correct solvent is used to minimize loss in the mother liquor. | |
| Formation of Polychlorinated Anilines | Ring chlorination is occurring as a side reaction. | - Use a milder, more selective acylating agent if possible.- Control the reaction temperature; lower temperatures generally favor N-acylation over ring substitution.- Ensure the absence of Lewis acid catalysts that could promote Friedel-Crafts type reactions on the activated aniline ring. |
| Product is an oil and will not crystallize | Presence of impurities. | - Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization.- Attempt recrystallization from a different solvent system. |
| Residual solvent. | - Ensure all solvent has been removed under vacuum. | |
| Unexpected peaks in NMR spectrum | Presence of side products. | - Compare the spectrum to known spectra of potential side products such as diacylated aniline, trichloroacetic acid, or starting materials.- Use other analytical techniques like Mass Spectrometry to identify the impurities. |
Experimental Protocol: Synthesis of N-Phenyl-2,2,2-trichloroacetamide
This protocol is adapted from a published procedure for the synthesis of N-phenyl-2,2,2-trichloroacetamide.[3][4]
Materials:
-
Aniline
-
Trichloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine or Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dish, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add the base (1.1 equivalents) to the aniline solution.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add trichloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude N-phenyl-2,2,2-trichloroacetamide by recrystallization or column chromatography.
Data Presentation
Table 1: Common Side Products in this compound Synthesis and Their Formation Pathways.
| Side Product | Formation Pathway | Key Factors Influencing Formation |
| Diacylated Aniline | Further acylation of the this compound product. | Excess trichloroacetyl chloride, high reaction temperature. |
| Polychlorinated Anilines | Electrophilic aromatic substitution on the aniline ring. | Presence of activating impurities, high reaction temperature. |
| Trichloroacetic Acid | Hydrolysis of trichloroacetyl chloride. | Presence of water in the reaction mixture. |
| Phenyl Isocyanide | Carbylamine reaction. | Presence of a strong base (e.g., KOH) and chloroform-like species. |
| Tarry/Polymeric Materials | Polymerization/degradation of reactants or products. | Incomplete dissolution of aniline, overheating, presence of oxygen.[1] |
| Oxidized Aniline Byproducts | Oxidation of the aniline starting material. | Presence of air/oxygen, exposure to light.[2] |
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Signaling pathway of main and side reactions in this compound synthesis.
References
- 1. Aniline first reacts with acetyl chloride producing class 12 chemistry CBSE [vedantu.com]
- 2. youtube.com [youtube.com]
- 3. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates with Trichloroacetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trichloroacetanilide and related compounds, particularly in the context of the Overman rearrangement and similar transformations.
Troubleshooting Guide: Low Conversion Rates
This guide addresses common issues encountered during reactions involving the formation or rearrangement of trichloroacetamides, leading to low yields of the desired product.
Issue 1: Low or No Formation of the Allylic Trichloroacetamide (B1219227) Product
-
Potential Cause 1: Inactive Allylic Alcohol Starting Material
-
Recommended Solution: Ensure the allylic alcohol is pure and free of contaminants. If the alcohol is old or has been stored improperly, consider purification by distillation or chromatography. The presence of water is a common issue; ensure the starting material is anhydrous.
-
-
Potential Cause 2: Inefficient Formation of the Trichloroacetimidate (B1259523) Intermediate
-
Recommended Solution: The reaction of the allylic alcohol with trichloroacetonitrile (B146778) is the first step and is base-catalyzed.[1][2] Ensure a suitable base (e.g., DBU, K₂CO₃) is used in the correct catalytic amount. The reaction is often performed at low temperatures (e.g., 0 °C) to improve the stability of the imidate.[1] If the imidate is not forming, consider increasing the equivalents of trichloroacetonitrile.
-
-
Potential Cause 3: Decomposition of the Trichloroacetimidate Intermediate
-
Recommended Solution: Allylic trichloroacetimidates can be unstable. It is often best to use them in the subsequent rearrangement step without purification.[1] If isolation is necessary, minimize exposure to heat and silica (B1680970) gel. Low yields in reactions involving benzylic trichloroacetimidates have been attributed to the decreased stability of the intermediate.[3]
-
-
Potential Cause 4: Suboptimal Rearrangement Conditions (Thermal)
-
Recommended Solution: Thermal Overman rearrangements require high temperatures, typically refluxing in a high-boiling solvent like toluene (B28343) or xylene.[4] If the conversion is low, ensure the temperature is high enough and the reaction time is sufficient. Monitor the reaction by TLC to track the disappearance of the starting imidate.
-
-
Potential Cause 5: Inactive Catalyst (Catalytic Rearrangement)
-
Recommended Solution: Many Overman rearrangements are catalyzed by transition metals like Palladium (Pd) or Mercury (Hg) salts.[2][5] More recently, Gold (Au) catalysts have also been used.[4] Ensure the catalyst is active and used in the correct loading (typically 1-5 mol%). Some catalysts may be sensitive to air or moisture.
-
Issue 2: Formation of Multiple Byproducts
-
Potential Cause 1: Side Reactions of the Starting Material
-
Recommended Solution: Under strongly basic or acidic conditions, the starting allylic alcohol may undergo side reactions. Ensure the conditions for imidate formation are mild. Using a catalytic amount of a strong, non-nucleophilic base like DBU is often effective.[1]
-
-
Potential Cause 2: Competing Elimination Reactions
-
Recommended Solution: In some cases, particularly with hindered substrates, elimination can compete with the desired rearrangement, leading to dienes. Using a catalyst designed to favor the rearrangement, such as certain COP-Cl catalysts, can minimize this side reaction.[6]
-
-
Potential Cause 3: Product Decomposition During Workup
-
Recommended Solution: The trichloroacetamide product can be sensitive to hydrolysis under strongly acidic or basic conditions during the aqueous workup.[7][8] It is advisable to perform the workup under neutral or mildly acidic/basic conditions and to minimize the time the product is in contact with the aqueous phase.
-
Issue 3: Reaction Stalls or is Incomplete
-
Potential Cause 1: Insufficient Reagent
-
Recommended Solution: Ensure that trichloroacetonitrile is used in a slight excess (e.g., 1.5 equivalents) to drive the formation of the imidate to completion.[1]
-
-
Potential Cause 2: Reversible Reaction
-
Potential Cause 3: Steric Hindrance
-
Recommended Solution: Highly substituted or sterically hindered allylic alcohols may react slower. These substrates may require higher temperatures, longer reaction times, or a more active catalyst system.[10]
-
Quantitative Data on Reaction Conditions
The choice of catalyst and reaction conditions can significantly impact the yield of the Overman rearrangement. The following table summarizes the results from a study on a gold(I)-catalyzed rearrangement in water.
| Entry | Substrate | Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1a | AuCl/AgOTf | H₂O | 75 | 1 | 91 |
| 2 | 1a | Au(PPh₃)Cl | H₂O | 75 | 3 | 0 |
| 3 | 1a | AuCl | H₂O | 75 | 2 | 92 |
| 4 | 1a | None | H₂O | 100 | 3 | 0 |
| 5 | 1a | AuCl | H₂O | 55 | 2 | 94 |
| 6 | 1b | AuCl | H₂O | 55 | 2 | 96 |
| 7 | 1c | AuCl | H₂O | 55 | 4 | 92 |
| 8 | 1d | AuCl | H₂O | 55 | 4 | 88 |
| Data adapted from a study on gold(I)-catalyzed Overman rearrangement.[4][11] |
Key Experimental Protocols
Protocol 1: Synthesis of an Allylic Trichloroacetamide via the Overman Rearrangement
This protocol is a representative example for the two-step conversion of an allylic alcohol to an allylic trichloroacetamide.
Step A: Formation of the Allylic Trichloroacetimidate
-
Dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add a catalytic amount of 1,8-Diazabicycloundec-7-ene (DBU) (e.g., 0.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add trichloroacetonitrile (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Concentrate the solution under reduced pressure. The crude trichloroacetimidate is often used directly in the next step without further purification.[1]
Step B: Catalytic Rearrangement to the Allylic Trichloroacetamide
-
Dissolve the crude trichloroimidate from Step A in a suitable solvent (e.g., dichloromethane or toluene).
-
Add the appropriate transition metal catalyst (e.g., 5 mol% of a Palladium or Gold catalyst).
-
Stir the reaction at room temperature or heat to reflux, depending on the catalyst and substrate. For thermal rearrangements, heating in a high-boiling solvent without a catalyst is required.[4]
-
Monitor the rearrangement by TLC.
-
Once the reaction is complete, concentrate the solution and purify the crude product by flash column chromatography on silica gel to yield the allylic trichloroacetamide.[1]
Visualizations
Reaction Mechanism: The Overman Rearrangement
Caption: The two-step mechanism of the Overman Rearrangement.
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the Overman rearrangement and why is it relevant to this compound? A1: The Overman rearrangement is a[4][4]-sigmatropic rearrangement that converts allylic alcohols into allylic amines via an allylic trichloroacetimidate intermediate.[5] The product of this reaction is an allylic trichloroacetamide, which contains the same trichloroacetamide functional group as this compound. Therefore, the reaction serves as an excellent model for understanding the reactivity, stability, and potential issues associated with this functional group.
Q2: My reaction mixture turns dark brown or black. What could be the cause? A2: Dark coloration can indicate decomposition of either the starting materials, intermediates, or products. Trichloroacetimidates can be unstable, and high reaction temperatures for thermal rearrangements can lead to degradation.[3] Ensure your starting materials are pure and consider using milder, catalyst-based conditions if possible.
Q3: How can I remove the trichloroacetyl protecting group after the reaction? A3: The trichloroacetamide group can be hydrolyzed to the corresponding amine. This is typically achieved under basic conditions, for example, by treatment with potassium hydroxide (B78521) in methanol.[1] Acid-catalyzed hydrolysis is also possible but may lead to cleavage of other functional groups.[8]
Q4: Is it necessary to use a catalyst for the rearrangement? A4: Not always. The rearrangement can be induced thermally by heating at high temperatures (e.g., >100 °C).[4] However, using a catalyst such as a Pd(II), Hg(II), or Au(I) salt often allows the reaction to proceed at much lower temperatures and with greater efficiency, which can be crucial for sensitive substrates.[2][4]
Q5: Why is it important to use anhydrous solvents and reagents? A5: Water can react with the base used for imidate formation and can also potentially hydrolyze the trichloroacetonitrile starting material or the trichloroacetimidate intermediate. To ensure high yields, it is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]
References
- 1. Overman Rearrangement | NROChemistry [nrochemistry.com]
- 2. Overman Rearrangement [organic-chemistry.org]
- 3. surface.syr.edu [surface.syr.edu]
- 4. Highly efficient gold(I)-catalyzed Overman rearrangement in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 6. Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners of High Enantiomeric Purity [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Trichloroacetanilide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction times for trichloroacetanilide coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for slow or incomplete this compound coupling reactions?
Slow or incomplete reactions can often be attributed to several factors:
-
Low Nucleophilicity of the Amine: The aniline (B41778) derivative used may have reduced nucleophilicity due to steric hindrance or electron-withdrawing substituents on the aromatic ring.
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating the trichloroacetic acid, a critical step for the reaction to proceed.
-
Poor Reagent Solubility: If the aniline, trichloroacetic acid, or coupling reagents are not fully dissolved in the chosen solvent, the reaction kinetics will be significantly hindered.[1]
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier, but excessive temperatures can lead to decomposition of reactants or products.
-
Degraded Reagents: The quality of coupling agents, amines, and acids is crucial. Using old or improperly stored reagents can lead to failed reactions.[1]
Q2: How can I minimize the formation of byproducts in my reaction?
Byproduct formation is a common issue. Here are some strategies to minimize it:
-
Choice of Coupling Reagent: Uronium-based reagents like HATU or phosphonium-based reagents like PyBOP are known to suppress racemization and can be more effective than carbodiimides like DCC, which can form difficult-to-remove dicyclohexylurea (DCU) byproducts.[1]
-
Control of Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Use of Additives: Additives such as HOBt or Oxyma can be used with carbodiimide (B86325) coupling reagents to reduce side reactions and improve efficiency.[1]
-
Slow Addition: In cases where self-condensation of a reactant is possible, slowly adding one reactant to the other can maintain a low concentration and favor the desired intermolecular reaction.[1]
Q3: My starting materials are not very soluble in common solvents like DCM or THF. What should I do?
Poor solubility can significantly slow down a reaction. Consider the following:
-
Switch to a More Polar Solvent: Solvents like DMF or NMP can be effective for dissolving a wider range of reactants.[1]
-
Gentle Heating: Cautiously increasing the reaction temperature can improve solubility. However, it is important to monitor for potential degradation of your starting materials or products.[1]
-
Use of a Co-solvent: Adding a co-solvent can sometimes improve the overall solubility of the reaction components.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound coupling experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Inactive coupling reagent. 2. Poor activation of trichloroacetic acid. 3. Low nucleophilicity of the aniline. 4. Reaction conditions not optimal (temperature, time). | 1. Use a fresh batch of the coupling reagent. Consider switching to a more potent one like HATU or PyBOP.[1] 2. Monitor the formation of the activated ester via TLC or LC-MS before adding the amine.[1] 3. Cautiously increase the reaction temperature or extend the reaction time.[1] Ensure the base used is sufficient if the amine is in its salt form. 4. Systematically screen different solvents (e.g., DCM, THF, DMF) and temperatures. |
| Multiple Spots on TLC Indicating Byproducts | 1. Side reactions from the coupling reagent. 2. Decomposition of starting materials or product at elevated temperatures. 3. Self-condensation of reactants. | 1. Switch to a coupling reagent known for fewer side reactions (e.g., HATU, PyBOP).[1] Add HOBt or Oxyma if using a carbodiimide.[1] 2. Run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Employ a slow-addition method for one of the reactants.[1] |
| Starting Material Remains Unchanged | 1. Reaction temperature is too low. 2. Catalyst (if used) is inactive. 3. Fundamental incompatibility of reactants under the chosen conditions. | 1. Gradually increase the reaction temperature in increments of 10°C. 2. If using a catalyst, ensure it is fresh and handled under the appropriate atmospheric conditions. 3. Re-evaluate the chosen synthetic route. It's possible a different coupling strategy is needed. A small-scale test with a highly reactive acylating agent like benzoyl chloride can confirm the amine's reactivity.[1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via Acyl Chloride
This protocol is a general guideline. Optimal conditions may vary depending on the specific aniline derivative used.
Materials:
-
Aniline derivative (1.0 eq)
-
Trichloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the aniline derivative (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trichloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: this compound Synthesis using Hexachloroacetone (B130050)
This method avoids the use of the highly reactive trichloroacetyl chloride.
Materials:
-
Aniline (1.0 mole)
-
Hexachloroacetone (1.0 mole)
-
Hexane
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve hexachloroacetone (1.0 mole) in hexane.[2]
-
Add aniline (1.0 mole) dropwise to the stirred solution over 35-40 minutes. The temperature will rise to approximately 55°C.[2]
-
After the addition is complete, continue stirring at 65-70°C for 45 minutes.[2]
-
Pour the hot solution into a beaker and cool to 0-5°C to induce crystallization.[2]
-
Collect the solid product by filtration and air-dry.[2]
-
The product can be further purified by recrystallization from 90% ethanol.[2]
Data Presentation
Table 1: Effect of Coupling Reagent on Reaction Time and Yield (Hypothetical Data)
| Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DCC | DMAP | DCM | 25 | 12 | 65 |
| EDC/HOBt | DIPEA | DMF | 25 | 8 | 78 |
| HATU | DIPEA | DMF | 25 | 4 | 92 |
| PyBOP | DIPEA | DCM | 25 | 5 | 88 |
Table 2: Optimization of Reaction Temperature (Hypothetical Data for HATU Coupling)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 0 | 12 | 75 |
| 25 (Room Temp) | 4 | 92 |
| 50 | 2 | 85 (minor decomposition observed) |
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: General pathway for amide bond formation.
References
Technical Support Center: Purification of Trichloroacetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of trichloroacetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities can include:
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Unreacted Starting Materials: Aniline and the acylating agent (e.g., trichloroacetyl chloride or hexachloroacetone).
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Byproducts: Di-acylated aniline, colored oxidation products of aniline, and products from side reactions. Aniline is particularly susceptible to air oxidation, which can lead to the formation of colored impurities, causing the crude product to appear yellow, red, or brown.
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Residual Solvents: Solvents used in the reaction or initial work-up.
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Hydrolysis Products: Trichloroacetic acid and aniline, if the product is exposed to water for extended periods, especially under acidic or basic conditions.[1]
Q2: My purified this compound is still colored. How can I remove the color?
A2: Colored impurities, often arising from the oxidation of residual aniline, can be persistent.[2] Here are two effective methods for color removal:
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Activated Charcoal Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal adsorbs the colored impurities. The hot solution is then filtered to remove the charcoal before allowing the solution to cool and crystallize.[3] It is crucial to use a minimal amount of charcoal to avoid significant loss of the desired product.
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Chromatography: If recrystallization with charcoal treatment is insufficient, column chromatography is a more rigorous method. Colored impurities are often polar and will adhere strongly to the silica (B1680970) gel, allowing the less polar this compound to be eluted first.
Q3: I am getting a low yield after recrystallization. What are the possible reasons?
A3: Low recovery rates during recrystallization can be due to several factors:
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Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved even after cooling.
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Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper or in the funnel, leading to loss.
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Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.
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Washing with a solvent that is not ice-cold: Washing the collected crystals with room temperature solvent can redissolve some of the product.
Q4: How do I choose the right purification method for my crude this compound?
A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
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Recrystallization is generally the first choice for purifying solid compounds, especially on a larger scale. It is effective for removing small amounts of impurities that have different solubility profiles from the desired product.
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Column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility to the product. It is also very effective at removing baseline (highly polar) impurities.
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallizing | The melting point of the solute is lower than the boiling point of the solvent. The solute is too soluble in the chosen solvent. | Use a solvent with a lower boiling point. Use a less polar solvent or a mixed solvent system. |
| No crystals form upon cooling | The solution is not saturated (too much solvent was added). The solution has become supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product. |
| Crystals are very fine or powdery | The solution cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product is still impure after recrystallization | The chosen solvent did not effectively separate the impurity. The crystals were not washed properly. | Try a different recrystallization solvent or a mixed solvent system. Ensure the crystals are washed with a small amount of ice-cold solvent. |
Column Chromatography Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC | The mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. A more polar eluent will move all spots further up the plate, while a less polar eluent will result in lower Rf values. |
| Cracked or channeled column packing | The silica gel was not packed uniformly. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Product is eluting too quickly or too slowly | The polarity of the mobile phase is incorrect. | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it elutes too slowly (low Rf), increase the polarity. |
| Streaky bands during elution | The sample was overloaded on the column. The compound is not very soluble in the mobile phase. | Use a larger column or load less sample. Choose a mobile phase in which the compound is more soluble. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide representative data for analogous N-aryl amides to guide experimental design.
Table 1: Representative Solubility of N-Aryl Amides in Common Solvents
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Insoluble | Sparingly Soluble |
| Ethanol (B145695) | Sparingly Soluble | Soluble |
| Hexane | Insoluble | Insoluble |
| Ethyl Acetate | Soluble | Very Soluble |
| Dichloromethane | Soluble | Very Soluble |
Table 2: Typical Parameters for Purification Methods
| Parameter | Recrystallization (Ethanol/Water) | Column Chromatography (Hexane/Ethyl Acetate) |
| Solvent Ratio | 7:3 (Ethanol:Water) is a good starting point. | Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. |
| Typical Loading | N/A | 1g of crude product per 20-100g of silica gel. |
| Expected Recovery | 70-90% | 60-85% |
| Purity (post-purification) | >98% | >99% |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Mixed Solvent System (Ethanol/Water)
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling). Start with approximately 4 mL of ethanol per gram of crude product.[4]
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Swirl the flask and gently heat for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
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Induce Crystallization: Heat the filtrate to boiling again. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.[4] Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (same ratio as used for crystallization).
-
Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.
Protocol 2: Purification of this compound by Column Chromatography
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TLC Analysis: First, determine an appropriate mobile phase by running a Thin Layer Chromatography (TLC) plate of the crude product. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal mobile phase should give the this compound spot an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification method selection workflow.
References
Issues with Trichloroacetanilide stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trichloroacetanilide in solution. The information is designed to help users anticipate and resolve common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and use of this compound solutions.
Question: My this compound solution appears cloudy or has visible precipitates. What should I do?
Answer:
This issue is likely due to solubility problems or degradation of the compound. Follow these troubleshooting steps:
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Verify Solvent and Concentration: Confirm that the solvent and concentration are appropriate for this compound. While specific solubility data is limited, related chloroacetanilides exhibit moderate solubility in organic solvents and are sparingly soluble in water.
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Gentle Warming and Sonication: Gently warm the solution (e.g., to 30-40°C) and sonicate to aid dissolution. Avoid excessive heat, which can accelerate degradation.
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Filter the Solution: If precipitation persists after warming and sonication, it may be due to impurities or degradation products. Use a 0.22 µm syringe filter to remove any particulate matter before use.
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Prepare Fresh Solutions: this compound solutions, particularly in protic or aqueous-based solvents, may not be stable over long periods. It is recommended to prepare fresh solutions for each experiment.
Question: I am observing unexpected or inconsistent results in my assay when using a this compound stock solution. How can I determine if the compound's stability is the issue?
Answer:
Inconsistent results can be a strong indicator of compound degradation. To investigate this, a forced degradation study is recommended. This involves intentionally subjecting the this compound solution to various stress conditions to understand its degradation profile.
A general workflow for troubleshooting inconsistent results is outlined below:
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, chloroacetanilides, in general, are susceptible to hydrolysis. This can occur under both acidic and basic conditions, leading to the cleavage of the amide bond to form trichloroacetic acid and the corresponding aniline.
A generalized degradation pathway is illustrated below:
Caption: Generalized hydrolytic degradation pathway of this compound.
Q2: What solvents are recommended for preparing this compound solutions?
A2: this compound is expected to be soluble in a range of common organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. However, it is crucial to be aware that DMSO is hygroscopic and the presence of water can facilitate hydrolysis of the compound over time. The use of anhydrous solvents is recommended whenever possible.
Q3: How should I store this compound solutions?
A3: To minimize degradation, solutions should be stored under the following conditions:
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Temperature: Store at -20°C or -80°C.
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Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
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Moisture: Use tightly sealed containers to prevent the absorption of moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q4: How can I monitor the stability of my this compound solution?
A4: The most reliable method for monitoring the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] This technique can separate the parent compound from its degradation products, allowing for the quantification of the remaining active ingredient.
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a qualitative summary of expected stability based on the general properties of chloroacetanilides.
| Condition | Solvent System | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 N HCl) | Aqueous / Co-solvent | Low | Trichloroacetic acid, Aniline derivative |
| Basic (e.g., 0.1 N NaOH) | Aqueous / Co-solvent | Low | Trichloroacetic acid, Aniline derivative |
| Oxidative (e.g., 3% H₂O₂) | Aqueous / Co-solvent | Moderate to Low | Oxidized derivatives |
| Thermal (e.g., 60°C) | Solid or Solution | Moderate to Low | Varies with solvent |
| Photolytic (UV/Vis light) | Solution | Moderate to Low | Photodegradation products |
| Neutral Aqueous Buffer | Aqueous | Moderate to Low | Hydrolysis products |
| Anhydrous Organic Solvent (e.g., DMSO, Acetonitrile) | Anhydrous | High (short-term) | Minimal if kept anhydrous |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted based on the specific experimental needs and analytical capabilities.
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
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This compound
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HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
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Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
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pH meter
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HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
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Volumetric flasks, pipettes, and vials
Methodology:
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Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for a specified time. After incubation, cool and neutralize with 0.1 N HCl.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
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Thermal Degradation: Transfer a small amount of solid this compound to a vial and heat it in an oven at a set temperature (e.g., 80°C) for a specified duration. Also, heat a 1 mg/mL solution of the compound in a chosen solvent.
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Photolytic Degradation: Expose a 1 mg/mL solution of this compound in a quartz cuvette or a clear vial to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
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At each time point, withdraw an aliquot of the stressed sample.
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Dilute the sample to a suitable concentration with the mobile phase of the HPLC system.
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Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks.
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Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
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Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase Selection:
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A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Optimize the gradient profile to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation samples.
-
-
Detection:
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Use a UV-Vis detector set at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is useful for obtaining the UV spectra of all peaks to assess peak purity.
-
Mass spectrometry (LC-MS) can be used for the identification of degradation products.
-
-
Method Validation:
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Once a suitable separation is achieved, the method should be validated according to relevant guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products generated during the forced degradation study.
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References
Technical Support Center: Overcoming Solubility Challenges of Trichloroacetanilide in Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Trichloroacetanilide in their chemical reactions. The following information provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.
Troubleshooting Guide: Common Solubility Problems and Solutions
Q1: My this compound is not dissolving in the chosen reaction solvent. What should I do?
A1: This is a common issue due to the polychlorinated aromatic nature of this compound, which can lead to poor solubility in certain solvents. Here are several steps you can take, starting with the simplest:
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Heating: The solubility of most organic solids, including this compound, increases with temperature. Gently heat the mixture while stirring to see if the compound dissolves. Ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your starting materials.
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Solvent Screening: If heating is ineffective or not suitable for your reaction, you may need to select a different solvent. A systematic solvent screening is recommended. Test the solubility of a small amount of this compound in various common organic solvents.
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Co-solvents: If your reaction requires a specific primary solvent in which this compound is poorly soluble, consider adding a co-solvent. A small amount of a miscible solvent in which this compound has high solubility can significantly increase the overall solvating power of the solvent system.
Q2: My this compound precipitates out of the solution during the reaction. How can I prevent this?
A2: Precipitation during a reaction can be caused by a change in the composition of the reaction mixture (e.g., formation of a less soluble product or consumption of a solubilizing reagent) or a change in temperature.
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Maintain Temperature: If the reaction is exothermic, it might cool down over time, causing the compound to crash out. Use a temperature-controlled reaction setup to maintain a constant temperature.
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Increase Solvent Volume: The concentration of this compound might be too high. Increasing the volume of the solvent can help keep it in solution.
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Add a Co-solvent: As the reaction progresses, the polarity of the mixture might change. Adding a co-solvent at the beginning of the reaction can help maintain solubility throughout the process.
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Stirring: Ensure adequate stirring to prevent localized supersaturation, which can initiate precipitation.
Q3: I am trying to perform a reaction in an aqueous medium, but this compound is completely insoluble. What are my options?
A3: Direct dissolution of this compound in water is expected to be very low. Consider the following approaches:
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Phase-Transfer Catalysis: If your reaction involves an ionic reagent, a phase-transfer catalyst can be used to bring the reagent into an organic phase where this compound is dissolved, allowing the reaction to proceed.
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Use of Surfactants: Surfactants can form micelles that encapsulate the this compound, allowing it to be dispersed in an aqueous medium.
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Co-solvent System: A mixture of water and a water-miscible organic solvent (e.g., ethanol, isopropanol, DMSO, DMF) can be used. Experiment with different ratios to find a balance between reactant solubility and reaction compatibility.
Frequently Asked Questions (FAQs)
Q4: Is there any quantitative solubility data available for this compound?
Q5: What are some good starting solvents for dissolving this compound?
A5: Based on the behavior of similar chlorinated aromatic compounds and acetanilides, good starting points for solvent screening would include:
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Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
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Chlorinated Solvents: Dichloromethane, Chloroform.
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Aromatic Hydrocarbons: Toluene, Xylenes (especially at elevated temperatures).
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Alcohols: Ethanol, Isopropanol (solubility may be lower than in aprotic solvents but can be effective, especially when heated).
Q6: How does the chlorine substitution on the phenyl ring affect solubility compared to acetanilide?
A6: The three chlorine atoms on the phenyl ring of this compound significantly increase its molecular weight and lipophilicity ("fat-loving" nature) compared to acetanilide. This generally leads to:
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Decreased solubility in polar protic solvents like water and, to some extent, lower alcohols.
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Increased solubility in non-polar and chlorinated solvents.
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The potential for stronger crystal lattice forces, which can also contribute to lower solubility.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) |
| Acetone | ~50 | >200 |
| Ethanol | ~10 | ~100 |
| Toluene | ~5 | ~80 |
| Dichloromethane | ~40 | N/A (boiling point < 75°C) |
| Water | <0.1 | <0.1 |
Note: These values are hypothetical and should be determined experimentally.
Experimental Protocols
Protocol 1: Experimental Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines the "shake-flask" method, a reliable way to determine the equilibrium solubility of a compound in a given solvent.[1]
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Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. "Excess" means that there should be visible undissolved solid.
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Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a stirring plate in a temperature-controlled environment should be used.
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Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature until the excess solid has settled. Then, carefully take a sample of the supernatant (the clear liquid part) using a syringe fitted with a solvent-compatible filter (e.g., PTFE) to remove all undissolved solids.
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Analysis: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with a pre-established calibration curve.
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Calculation: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This concentration is the solubility of this compound in that solvent at that specific temperature.
Protocol 2: Screening for an Optimal Co-solvent System
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Primary Solvent: In a series of vials, dissolve your other reaction components in your primary reaction solvent.
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Saturated Solution of this compound: In a separate flask, prepare a saturated solution of this compound in a high-solubility co-solvent (e.g., DMF or THF).
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Titration: To each of the vials from step 1, add the saturated this compound solution dropwise while stirring, until you observe the first sign of persistent cloudiness or precipitation. Record the volume of co-solvent solution added.
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Optimization: The vial that accommodates the largest volume of the this compound solution before precipitation indicates the most promising co-solvent ratio. You can then refine this ratio in further experiments.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Experimental workflow for solubility determination.
References
Preventing decomposition of Trichloroacetanilide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of trichloroacetanilide during its synthesis.
Troubleshooting Guides
Issue 1: Low Yield and/or Presence of Impurities
Low yields of this compound and the presence of impurities are often indicative of product decomposition during the reaction or workup. The following guide provides a systematic approach to diagnose and resolve these issues.
Possible Causes and Solutions
| Parameter | Potential Problem | Recommended Action |
| Temperature | High reaction temperatures can lead to thermal decomposition of the product and promote side reactions. | Maintain a low reaction temperature, ideally between 0-5°C, especially during the addition of trichloroacetyl chloride. Use an ice bath to control exothermic reactions. |
| Moisture | The presence of water can cause hydrolysis of the trichloroacetyl chloride reactant and the this compound product, forming trichloroacetic acid and aniline (B41778). | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| pH | Acidic or basic conditions can catalyze the hydrolysis of the amide bond in this compound.[1][2][3] | Maintain a neutral or slightly basic pH during the reaction. The use of a non-nucleophilic base, such as pyridine (B92270) or a hindered amine, can neutralize the HCl byproduct without promoting hydrolysis. During workup, use a mild bicarbonate solution for neutralization and avoid strong acids or bases. |
| Reactant Stoichiometry | An incorrect ratio of aniline to trichloroacetyl chloride can lead to side reactions and incomplete conversion. An excess of aniline can lead to the formation of N,N'-diphenylurea derivatives upon reaction with any phosgene (B1210022) impurities in the trichloroacetyl chloride, while an excess of the acyl chloride can result in unreacted starting material that complicates purification. | Use a slight excess (e.g., 1.05 equivalents) of trichloroacetyl chloride to ensure complete conversion of the aniline. The exact ratio may need to be optimized for your specific conditions. |
| Reaction Time | Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can increase the likelihood of decomposition. | Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. |
| Purification | Decomposition can occur during purification if harsh conditions are used. | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). Avoid prolonged heating during recrystallization. If column chromatography is necessary, use a neutral stationary phase like silica (B1680970) gel and elute quickly to minimize contact time. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield and impurity issues.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during its synthesis?
A1: The two primary decomposition pathways are:
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Hydrolysis: this compound can react with water to hydrolyze the amide bond, yielding trichloroacetic acid and aniline. This reaction is catalyzed by both acidic and basic conditions.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. The exact mechanism can be complex, but it may involve the elimination of HCl or other fragmentation pathways.
Decomposition Pathways Diagram
Caption: Primary decomposition pathways of this compound.
Q2: How does temperature affect the yield and purity of this compound?
A2: Temperature is a critical factor. While higher temperatures can increase the reaction rate, they also significantly increase the rate of decomposition and side reactions, leading to lower yields and reduced purity. For the synthesis of similar amides, lower temperatures have been shown to produce a cleaner product.[4]
Illustrative Effect of Temperature on Yield and Purity
| Reaction Temperature (°C) | Relative Yield (%) | Purity (%) |
| 0 - 5 | 90 - 95 | > 98 |
| 25 (Room Temperature) | 75 - 85 | 90 - 95 |
| 50 | 50 - 60 | 80 - 85 |
| 100 | < 40 | < 70 |
| Note: This data is illustrative and based on general principles of organic synthesis and data for similar reactions. Actual results may vary. |
Q3: What is the role of a base in the synthesis of this compound?
A3: The reaction of aniline with trichloroacetyl chloride produces one equivalent of hydrogen chloride (HCl) as a byproduct. This HCl can protonate the starting aniline, rendering it unreactive, and can also catalyze the hydrolysis of the product. A non-nucleophilic base is added to scavenge this HCl, driving the reaction to completion and preventing these side reactions. Common bases for this purpose include pyridine or triethylamine.
Q4: What are some common byproducts to look out for?
A4: Besides the decomposition products (trichloroacetic acid and aniline), other potential byproducts include:
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Unreacted starting materials: Aniline and trichloroacetyl chloride.
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Diacylated aniline: If a strong excess of trichloroacetyl chloride is used.
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Products from reactions with impurities: For example, if the trichloroacetyl chloride contains phosgene, N,N'-diphenylurea could be formed.
Q5: Can I use an aqueous solvent system for this synthesis?
A5: While traditionally carried out in anhydrous organic solvents to prevent hydrolysis, some modern methods utilize aqueous buffer systems for the synthesis of similar amides.[4] However, this requires careful control of pH to minimize decomposition. For this compound, which is highly susceptible to hydrolysis, an anhydrous organic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether is generally recommended.
Experimental Protocols
Recommended Protocol for the Synthesis of this compound with Minimized Decomposition
This protocol is adapted from established methods for the synthesis of similar amides and is designed to minimize product decomposition.
Materials:
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Aniline
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Trichloroacetyl chloride
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Pyridine (dried over KOH)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
Procedure:
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Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere of nitrogen or argon.
-
Reactant Preparation: In the flask, dissolve aniline (1.0 equivalent) and dry pyridine (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve trichloroacetyl chloride (1.05 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the trichloroacetyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly add water to quench any unreacted trichloroacetyl chloride. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine and aniline), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for Trichloroacetanilide Reactions
Welcome to the technical support center for optimizing catalyst loading in trichloroacetanilide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for reactions involving this compound?
A1: Reactions with this compound and similar compounds, such as trichloroacetamides, often employ transition metal catalysts or Lewis acids. Copper(I) catalysts, like copper(I) chloride (CuCl), are frequently used, sometimes in conjunction with bidentate amine ligands such as bipyridine (bpy), to facilitate reactions at lower temperatures.[1] For transformations involving the trichloroacetimidate (B1259523) group, Lewis acids like boron trifluoride etherate (BF₃•OEt₂) and copper(II) triflate (Cu(OTf)₂) have been shown to be effective.[2] The choice of catalyst will depend on the specific transformation being targeted.
Q2: What is a good starting point for catalyst loading in a new this compound reaction?
A2: For many transition metal-catalyzed reactions, a good starting point for catalyst loading is between 1-2 mol%.[3] From this initial concentration, you can perform optimization studies by systematically increasing or decreasing the loading to determine the optimal level for your specific substrate and reaction conditions.
Q3: How does catalyst loading affect the reaction yield and rate?
A3: Generally, increasing the catalyst concentration provides more active sites for the reaction, which typically leads to an increased reaction rate.[4] However, there is often an optimal catalyst loading beyond which further increases may not significantly improve the yield or rate and could even lead to side reactions or catalyst aggregation.[4] It is crucial to experimentally determine this optimal loading for each specific reaction.
Q4: Can the purity of this compound or other reagents affect catalyst performance?
A4: Absolutely. Impurities in the starting materials or solvents can act as catalyst poisons, leading to deactivation of the catalyst and a subsequent decrease in reaction yield and rate.[3] It is highly recommended to use purified reagents and dry, degassed solvents to ensure consistent and optimal catalyst performance.
Q5: What are common signs of catalyst deactivation?
A5: Signs of catalyst deactivation include a stalled or sluggish reaction, incomplete conversion of the starting material even with extended reaction times, and the formation of significant amounts of byproducts. If you suspect catalyst deactivation, a common diagnostic test is to add a fresh portion of the catalyst to the stalled reaction. If the reaction resumes, it is a strong indication of catalyst deactivation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions, with a focus on catalyst-related problems.
Issue 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | Ensure the catalyst has been stored properly under an inert atmosphere and handle it in a glovebox or under a stream of inert gas.[3] Use a fresh batch of catalyst if deactivation is suspected. | Many catalysts are sensitive to air and moisture, which can lead to rapid degradation and loss of activity. |
| Insufficient Catalyst Loading | Systematically increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%) to find the optimal concentration. | The initial catalyst amount may be too low to effectively drive the reaction to completion in a reasonable timeframe. |
| Catalyst Poisoning | Purify the this compound, other reagents, and solvents. Consider passing solvents through a column of activated alumina. | Impurities such as water, oxygen, or other coordinating species can bind to the catalyst's active sites and inhibit its function. |
| Poor Catalyst Solubility | Screen different solvents to ensure the catalyst is soluble under the reaction conditions. | An insoluble catalyst will have limited active sites available to participate in the reaction, leading to low conversion. |
Issue 2: Formation of Multiple Products and Low Selectivity
| Possible Cause | Troubleshooting Action | Rationale |
| Excessive Catalyst Loading | Reduce the catalyst loading. An optimization screen is recommended to find the ideal concentration. | While a higher catalyst loading can increase the reaction rate, it can also promote undesired side reactions.[5] |
| High Reaction Temperature | Lower the reaction temperature. Perform the reaction at different temperatures to find the optimal balance between rate and selectivity. | Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of byproducts. |
| Incorrect Ligand or Additive | If using a ligand, screen a variety of ligands. For some copper-catalyzed reactions, bidentate amine ligands can improve performance.[1] | The ligand can significantly influence the electronic and steric properties of the catalyst, thereby affecting its selectivity. |
Data Presentation
The following tables provide illustrative data on how catalyst loading and other reaction parameters can influence the outcome of a hypothetical this compound reaction. Note that the optimal conditions are highly reaction-specific.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | CuCl | 1.0 | 12 | 45 |
| 2 | CuCl | 2.5 | 12 | 78 |
| 3 | CuCl | 5.0 | 10 | 92 |
| 4 | CuCl | 7.5 | 10 | 93 |
| 5 | CuCl/bpy | 2.5 | 8 | 95 |
Data is illustrative and based on general trends observed for similar reactions.
Table 2: Influence of Solvent and Temperature on Yield
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 1 | 5 mol% CuCl | Toluene | 80 | 75 |
| 2 | 5 mol% CuCl | Dichloromethane | 40 | 62 |
| 3 | 5 mol% CuCl | Acetonitrile | 80 | 88 |
| 4 | 5 mol% CuCl | Acetonitrile | 60 | 92 |
| 5 | 5 mol% CuCl/bpy | Acetonitrile | 60 | 96 |
Data is illustrative and based on general principles of catalysis.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
-
Preparation: In a glovebox, add the desired amount of catalyst (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%) to a series of clean, dry reaction vials equipped with stir bars.
-
Reagent Addition: Prepare a stock solution of this compound and any other reagents in the chosen dry, degassed solvent. Add a precise volume of this stock solution to each reaction vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath. Stir the reactions for a set amount of time.
-
Analysis: After the specified time, quench the reactions and analyze the conversion and yield by a suitable analytical method (e.g., GC, LC-MS, or ¹H NMR) using an internal standard.
-
Optimization: Based on the results, narrow the range of catalyst loading and repeat the experiment to pinpoint the optimal concentration.
Protocol 2: General Procedure for a Copper-Catalyzed Reaction
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Catalyst and Reagent Addition: Under a positive pressure of inert gas, add the copper catalyst (e.g., CuCl), any ligand (e.g., bipyridine), and the this compound substrate.
-
Solvent Addition: Add the dry, degassed solvent via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the progress by TLC or another suitable technique.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst (if heterogeneous) and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Managing Exothermic Reactions Involving Trichloroacetanilide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Trichloroacetanilide, focusing on the safe management of potentially exothermic reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to ensure experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the synthesis of this compound?
A1: The synthesis of this compound, typically involving the chlorination of acetanilide (B955), presents two main hazards: the exothermic nature of the reaction and the hazardous properties of the reagents and byproducts. The reaction can release a significant amount of heat, potentially leading to a thermal runaway if not properly controlled. Reagents like sulfuryl chloride (SO₂Cl₂) are corrosive and react violently with water. The reaction also produces hydrogen chloride (HCl) gas, which is corrosive and toxic.
Q2: What immediate steps should be taken in case of a thermal runaway?
A2: A thermal runaway is a rapid, uncontrolled increase in reaction temperature. Immediate action is critical to prevent an explosion or reactor failure.
-
Stop Reagent Addition: Immediately cease the addition of the chlorinating agent.
-
Enhance Cooling: Increase the cooling to the reactor by adjusting the cooling bath or adding more cooling agent (e.g., dry ice to an acetone (B3395972) bath).
-
Alert Personnel: Inform everyone in the immediate vicinity of the emergency.
-
Prepare for Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a large volume of a cold, inert solvent.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area and follow emergency protocols.
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Reaction progress can be effectively monitored using High-Performance Liquid Chromatography (HPLC) or in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the quantification of the starting material (acetanilide), intermediates, and the final product (this compound).
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase
Symptoms:
-
The internal reaction temperature rises much faster than anticipated.
-
The cooling system is unable to maintain the set temperature.
-
Noticeable increase in gas evolution.
Possible Causes:
-
Addition rate of the chlorinating agent is too fast.
-
Inadequate cooling capacity for the scale of the reaction.
-
Poor heat transfer due to inadequate stirring.
-
Incorrect solvent or concentration, leading to a more vigorous reaction.
Solutions:
-
Immediately stop the addition of the chlorinating agent.
-
Increase the efficiency of the cooling bath.
-
Ensure vigorous stirring to improve heat dissipation.
-
If the temperature continues to rise, prepare for an emergency quench with a cold, inert solvent.
Issue 2: Low Yield of this compound
Symptoms:
-
The final isolated product weight is significantly lower than the theoretical yield.
-
TLC or HPLC analysis shows a large amount of unreacted starting material or the presence of multiple byproducts.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Degradation of the product due to excessive heat.
-
Side reactions caused by impurities in the starting materials or the presence of moisture.
-
Loss of product during workup and purification.
Solutions:
-
Ensure all reagents and solvents are pure and anhydrous.
-
Carefully control the reaction temperature within the optimal range.
-
Monitor the reaction to completion using TLC or HPLC before quenching.
-
Optimize the workup and purification steps to minimize product loss.
Data Presentation
Table 1: Activation Energies for the Chlorination of Acetanilide Derivatives
| Compound | Activation Energy (Ea) in kcal/mol |
| Acetanilide | 15.15[1] |
| p-Methyl Acetanilide | 14.08[1] |
| p-Chloroacetanilide | 15.25[1] |
| o-Chloroacetanilide | 17.60[1] |
Note: This data is for chlorination using Chloramine-T and provides an indication of the energy barrier for related reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative Laboratory Scale)
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials:
-
Acetanilide
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., cold saturated sodium bicarbonate solution)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
-
Dissolve acetanilide in the anhydrous solvent in the flask and cool the solution to 0-5 °C in an ice-water bath.
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Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The addition rate should be carefully controlled to manage the exotherm.
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After the addition is complete, allow the reaction mixture to stir at room temperature while monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by the dropwise addition of a cold saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: HPLC Monitoring of this compound Synthesis
Instrumentation:
-
Standard HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
Gradient Program (Illustrative):
| Time (min) | % Solvent B |
|---|---|
| 0 | 30 |
| 15 | 80 |
| 20 | 80 |
| 21 | 30 |
| 25 | 30 |
Procedure:
-
At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume of the mobile phase (e.g., 0.9 mL) to stop the reaction.
-
Filter the quenched sample through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Quantify the peaks corresponding to acetanilide and this compound by integrating their peak areas and comparing them to a calibration curve.
Mandatory Visualizations
Caption: Workflow for managing an exothermic reaction.
Caption: Logical troubleshooting flow for low product yield.
References
Technical Support Center: Purification of Trichloroacetanilide Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of trichloroacetanilide products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My recrystallized this compound product is still impure. What are the likely causes and how can I improve the purity?
Answer:
Several factors can lead to impure recrystallized products. The primary reasons include the choice of solvent, the rate of cooling, and the presence of specific types of impurities.
-
Inappropriate Solvent System: The ideal solvent for recrystallization should dissolve the this compound when hot but not when cold.[1][2] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[1] If the impurities have similar solubility profiles to the product, a single-solvent recrystallization may be ineffective.
-
Cooling Rate is Too Fast: Rapid cooling can cause the product to precipitate quickly, trapping impurities within the crystal lattice.[3] A slower, more controlled cooling process allows for the formation of purer crystals.[4]
-
Co-precipitation of Impurities: If impurities are present in high concentrations or are structurally very similar to this compound, they may co-precipitate with the product.
Solutions:
-
Optimize the Solvent System:
-
Single Solvent: Experiment with different solvents. Based on the solubility of structurally similar compounds like chloroanilines, polar organic solvents such as ethanol (B145695), methanol, and acetone (B3395972) are good starting points.[5][6]
-
Mixed Solvent System: If a single solvent is not effective, a two-solvent system can be employed.[1] Dissolve the crude product in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Add a few more drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[1] Common solvent pairs include ethanol/water or hexane (B92381)/ethyl acetate (B1210297).[7]
-
-
Control the Cooling Process:
-
Remove Insoluble Impurities:
-
Decolorize the Solution:
-
If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities.
-
Question: I am observing "oiling out" instead of crystallization during the recrystallization of this compound. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solute concentration is too high.
Solutions:
-
Lower the Crystallization Temperature: Ensure that the temperature at which the product starts to come out of solution is below its melting point. This compound's melting point should be considered when selecting a solvent.
-
Use More Solvent: The concentration of the solute may be too high. Add more hot solvent to ensure the product remains dissolved at a higher temperature and crystallizes upon cooling.
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Induce Crystallization:
Question: My column chromatography separation of this compound is poor, with broad peaks and incomplete separation of impurities. How can I improve the resolution?
Answer:
Poor resolution in column chromatography can be due to several factors, including incorrect solvent polarity, improper column packing, and overloading the column.[9][10]
Solutions:
-
Optimize the Mobile Phase (Eluent):
-
The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[9] The ideal eluent should provide a good separation of spots on the TLC plate.
-
For non-polar compounds, start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane (B109758) (gradient elution).[11]
-
-
Properly Pack the Column:
-
The column must be packed uniformly to avoid channeling, which leads to poor separation.[12] Both wet and dry packing methods can be used, but wet packing is often preferred for silica (B1680970) gel to prevent air bubbles.[10]
-
Ensure the top surface of the stationary phase is flat and not disturbed when adding the sample or eluent. A layer of sand on top can help.[13]
-
-
Sample Loading:
-
Flow Rate:
-
A slower flow rate generally results in better separation as it allows for proper equilibration between the stationary and mobile phases.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound products?
A1: Common impurities can include unreacted starting materials such as aniline (B41778) or partially chlorinated anilines, as well as byproducts from the chlorination process.[14][15] Hydrolysis of the amide bond can also lead to the formation of trichloroaniline and acetic acid, particularly if the product is exposed to acidic or basic conditions during workup.[16]
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on the polarity of the molecule, which contains both polar (amide) and non-polar (trichlorophenyl) groups, ethanol is a good starting solvent to try.[7][16] It is a polar protic solvent that can engage in hydrogen bonding. Water can also be used, as acetanilide (B955) (a related compound) is highly soluble in hot water but sparingly soluble in cold water.[2]
Q3: How can I determine the purity of my this compound product?
A3: Several analytical methods can be used to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp melting point at the literature value. Impurities will typically broaden the melting point range and lower the melting point.[1]
-
Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity and can be used to identify and quantify impurities.[4][8][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify impurities.
Q4: Is this compound thermally stable during purification?
Data Presentation
Table 1: Illustrative Solubility of a Chloroaniline Analogue (4-Chloroaniline) in Various Solvents
This data is for 4-chloroaniline (B138754) and serves as a proxy to guide solvent selection for this compound.
| Solvent | Class | Temperature (°C) | Solubility | Reference |
| Ethanol | Alcohol | 20 | Freely Soluble | [5] |
| Acetone | Ketone | 20 | Freely Soluble | [5] |
| Water | Aqueous | 20 | 0.3 g/100 mL | [5] |
Table 2: Example Impurity Profile of Crude this compound Before and After Purification
This table is illustrative and shows a hypothetical impurity profile.
| Compound | Retention Time (min) | Area % (Crude) | Area % (After Recrystallization) |
| Trichloroaniline | 3.5 | 4.2 | 0.1 |
| Dichloroacetanilide | 5.8 | 3.5 | 0.2 |
| This compound | 7.2 | 92.1 | 99.7 |
| Unknown Impurity | 8.1 | 0.2 | < 0.05 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of small amounts of the crude product in different solvents (e.g., ethanol, methanol, acetone, water, or mixtures like ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there is activated charcoal or other insoluble impurities, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification of this compound by Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that separates this compound from its impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until it is level with the top of the silica.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions as the eluent flows through the column. The flow can be driven by gravity or by applying gentle pressure (flash chromatography).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for recrystallization issues.
Caption: Experimental workflow for recrystallization.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 9. chromtech.com [chromtech.com]
- 10. scispace.com [scispace.com]
- 11. env.go.jp [env.go.jp]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents - Google Patents [patents.google.com]
- 15. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. mdpi.com [mdpi.com]
How to avoid byproduct formation in aniline acylation
Welcome to the Technical Support Center for Aniline (B41778) Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding byproduct formation during the acylation of aniline and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you optimize your reactions and achieve high yields of your desired N-acylated product.
Troubleshooting Guides
This section addresses specific issues you might encounter during your aniline acylation experiments in a question-and-answer format.
| Problem | Potential Cause | Solution |
| Low yield of the desired mono-acylated product. | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated acylating agent. | Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after a reasonable time, consider increasing the reaction temperature or using a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Ensure your acylating agent is fresh and has been stored under anhydrous conditions. |
| Byproduct formation: Competing side reactions, such as diacylation or O-acylation, can consume the starting material and reduce the yield of the desired product. | Refer to the specific troubleshooting sections for diacylation and O-acylation below. | |
| Poor solubility of aniline derivative: If the aniline substrate is not fully dissolved, the reaction will be heterogeneous and slow, leading to low conversion. | Select a solvent in which your aniline derivative has good solubility at the reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective. | |
| Significant amount of diacylated byproduct observed. | Excess acylating agent: Using a large excess of the acylating agent is a common cause of diacylation, where the initially formed mono-acylated product is further acylated. | Use a stoichiometric amount of the acylating agent (1.0 to 1.1 equivalents). If diacylation is still an issue, try slow, portion-wise addition of the acylating agent to the reaction mixture to maintain a low concentration at any given time. |
| High reaction temperature or prolonged reaction time: Forcing reaction conditions can promote the less favorable diacylation reaction. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting aniline is consumed to prevent further reaction. | |
| Formation of O-acylated byproduct in aminophenols or other hydroxy-anilines. | Competitive acylation of the hydroxyl group: The hydroxyl group is also nucleophilic and can compete with the amino group for the acylating agent, especially under neutral or basic conditions. | pH control: Perform the acylation under acidic conditions. The amino group will be protonated to form a non-nucleophilic ammonium (B1175870) salt, favoring O-acylation. To achieve selective N-acylation, the reaction is typically carried out under neutral or slightly basic conditions where the amino group is more nucleophilic than the hydroxyl group. |
| Choice of catalyst: Certain catalysts can favor N-acylation over O-acylation. | Employ chemoselective catalysts. For example, some enzymatic catalysts like lipases have been shown to selectively acylate the amino group.[1] | |
| Reaction does not start or is extremely slow. | Deactivation of aniline: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the basic amino group of aniline, deactivating it. | Protect the amino group as an acetanilide (B955) before performing the Friedel-Crafts acylation. The acetamido group is less basic and will not coordinate with the Lewis acid. The protecting group can be removed by hydrolysis after the reaction. |
| Low reactivity of aniline derivative: Electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the amino group, slowing down the acylation reaction. | Use a more reactive acylating agent, such as an acyl chloride. A stronger base or a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can also be used to enhance the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in aniline acylation and how can I identify them?
A1: The most common byproducts are the diacylated aniline and, in the case of substrates with hydroxyl groups, the O-acylated product. Unreacted starting material (aniline) and residual acylating agent or its hydrolysis product (e.g., acetic acid) are also common impurities. These can be identified and quantified using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[2][3]
Q2: How does stoichiometry affect the formation of the diacylated byproduct?
A2: The molar ratio of the acylating agent to aniline is a critical factor. Using a significant excess of the acylating agent dramatically increases the likelihood of diacylation. It is recommended to use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acylating agent to favor mono-acylation.
Q3: What is the role of temperature in controlling byproduct formation?
A3: Higher reaction temperatures generally increase the rate of all reactions, including the formation of byproducts. For many aniline acylations, running the reaction at room temperature or slightly elevated temperatures is sufficient. If byproduct formation is an issue, lowering the reaction temperature can often improve the selectivity for the desired mono-acylated product.
Q4: How can I selectively N-acylate an aminophenol without acylating the hydroxyl group?
A4: Chemoselective N-acylation of aminophenols can be achieved by carefully controlling the reaction conditions. Generally, the amino group is more nucleophilic than the hydroxyl group under neutral or slightly basic conditions. Performing the reaction at a controlled pH can favor N-acylation. Alternatively, enzymatic catalysts can offer high selectivity for the amino group.[1]
Q5: Are there "greener" alternatives to traditional acylating agents like acetic anhydride (B1165640) and acyl chlorides?
A5: Yes, green chemistry approaches aim to use less hazardous reagents. Acetic acid has been used as a green acylating agent, with the only byproduct being water.[4] Microwave-assisted synthesis without a catalyst has also been shown to be an effective and environmentally friendly method for aniline acylation.
Data Presentation
Table 1: Effect of Acylating Agent Stoichiometry on Diacylation of Aniline
| Molar Ratio (Aniline : Acetic Anhydride) | Mono-acetylated Product (Acetanilide) Yield (%) | Di-acetylated Product (N,N-Diacetylaniline) Yield (%) | Reference |
| 1 : 1.1 | ~95% | < 5% | Synthesized Data |
| 1 : 1.5 | ~85% | ~15% | Synthesized Data |
| 1 : 2.0 | ~70% | ~30% | Synthesized Data |
| 1 : 3.0 | ~50% | ~50% | Synthesized Data |
Note: The data in this table is representative and synthesized from multiple sources to illustrate the trend. Actual yields may vary depending on specific reaction conditions.
Table 2: Chemoselective N-Acylation vs. O-Acylation of p-Aminophenol
| Catalyst / Condition | N-Acylated Product Yield (%) | O-Acylated Product Yield (%) | Reference |
| Acetic Anhydride, Neutral pH | > 90% | < 10% | Synthesized Data |
| Acetic Anhydride, Acidic pH (e.g., with H₂SO₄) | < 10% | > 90% | Synthesized Data |
| Lipase (e.g., Novozym 435) | High (e.g., >70%) | Low | [1] |
| Zinc metal | High Purity and Yield | Minimized Impurities | [5] |
Note: The data in this table is representative and synthesized from multiple sources to illustrate the principles of chemoselectivity. Actual yields will depend on the specific reaction protocol.
Experimental Protocols
Protocol 1: Selective Mono-acetylation of Aniline to Minimize Diacylation
Objective: To synthesize acetanilide from aniline with high selectivity, minimizing the formation of the diacetylated byproduct.
Materials:
-
Aniline (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Water
-
Ethanol (B145695) (for recrystallization)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a fume hood, dissolve aniline (1.0 eq) in a mixture of water and a small amount of glacial acetic acid in a round-bottom flask.
-
Prepare a solution of sodium acetate in water.
-
Slowly add acetic anhydride (1.1 eq) to the aniline solution with constant stirring.
-
Immediately after the addition of acetic anhydride, add the sodium acetate solution to buffer the reaction mixture.
-
Continue stirring the mixture at room temperature. The product, acetanilide, will precipitate out of the solution.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the crude acetanilide by vacuum filtration and wash the crystals with cold water.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol or water to obtain pure acetanilide.[6][7]
Protocol 2: Chemoselective N-acetylation of p-Aminophenol
Objective: To selectively acetylate the amino group of p-aminophenol, minimizing O-acetylation.
Materials:
-
p-Aminophenol (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Water
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a beaker, suspend p-aminophenol (1.0 eq) in water.
-
Gently heat the suspension to about 50°C with stirring to aid dissolution.
-
Remove the beaker from the heat and add acetic anhydride (1.1 eq) in one portion with vigorous stirring.
-
Continue to stir the mixture. The N-acetylated product (paracetamol) will begin to crystallize.
-
Cool the mixture in an ice bath to complete the crystallization.
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure N-acetyl-p-aminophenol.
Visualizations
Aniline Acylation Pathway and Byproduct Formation
Caption: Reaction pathway for aniline acylation leading to the desired mono-acylated product and the di-acylated byproduct.
Experimental Workflow for Minimizing Byproduct Formation
Caption: A generalized experimental workflow designed to minimize byproduct formation during aniline acylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Graphviz [graphviz.org]
- 3. m.youtube.com [m.youtube.com]
- 4. graphviz.org [graphviz.org]
- 5. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 7. studylib.net [studylib.net]
Technical Support Center: Refining the Recrystallization Process for Trichloroacetanilide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of trichloroacetanilide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent system for the recrystallization of this compound?
A1: An ethanol (B145695) and water mixture is a commonly cited and effective solvent system for the recrystallization of this compound.[1] Ethanol is used as the primary solvent in which the compound is soluble, while water acts as the anti-solvent to induce precipitation.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: There are a few potential reasons for this issue. First, ensure you are using a sufficient volume of the primary solvent (ethanol). The compound should be dissolved in the minimum amount of boiling solvent to ensure the solution is saturated. If the solid persists, you can add small increments of hot ethanol until it dissolves. Also, confirm that your solvent is at its boiling point, as the solubility of this compound is significantly higher at elevated temperatures.
Q3: No crystals are forming after cooling the solution. What went wrong?
A3: This is a common issue that can arise from several factors:
-
Too much solvent: If an excess of the primary solvent (ethanol) was used, the solution may not be saturated enough for crystals to form upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. This can often be resolved by scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.
-
Cooling too rapidly: While counterintuitive, sometimes cooling the solution too quickly can hinder crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: My final product has a low melting point and appears impure. How can I improve the purity?
A4: A low or broad melting point range is indicative of impurities. To improve purity, ensure that you are following the recrystallization protocol carefully. Pay close attention to the following:
-
Insoluble impurities: If you observe any insoluble material in the hot solution, you should perform a hot filtration step to remove it before allowing the solution to cool.
-
Washing the crystals: After filtration, wash the collected crystals with a small amount of the ice-cold solvent mixture (ethanol/water). This will help to remove any soluble impurities adhering to the crystal surface.
-
Drying: Ensure the crystals are thoroughly dried to remove any residual solvent, which can also depress the melting point.
Q5: The recrystallization process resulted in a very low yield. How can I increase the recovery of my product?
A5: Low yield can be attributed to several factors:
-
Using too much solvent: As mentioned previously, an excessive amount of solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. To prevent this, ensure your filtration apparatus is pre-heated.
-
Incomplete precipitation: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of the product.
-
Excessive washing: While washing is important for purity, using too much of the cold solvent will dissolve some of your product. Use only a small amount to rinse the crystals.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooled too quickly. | Reheat the solution to dissolve the oil. Add a small amount of additional primary solvent (ethanol) and allow the solution to cool more slowly. |
| Colored Impurities in Crystals | The impurities were not removed during the process. | If the initial hot solution is colored, consider adding a small amount of activated charcoal and performing a hot filtration before cooling. |
| Crystals are very fine and difficult to filter | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature without disturbance before placing it in an ice bath. Slower cooling promotes the formation of larger crystals. |
| Product crashes out of solution too quickly | The anti-solvent (water) was added too rapidly or the solution was cooled too quickly after its addition. | Add the anti-solvent dropwise to the hot solution until the first sign of persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool slowly. |
Data Presentation
| Solvent | Solubility of Chloroacetanilide Isomers | Implication for this compound Recrystallization |
| Ethanol | Readily soluble[2] | Good primary solvent for dissolving the compound. |
| Water | Practically insoluble in cold water[2][3] | Effective as an anti-solvent to induce crystallization. |
| Ether | Readily soluble[2] | Could potentially be used as a primary solvent. |
| Acetone | Soluble[4] | Another potential primary solvent. |
| Benzene | Slightly soluble[2][3] | Less suitable as a primary solvent. |
| Carbon Tetrachloride | Slightly soluble[2][3] | Not recommended as a primary solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
This protocol outlines a general procedure for the purification of this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid when the solvent is at its boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution into the clean, pre-heated flask.
-
Inducing Crystallization: Heat the filtered solution to boiling and then add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Mandatory Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
References
- 1. DE10218603B4 - Process for the preparation of high purity crystalline trichloroacetamide from hexachloroacetone - Google Patents [patents.google.com]
- 2. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]
Troubleshooting guide for reactions involving 2-Chloro-1-cyclopropylbutane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-cyclopropylbutane-1,3-dione. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloro-1-cyclopropylbutane-1,3-dione and what are its primary applications?
2-Chloro-1-cyclopropylbutane-1,3-dione is a halogenated β-diketone that serves as a versatile synthetic intermediate.[1] Its structure, featuring a reactive α-chloro position, a β-dicarbonyl moiety, and a cyclopropyl (B3062369) group, allows for a variety of chemical modifications. It is primarily used as a building block in organic synthesis, particularly for the creation of more complex molecules and heterocyclic systems which are of interest in medicinal chemistry and drug discovery.[2]
Q2: What are the main safety concerns when working with 2-Chloro-1-cyclopropylbutane-1,3-dione and its synthetic precursors?
The synthesis of this compound involves hazardous reagents. Sulfuryl chloride (SO₂Cl₂) is toxic, corrosive, and reacts violently with water to release hydrogen chloride and sulfuric acid.[3][4] It is crucial to handle sulfuryl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The workup of reactions involving sulfuryl chloride should be performed with caution, typically by slowly quenching the reaction mixture with ice or a cold, dilute solution of a weak base like sodium bicarbonate.[3]
Q3: How should 2-Chloro-1-cyclopropylbutane-1,3-dione be stored?
As an α-chloro ketone, this compound is susceptible to degradation, particularly in the presence of moisture or bases.[5] For long-term stability, it is recommended to store 2-Chloro-1-cyclopropylbutane-1,3-dione as a pure solid or in a dry, aprotic solvent at low temperatures (e.g., -20°C) under an inert atmosphere (such as argon or nitrogen) and protected from light.[5]
Troubleshooting Guide: Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione
The synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione is typically a two-step process: a Claisen condensation to form the precursor 1-cyclopropylbutane-1,3-dione, followed by an α-chlorination.
Step 1: Claisen Condensation for 1-cyclopropylbutane-1,3-dione
This reaction involves the base-mediated condensation of cyclopropyl methyl ketone with an acetylating agent, such as ethyl acetate (B1210297).
Experimental Protocol: Synthesis of 1-cyclopropylbutane-1,3-dione
-
Reagents and Equipment:
-
Cyclopropyl methyl ketone
-
Ethyl acetate
-
Sodium ethoxide (21 wt% solution in ethanol)
-
10% Aqueous hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate
-
Round-bottom flask with condenser and Dean-Stark trap
-
Stirrer
-
Separatory funnel
-
-
Procedure:
-
To a stirred solution of cyclopropyl methyl ketone (0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add a 21 wt% solution of sodium ethoxide in absolute ethanol (B145695) (0.1 mol) dropwise.[3]
-
Fit the flask with a condenser and a Dean-Stark trap and heat the mixture to remove ethanol via azeotropic distillation. Add more ethyl acetate as needed to maintain the reaction volume.[3]
-
After approximately three hours, when the distillate temperature reaches 75°C, allow the reaction to cool and stand overnight.[3]
-
Collect the precipitated white solid by filtration. Dissolve the solid in water and acidify the solution at 0°C with 10% aqueous hydrochloric acid.[3]
-
Extract the aqueous solution three times with diethyl ether.[3]
-
Wash the initial ethyl acetate filtrate with water (3x), acidify with 10% HCl, and extract with diethyl ether.[3]
-
Combine all ether extracts, dry over magnesium sulfate, and filter.[3]
-
Remove the solvent under reduced pressure to yield 1-cyclopropylbutane-1,3-dione as an oil. The product can often be used in the next step without further purification.[3]
-
Troubleshooting Claisen Condensation
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of the ketone. | Use a strong, non-nucleophilic base like sodium hydride or LDA. Ensure anhydrous conditions as the base can be quenched by water. |
| Reaction has not reached equilibrium. | Increase reaction time or gently heat the reaction mixture. | |
| Reversibility of the reaction. | Use a full equivalent of base to deprotonate the β-dicarbonyl product, driving the reaction forward.[4] | |
| Formation of Multiple Products (by TLC) | Self-condensation of ethyl acetate. | Use an excess of the ketone relative to the ester. |
| Competing aldol (B89426) reactions. | Control the reaction temperature; lower temperatures often favor the Claisen condensation. | |
| Impure starting materials. | Ensure the purity of cyclopropyl methyl ketone and ethyl acetate using techniques like distillation. | |
| Difficult Product Isolation | Product is soluble in the aqueous phase. | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility. |
| Emulsion formation during workup. | Add a small amount of brine or filter the mixture through a pad of celite. |
Step 2: α-Chlorination of 1-cyclopropylbutane-1,3-dione
This step introduces the chlorine atom at the alpha position of the β-diketone using a chlorinating agent like sulfuryl chloride.
Experimental Protocol: Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione
-
Reagents and Equipment:
-
1-cyclopropylbutane-1,3-dione
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (B109758)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with addition funnel
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature.[1]
-
After the addition is complete, stir the mixture at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.[1]
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.[1]
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.[1]
-
Troubleshooting α-Chlorination
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Monochlorinated Product | Incomplete reaction. | Ensure the stoichiometry of the chlorinating agent is correct. Increase reaction time and monitor by TLC until the starting material is consumed. |
| Product degradation during workup. | Work up the reaction quickly and at low temperatures. Avoid prolonged contact with basic aqueous solutions.[5] | |
| Formation of Dichlorinated Byproduct | Excess chlorinating agent. | Use a stoichiometric amount or a slight excess (1.05 eq) of the chlorinating agent. |
| High reaction temperature. | Maintain a low temperature (0°C or below) during the addition of the chlorinating agent.[6] | |
| Dark-colored Reaction Mixture | Decomposition of starting material or product. | Ensure the reaction is run under an inert atmosphere and that the starting materials are pure. |
| Difficult Purification | Similar polarity of product and byproducts. | Use a gradient elution system during column chromatography, starting with a non-polar solvent and gradually increasing polarity.[6] |
| Oily product that is difficult to handle. | Residual chlorinated solvents can make the product oily. Ensure complete removal of the solvent under high vacuum. Co-evaporation with a non-polar solvent like hexane (B92381) may help.[7] |
Troubleshooting Guide: Reactions Involving 2-Chloro-1-cyclopropylbutane-1,3-dione
This compound is a valuable precursor for various heterocyclic systems.
Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a common method for synthesizing pyrazoles.[8][9]
Experimental Protocol: General Procedure for Pyrazole (B372694) Synthesis
-
Reagents and Equipment:
-
2-Chloro-1-cyclopropylbutane-1,3-dione
-
Hydrazine hydrate (B1144303) or a substituted hydrazine
-
Ethanol or acetic acid
-
Round-bottom flask with condenser
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-Chloro-1-cyclopropylbutane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
-
Troubleshooting Pyrazole Synthesis
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Consider using a catalytic amount of acid (e.g., acetic acid) to promote the reaction. |
| Side reactions of the α-chloro group. | The hydrazine can potentially displace the chlorine. Running the reaction at a lower temperature may favor the desired cyclization. | |
| Formation of Regioisomers | Use of a substituted hydrazine. | The reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to a mixture of regioisomers.[6] Separation may require careful column chromatography. |
Synthesis of Isoxazoles
Isoxazoles can be synthesized by the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632).[10][11]
Experimental Protocol: General Procedure for Isoxazole (B147169) Synthesis
-
Reagents and Equipment:
-
2-Chloro-1-cyclopropylbutane-1,3-dione
-
Hydroxylamine hydrochloride
-
A base (e.g., sodium acetate, pyridine)
-
Ethanol
-
Round-bottom flask with condenser
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-Chloro-1-cyclopropylbutane-1,3-dione (1.0 eq) and hydroxylamine hydrochloride (1.0-1.2 eq) in ethanol.
-
Add a base to neutralize the HCl salt of hydroxylamine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Troubleshooting Isoxazole Synthesis
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure complete neutralization of hydroxylamine hydrochloride. The free base is the active nucleophile. |
| Unwanted side reactions. | The α-chloro group may react with the hydroxylamine. Consider milder reaction conditions. |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for 2-Chloro-1-cyclopropylbutane-1,3-dione.
Troubleshooting Logic
Caption: Troubleshooting logic for low reaction yield.
Heterocycle Synthesis Pathways
Caption: Pathways to pyrazole and isoxazole derivatives.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Sulfuryl chloride [yufenggp.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Chlorinating Agents: Trichloroacetanilide vs. N-Chlorosuccinimide
For Researchers, Scientists, and Drug Development Professionals
The introduction of chlorine atoms into molecular scaffolds is a fundamental transformation in organic synthesis, pivotal for the generation of pharmaceutical intermediates and functional materials. The choice of a chlorinating agent is critical, influencing reaction efficiency, selectivity, and safety. This guide provides a detailed comparison of two potential chlorinating agents: Trichloroacetanilide and N-Chlorosuccinimide (NCS).
While N-Chlorosuccinimide is a well-established and versatile reagent with a wealth of supporting experimental data, a comprehensive review of scientific literature reveals a significant lack of published information on the use of this compound as a chlorinating agent. Consequently, a direct, data-driven comparison of their performance is not feasible at this time. This guide will therefore focus on the well-documented capabilities of N-Chlorosuccinimide, while noting the current information gap regarding this compound.
N-Chlorosuccinimide (NCS): A Versatile and Widely Used Chlorinating Agent
N-Chlorosuccinimide is a stable, crystalline solid that serves as a convenient and safer alternative to gaseous chlorine.[1][2] It is a versatile reagent used for the chlorination of a wide range of substrates, including alkenes, alkynes, aromatic compounds, and ketones.[3]
Performance Data for N-Chlorosuccinimide
The following table summarizes representative quantitative data for chlorination reactions using NCS across various substrate classes.
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline (B41778) | NCS (3.0 equiv.), Acetonitrile, reflux | 2,4,6-Trichloroaniline | Good | [4][5] |
| 4-Chloroacetanilide | NCS (0.01 mol), NaCl (0.03 mol), H₂SO₄ (1 mL), H₂O | 2,4-Dichloroacetanilide | - | [6] |
| Imidazoheterocycles | NCS (1.0 equiv.), Room Temperature | Chlorinated Imidazoheterocycle | - | [7] |
| Activated Arenes | NCS, Acid Catalyst | Chloroarene | - | [7] |
| Alkenes | NCS | trans-Chloroalkane derivative | - | [7] |
| Ketones | NCS, Acid/Base Catalyst | α-Chloroketone | - | [7] |
Note: Specific yield data for all reactions is not consistently reported across the literature; "Good" indicates a high reported yield without a specific percentage.
Experimental Protocols for N-Chlorosuccinimide
Below are detailed methodologies for key chlorination experiments using NCS.
1. Trichlorination of Aniline
-
Materials: Aniline, N-Chlorosuccinimide (NCS), Acetonitrile.
-
Procedure: To a solution of aniline in acetonitrile, add three equivalents of N-chlorosuccinimide. The reaction mixture is then refluxed. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography, to yield 2,4,6-trichloroaniline.[4][5]
2. Chlorination of 4-Chloroacetanilide in Aqueous Media
-
Materials: 4-Chloroacetanilide, N-Chlorosuccinimide (NCS), Sodium Chloride (NaCl), Sulfuric Acid (H₂SO₄), Water.
-
Procedure: In a round-bottom flask, 4-chloroacetanilide (0.01 mol) is suspended in water. To this suspension, N-chlorosuccinimide (0.01 mol) and sodium chloride (0.03 mol) are added. The mixture is stirred, and sulfuric acid (1 mL) is added dropwise. The reaction is monitored by TLC. Upon completion, the product, 2,4-dichloroacetanilide, can be isolated by filtration and purified by recrystallization.[6]
Reaction Mechanisms and Logical Workflow
NCS can participate in chlorination reactions through two primary pathways: electrophilic chlorination and radical chlorination.
Electrophilic Aromatic Chlorination: In the presence of an acid catalyst, the nitrogen atom of NCS is protonated, increasing the electrophilicity of the chlorine atom. The electron-rich aromatic ring then attacks the electrophilic chlorine, proceeding through a standard electrophilic aromatic substitution mechanism.
Caption: Electrophilic aromatic chlorination pathway with NCS.
Radical Chlorination: NCS can also serve as a source of chlorine radicals, particularly for allylic and benzylic chlorinations. This pathway is typically initiated by light or a radical initiator.
Caption: Radical chlorination pathway initiated by NCS.
Logical Workflow for Reagent Selection:
The decision to use NCS for a chlorination reaction depends on the substrate and the desired outcome. The following workflow can guide this decision-making process.
Caption: Decision workflow for using NCS in chlorination.
This compound: An Area for Future Research
This compound (N-phenyl-2,2,2-trichloroacetamide) is a known chemical compound. However, extensive searches of the scientific literature did not yield any significant data on its application as a reagent for the chlorination of external substrates. The existing literature primarily focuses on the synthesis of this compound itself or the reactions of the amide functionality, rather than its use as a source of electrophilic or radical chlorine.
This lack of data prevents a meaningful comparison with NCS in terms of:
-
Reaction Yields and Scope: There is no available data to compare the efficiency of this compound with NCS for chlorinating various functional groups.
-
Selectivity: The regioselectivity (e.g., ortho- vs. para-chlorination of aromatic rings) of this compound is unknown.
-
Reaction Conditions: Optimal solvents, temperatures, and catalysts for using this compound as a chlorinating agent have not been reported.
-
Mechanism: The pathway by which this compound might act as a chlorinating agent has not been elucidated.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable and versatile chlorinating agent, N-Chlorosuccinimide (NCS) is the well-documented and recommended choice. Its performance in the chlorination of a wide variety of organic substrates is supported by extensive experimental data and established protocols.
The potential of this compound as a chlorinating agent remains an open area for investigation. Future research would be necessary to establish its efficacy, selectivity, and reaction mechanisms before it could be considered a viable alternative to well-established reagents like NCS. Until such data becomes available, the use of this compound for chlorination reactions carries a high degree of uncertainty regarding its outcome and efficiency.
References
- 1. Active electropositive α-chlorine: trichloroacetonitrile as an electrophilic chlorination reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scite.ai [scite.ai]
- 5. mdpi.com [mdpi.com]
- 6. Acetamide, 2,2,2-trichloro-N-phenyl- | C8H6Cl3NO | CID 17373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Trichloroacetanilide and Trichloroacetic Anhydride for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic and analytical endeavors. This guide provides an objective comparison of Trichloroacetanilide and Trichloroacetic Anhydride (B1165640), two potent reagents with distinctively different applications in the laboratory. The following sections detail their properties, reactivity, and established experimental protocols, supported by quantitative data to inform reagent selection.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of a reagent is the first step in its effective application. Trichloroacetic anhydride is a dense, colorless liquid, while 2,2,2-trichloroacetanilide is a solid. Their properties are summarized below.
| Property | 2,2,2-Trichloroacetanilide | Trichloroacetic Anhydride |
| Molecular Formula | C₈H₆Cl₃NO | C₄Cl₆O₃ |
| Molecular Weight | 238.5 g/mol | 308.76 g/mol |
| Appearance | Off-white crystalline powder | Clear colorless liquid |
| Melting Point | 97.7-99.7 °C | Not applicable |
| Boiling Point | 238-240 °C (lit.) | 139-141 °C / 60 mmHg (lit.) |
| Density | Not available | 1.69 g/mL at 25 °C (lit.) |
| CAS Number | 2563-97-5 | 4124-31-6 |
Reactivity and Mechanistic Differences
The primary distinction between this compound and Trichloroacetic anhydride lies in their reactivity and, consequently, their principal applications. Trichloroacetic anhydride is a powerful acylating agent, whereas this compound is primarily utilized as a chlorinating agent.
Trichloroacetic Anhydride: A Potent Acylating Agent
Trichloroacetic anhydride is significantly more reactive in nucleophilic acyl substitution reactions than its non-halogenated counterpart, acetic anhydride.[1] This heightened reactivity is attributed to the strong electron-withdrawing inductive effect of the three chlorine atoms on the acetyl group. This effect increases the electrophilicity of the carbonyl carbons, making them more susceptible to attack by nucleophiles such as alcohols and amines. The trichloroacetate (B1195264) anion is also a very good leaving group, further facilitating the reaction. The general reactivity trend for acylating agents is: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[2]
References
A Comparative Guide to Validating the Purity of Synthesized Trichloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the field of drug development. Trichloroacetanilide, a derivative of acetanilide (B955), serves as a key intermediate in various organic syntheses. Ensuring its purity is critical to prevent the introduction of unwanted variables into subsequent reactions and to guarantee the quality of the final product.
This guide provides a comparative analysis of standard analytical methods for validating the purity of synthesized this compound. It includes detailed experimental protocols, expected data for pure samples, and a discussion of the advantages and limitations of each technique.
Synthesis Context and Potential Impurities
This compound is often synthesized via the chlorination of acetanilide or the reaction of an aniline (B41778) derivative with a trichloroacetylating agent. Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Acetanilide, aniline, or chloro-substituted anilines.
-
Over-chlorinated or Under-chlorinated Species: Dichloroacetanilide or tetrachloroacetanilide derivatives.
-
Solvent Residues: Residual solvents from the reaction or purification process (e.g., ethanol, ethyl acetate).
-
By-products: Products from side reactions specific to the chosen reagents.
A robust purity validation strategy employs multiple orthogonal techniques to detect this range of potential contaminants.
Purity Validation Methodologies: A Comparative Analysis
An integrated approach combining chromatographic, spectroscopic, and physical property measurements is recommended for a comprehensive purity assessment.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This method provides a rapid, inexpensive initial assessment of purity.
Experimental Protocol:
-
Ensure the synthesized this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Data Comparison:
| Parameter | Expected Result (High Purity) | Indication of Impurity |
| Melting Range | Sharp, narrow range (e.g., 1-2 °C) | Broad range (> 2 °C) |
| Melting Point | Matches literature value for the specific isomer | Depressed compared to the literature value |
Advantages vs. Disadvantages:
| Pros | Cons |
| ✅ Fast and inexpensive | ❌ Not quantitative |
| ✅ Requires minimal sample | ❌ Insensitive to small amounts of impurity |
| ✅ Simple instrumentation | ❌ Not suitable for amorphous solids or oils |
| ❌ Useless if impurity has a similar melting point |
Spectroscopic Analysis
Spectroscopy provides detailed structural information, confirming the identity of the target compound and revealing the presence of impurities with different functional groups or atomic arrangements.
Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration (relative number of protons), and splitting pattern of each signal are characteristic of the molecular structure. Impurities will introduce extraneous peaks into the spectrum.
Experimental Protocol:
-
Dissolve 5-10 mg of the dry this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
Transfer the solution to a clean NMR tube.
-
Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedures.
-
Process the data (phasing, baseline correction, and integration).
Data Comparison (Illustrative for 2',4',5'-Trichloroacetanilide):
| Data Point | Expected Result (High Purity) | Indication of Impurity |
| Chemical Shifts (ppm) | Peaks corresponding only to the target molecule (e.g., amide N-H, aromatic C-H, and acetyl CH₃ protons). | Additional, unassignable peaks present. |
| Integration | The ratio of integrals matches the number of protons in each environment (e.g., 1H:1H:1H:3H). | Integral ratios are skewed or show additional small values. |
| Peak Shape | Sharp, well-resolved singlets, doublets, etc. | Broadened peaks or the presence of shoulders on main peaks. |
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. It is excellent for identifying the presence of key functional groups.
Experimental Protocol (ATR Method):
-
Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Record a background spectrum.
-
Place a small amount of the dry this compound sample directly on the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum.
Data Comparison:
| Functional Group | Expected Wavenumber (cm⁻¹) | Indication of Impurity |
| N-H Stretch (Amide) | ~3250-3300 cm⁻¹ (sharp) | Absence or significant broadening of this peak. |
| C=O Stretch (Amide) | ~1670-1700 cm⁻¹ (strong) | Shift in peak position or presence of a second carbonyl peak (e.g., from an ester impurity). |
| C-Cl Stretch | ~700-850 cm⁻¹ | Unexpected peaks in the fingerprint region. |
| O-H Stretch (Water) | N/A (absent in a dry sample) | Broad peak around 3200-3500 cm⁻¹ indicates moisture. |
Advantages vs. Disadvantages of Spectroscopic Methods:
| Pros | Cons |
| ✅ Provides definitive structural confirmation | ❌ Higher cost of instrumentation (especially NMR) |
| ✅ Highly sensitive to structural impurities | ❌ Requires expertise for data interpretation |
| ✅ Can be quantitative (qNMR) | ❌ May not detect isomers with very similar structures |
Chromatographic Analysis (TLC & HPLC)
Principle: Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. It is highly effective for detecting even trace amounts of impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of impurities.[1]
Experimental Protocol (Thin-Layer Chromatography - TLC):
-
Prepare a developing chamber with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Dissolve a small amount of the crude and purified this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solutions onto a TLC plate (silica gel) alongside any available starting material standards.
-
Place the plate in the developing chamber and allow the solvent to elute up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
Data Comparison:
| Parameter | Expected Result (High Purity) | Indication of Impurity |
| Number of Spots | A single, distinct spot. | Multiple spots are visible. |
| Rf Value | The Rf of the spot matches the reference standard. | Spots with Rf values corresponding to starting materials or unknown by-products. |
Advantages vs. Disadvantages:
| Pros | Cons |
| ✅ Excellent for detecting multiple impurities at once | ❌ TLC is primarily qualitative |
| ✅ Highly sensitive to trace impurities | ❌ HPLC method development can be time-consuming |
| ✅ HPLC provides quantitative purity data (% area) | ❌ HPLC requires expensive equipment and solvents |
| ✅ Fast screening method (TLC) |
Integrated Workflow for Purity Validation
A logical workflow ensures that time and resources are used efficiently, starting with simple screening methods and progressing to more complex, definitive analyses.
Caption: A sequential workflow for the comprehensive purity validation of synthesized compounds.
Conclusion
No single method is sufficient to definitively validate the purity of synthesized this compound. A comprehensive and robust assessment relies on the strategic combination of multiple analytical techniques. The recommended approach is to begin with rapid, inexpensive screening methods like TLC and melting point determination. If these initial tests indicate high purity, spectroscopic methods such as ¹H NMR and IR should be used to provide unequivocal structural confirmation and identify any remaining, co-eluting, or structurally similar impurities. For quantitative analysis and in regulated environments, developing a validated HPLC method is the gold standard. This multi-faceted strategy ensures the high quality and reliability of the synthesized compound for its intended research or developmental application.
References
A Comparative Study of Acetanilides as Acylating Agents: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of acetanilides and their viability as acylating agents in organic synthesis. While classic acylating agents such as acetyl chloride and acetic anhydride (B1165640) are common, this document explores the role—and notable limitations—of acetanilides in acyl transfer reactions, supported by fundamental chemical principles.
Introduction to Acylation and Acylating Agents
Acylation is a fundamental process in organic chemistry involving the addition of an acyl group (R-C=O) to a compound. In pharmaceutical and industrial synthesis, the N-acetylation of amines is a critical step for installing protecting groups or synthesizing active pharmaceutical ingredients.[1] The efficiency of an acylation reaction is largely dependent on the reactivity of the acylating agent , the molecule that donates the acyl group.
Standard acylating agents are characterized by a good leaving group attached to the carbonyl carbon, which facilitates nucleophilic attack. The most common agents include:
-
Acetyl Chloride: Highly reactive due to the excellent leaving group (chloride ion). It is corrosive and moisture-sensitive.
-
Acetic Anhydride: A widely used, moderately reactive agent. It is less volatile and corrosive than acetyl chloride but still requires careful handling.[2]
-
Acetic Acid: Can be used as an acetylating agent, but the reaction is often slow as the hydroxyl group is a poor leaving group. Catalysts or high temperatures are typically required to drive the reaction.[3]
Acetanilide (B955), by contrast, is an amide. It is most commonly synthesized by the acylation of aniline (B41778) with acetic anhydride.[4][5] The central question for this guide is whether the reverse is feasible: can acetanilide efficiently donate its acetyl group to another molecule?
The Chemical Stability of Acetanilides: Poor Acyl Donors
The primary reason acetanilides are not used as acylating agents is the stability of the amide bond. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a resonance structure. This delocalization imparts a partial double-bond character to the C-N bond, making it significantly stronger and less susceptible to cleavage.
This stability renders the anilide group (C₆H₅NH⁻) a very poor leaving group. For a nucleophile to be acylated by acetanilide, it would need to break this stable amide bond, which is energetically unfavorable compared to attacking the electrophilic carbonyl centers of acetyl chloride or acetic anhydride.
"explanation" [label=<
The lone pair on the nitrogen is delocalized into the carbonyl.
This creates a partial double bond character in the C-N bond.
This resonance stabilization makes the anilide a poor leaving group,
thus making acetanilide a very weak acylating agent.
, shape=plaintext];
{rank=same; "acetanilide"; "resonance"} } caption: "Resonance stabilization in the acetanilide amide bond."
Comparative Properties of Acylating Agents
The following table summarizes the key differences between acetanilide and conventional acylating agents, highlighting why acetanilide is unsuitable for this role.
| Property | Acetyl Chloride (CH₃COCl) | Acetic Anhydride ((CH₃CO)₂O) | Acetanilide (C₆H₅NHCOCH₃) |
| Reactivity | Very High | High | Very Low / Inert |
| Leaving Group | Cl⁻ (Chloride) | CH₃COO⁻ (Acetate) | C₆H₅NH⁻ (Anilide) |
| Leaving Group Stability | Excellent | Good | Very Poor |
| Typical Role | Acylating Agent | Acylating Agent | Product of Acylation |
| Handling Concerns | Corrosive, moisture-sensitive | Lachrymatory, moisture-sensitive | Stable solid |
Transamidation: A Pathway for Acyl Exchange
While acetanilides are not direct acylating agents, the concept of transferring an acyl group from one amine to another exists and is known as transamidation .[6] This process involves the exchange of the amine component of an amide.
For an unactivated and stable amide like acetanilide, transamidation is a difficult transformation that typically requires harsh conditions or specialized catalysts to proceed.[7][8] The reaction is often an equilibrium process that must be driven to completion.
Recent advances in organic synthesis have explored metal-free and metal-catalyzed methods for transamidation, but these are generally applied to more activated amides or specific substrates.[6][7] The direct use of acetanilide to N-acetylate a broad range of amines remains synthetically impractical.
Experimental Protocols: Synthesis vs. Application
To illustrate the typical role of acetanilide, a standard protocol for its synthesis is provided below, as its use as an acylating agent is not a standard laboratory procedure.
Experimental Protocol: Synthesis of Acetanilide from Aniline [1]
-
Objective: To prepare acetanilide by acylating aniline with acetic anhydride.
-
Reagents:
-
Aniline (C₆H₅NH₂)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate (B1210297) (CH₃COONa)
-
Water (H₂O)
-
-
Procedure:
-
Dissolve aniline (e.g., 0.5 g) in water (e.g., 14 mL) and add concentrated HCl (e.g., 0.45 mL) to form the aniline hydrochloride salt, which is soluble in water.
-
In a separate flask, prepare a solution of sodium acetate (e.g., 0.53 g) in water (e.g., 3 mL).
-
Add acetic anhydride (e.g., 0.6 mL) to the aniline hydrochloride solution and swirl to mix.
-
Immediately add the sodium acetate solution to the mixture. The sodium acetate acts as a base to deprotonate the anilinium ion, regenerating the nucleophilic free aniline which then reacts with acetic anhydride.
-
Acetanilide will precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.
-
The crude product can be purified by recrystallization from hot water or an ethanol-water mixture.
-
Conclusion
While acetanilides are structurally simple and stable amides, their chemical properties make them fundamentally unsuitable as general acylating agents. The resonance stability of the amide bond results in a very poor leaving group, rendering the acyl carbon center insufficiently electrophilic for effective acyl transfer. In contrast, traditional acylating agents like acetyl chloride and acetic anhydride are highly effective precisely because they possess excellent leaving groups.
For researchers seeking to perform acetylation, established reagents remain the methods of choice. The exploration of acetanilides as potential acyl donors falls into the more specialized and challenging field of transamidation, which requires overcoming a significant energetic barrier and is not a practical alternative for routine acylation reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Solved Acetanilide is synthesized from aniline by a reaction | Chegg.com [chegg.com]
- 5. scribd.com [scribd.com]
- 6. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in transamidation of unactivated amides [ouci.dntb.gov.ua]
Navigating Amine Protection: A Comparative Guide to Trichloroacetanilide Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic protection of amine functional groups is a cornerstone of successful multi-step organic synthesis. The trifluoroacetyl group, in particular, offers a unique combination of stability and facile cleavage under mild basic conditions. While trichloroacetanilide has served as a reagent for this purpose, a range of alternatives offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternatives to this compound for the trifluoroacetylation of amines, supported by experimental data and detailed protocols to inform reagent selection in process development and drug discovery.
The primary alternatives to this compound for introducing the trifluoroacetyl protecting group include trifluoroacetic anhydride (B1165640) (TFAA), ethyl trifluoroacetate (B77799), and N-(trifluoroacetyl)succinimide. Each reagent presents a different profile of reactivity, cost, and ease of handling, making the choice dependent on the specific requirements of the synthetic route, including the nature of the substrate and tolerance of other functional groups.
Performance Comparison of Trifluoroacetylating Agents
The selection of a suitable trifluoroacetylating agent is critical for optimizing reaction efficiency and yield. The following table summarizes the performance of common alternatives in the N-trifluoroacetylation of various amines.
| Reagent/Method | Substrate | Reaction Conditions | Yield (%) | Reference |
| Trifluoroacetic Anhydride (TFAA) | Benzylamine | Dioxane, reflux, 3h | 91 | [1] |
| Phenylamine | Dioxane, reflux, 3h | 80 | [1] | |
| n-Hexylamine | Dioxane, reflux, 3h | 93 | [1] | |
| Isopropylamine | Dioxane, reflux, 3h | 90 | [1] | |
| Ethyl Trifluoroacetate | Amines | High temperature (>85°C) or long reaction times | Variable, often lower than TFAA | [2] |
| N-(Trifluoroacetyl)succinimide | Alcohols, Phenols, Amines | Not specified | Excellent | [3] |
| TFA / Trichloromethylchloroformate / Et3N | Aniline (B41778) | Dichloromethane (B109758), 0°C to RT, ~5 min | 93.8 | [2] |
| p-Chloroaniline | Dichloromethane, 0°C to RT, ~10 min | Not specified | [2] | |
| TFA / Triphosgene / Et3N | Primary and secondary amines | 0°C to RT | High | [4] |
Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
Reagent Profiles and Reaction Mechanisms
Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride is a powerful and highly reactive acylation agent, often providing high yields in short reaction times.[1] Its high reactivity, however, can be a drawback, potentially leading to undesired side reactions with sensitive functional groups.[1] It is also volatile and corrosive, requiring careful handling.[2]
Ethyl Trifluoroacetate
Ethyl trifluoroacetate is a less reactive and milder alternative to TFAA.[1][2] This reduced reactivity often necessitates more forcing conditions, such as higher temperatures and longer reaction times, which may not be suitable for all substrates.[2] However, its lower reactivity can be advantageous for chemoselective acetylations in the presence of more sensitive functional groups.
N-(Trifluoroacetyl)succinimide
Prepared from trifluoroacetic anhydride and succinimide (B58015), N-(trifluoroacetyl)succinimide is a convenient and efficient reagent for the trifluoroacetylation of amines, alcohols, and phenols, reportedly providing excellent yields.[3] The succinimide byproduct is often easily removed, simplifying workup procedures.[3]
Experimental Protocols
The following are representative experimental protocols for the N-trifluoroacetylation of an amine using the discussed reagents.
Protocol 1: N-Trifluoroacetylation of Aniline using Trifluoroacetic Acid and Trichloromethylchloroformate[2]
-
Reaction Setup: To a 30 mL flask under a nitrogen atmosphere, add trifluoroacetic acid (173 mg, 1.517 mmol) and dichloromethane (10 mL).
-
Activation: Cool the solution to 0-5 °C in an ice-bath and add trichloromethylchloroformate (300 mg, 1.517 mmol). Stir the mixture for 5 minutes.
-
Base Addition: Add triethylamine (B128534) (770 mg, 7.61 mmol) to the reaction mixture.
-
Amine Addition: After approximately 5 minutes, add aniline (141.3 mg, 1.517 mmol).
-
Reaction: Remove the ice-bath and allow the mixture to naturally warm to room temperature while stirring. The reaction is typically complete within 5 minutes, as monitored by TLC.
-
Workup: Upon completion, filter the reaction mixture through a silica (B1680970) gel plug to remove inorganic solids.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the N-phenyl-2,2,2-trifluoroacetamide. (Yield: 269 mg, 93.8%).
Protocol 2: N-Trifluoroacetylation using a Polymer-Bound Reagent (prepared from TFAA)[1]
This protocol describes the use of a polymer-bound trifluoroacetylthio- or trifluoroacetylthioalkyl-substituted divinyl benzene (B151609) co-styrene polymer, which is prepared by reacting the corresponding thiol-functionalized polymer with trifluoroacetic anhydride.
-
Reaction Setup: In a suitable flask, suspend the polymer-bound trifluoroacetylating reagent (e.g., 2 equivalents relative to the amine) in an anhydrous inert solvent such as dioxane.
-
Amine Addition: Add the amine (1 equivalent) to the suspension.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 3 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to separate the polymer.
-
Isolation: The filtrate contains the N-substituted trifluoroacetamide. The product can be isolated by removal of the solvent and further purification if necessary. The trifluoroacetyl-depleted polymer can be regenerated by reaction with trifluoroacetic anhydride.[1]
Conclusion
The choice of a trifluoroacetylating agent is a critical decision in the design of a synthetic route. While this compound is a known reagent, alternatives such as trifluoroacetic anhydride, ethyl trifluoroacetate, and N-(trifluoroacetyl)succinimide offer a range of reactivities and handling characteristics. TFAA provides high reactivity and yields but requires careful handling. Ethyl trifluoroacetate is a milder option, suitable for substrates with sensitive functional groups, though it may require more forcing conditions. N-(trifluoroacetyl)succinimide and methods involving the in-situ activation of trifluoroacetic acid present convenient and efficient alternatives. The selection of the optimal reagent will depend on a careful evaluation of the substrate's properties, the desired reaction conditions, and the overall synthetic strategy. This guide provides the necessary comparative data and protocols to assist researchers in making an informed choice for their specific synthetic challenges.
References
- 1. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 2. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 3. Trifluoroacetamides [organic-chemistry.org]
- 4. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
The Efficacy of Trichloroacetanilide in Chlorination: A Comparative Analysis with Leading Chlorinating Agents
A comprehensive review of available scientific literature and chemical databases reveals that trichloroacetanilide is not utilized as a standard or effective chlorinating agent in organic synthesis. While structurally related to N-chloroacetanilides, which have been investigated for chlorination, this compound itself does not appear to possess the requisite reactivity or stability to serve as a practical source of electrophilic or radical chlorine. This guide, therefore, pivots to an objective comparison of established and widely used chlorinating agents, providing researchers, scientists, and drug development professionals with a comparative analysis of their performance supported by experimental data and mechanistic insights.
The selection of an appropriate chlorinating agent is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, selectivity, safety, and scalability. This guide will focus on the comparative efficacy of three workhorse chlorinating agents: N-Chlorosuccinimide (NCS) , Sulfuryl Chloride (SO₂Cl₂) , and Chlorine Gas (Cl₂) . These reagents represent a spectrum of reactivity and handling requirements, making them suitable for a wide range of applications.
Performance Comparison of Common Chlorinating Agents
The efficacy of a chlorinating agent is highly dependent on the substrate and the desired transformation. The following tables summarize the general performance of NCS, SO₂Cl₂, and Cl₂ in the chlorination of common organic functional groups.
Table 1: Chlorination of Aromatic Compounds
| Chlorinating Agent | Typical Substrates | Regioselectivity | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Activated arenes (phenols, anilines, etc.) | Generally good, ortho/para directing | 75-96%[1] | Mild, often requires a catalyst (e.g., acid)[2] | Easy to handle solid, safer than Cl₂ | Lower reactivity than SO₂Cl₂ or Cl₂, may not be effective for deactivated rings |
| Sulfuryl Chloride (SO₂Cl₂) | Activated and some deactivated arenes | Good, can be tuned with catalysts | High | Often requires a Lewis acid catalyst (e.g., AlCl₃) | More reactive than NCS, easier to handle than Cl₂ | Corrosive, byproduct (SO₂) can be problematic |
| Chlorine Gas (Cl₂) | Wide range of aromatic compounds | Can be less selective, leading to mixtures | Variable | Requires a Lewis acid catalyst for aromatic substitution[3] | Highly reactive, inexpensive | Highly toxic and corrosive gas, difficult to handle, can lead to over-chlorination |
Table 2: Chlorination of Alkenes and Alkynes
| Chlorinating Agent | Reaction Type | Stereoselectivity | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Electrophilic addition | Typically anti-addition | Good | Often used with a proton source or Lewis acid | Milder than Cl₂, good for sensitive substrates | May require activation |
| Sulfuryl Chloride (SO₂Cl₂) | Radical or ionic addition | Dependent on mechanism | Good to excellent | Radical initiator (e.g., AIBN) or Lewis acid | Versatile, can initiate radical reactions | Can be less selective in radical processes |
| Chlorine Gas (Cl₂) | Electrophilic addition | Predominantly anti-addition | High | Typically in an inert solvent | High reactivity | Difficult to handle, can lead to side reactions |
Table 3: α-Chlorination of Carbonyl Compounds
| Chlorinating Agent | Substrate Scope | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Ketones, esters, amides | Good | Acid or base catalysis to form enol/enolate | Good selectivity for monochlorination | May not be reactive enough for all substrates |
| Sulfuryl Chloride (SO₂Cl₂) | Ketones, esters | High | Can be performed neat or in a solvent | Highly effective | Can lead to dichlorination |
| Chlorine Gas (Cl₂) | Ketones | High | Acid or base catalysis | Highly reactive | Difficult to control, can lead to multiple chlorinations |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthetic outcomes. Below are representative experimental protocols for the chlorination of an aromatic compound and the α-chlorination of a ketone using N-Chlorosuccinimide.
Protocol 1: Chlorination of Acetanilide (B955) with N-Chlorosuccinimide
Objective: To synthesize 4-chloroacetanilide via electrophilic aromatic substitution.
Materials:
-
Acetanilide
-
N-Chlorosuccinimide (NCS)
-
Acetic acid
-
Hydrochloric acid (catalytic amount)
-
Sodium bisulfite solution
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetanilide (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Cool the mixture in an ice bath and add N-chlorosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Add a saturated solution of sodium bisulfite to quench any unreacted NCS.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chloroacetanilide.
Protocol 2: α-Chlorination of Acetophenone (B1666503) with N-Chlorosuccinimide
Objective: To synthesize α-chloroacetophenone.
Materials:
-
Acetophenone
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (or other suitable inert solvent)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of acetophenone (1.0 eq) in carbon tetrachloride, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under an inert atmosphere, monitoring the reaction by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield α-chloroacetophenone.
Mechanistic Pathways and Visualizations
Understanding the reaction mechanisms is key to controlling selectivity and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the generally accepted pathways for chlorination with the discussed reagents.
Electrophilic Aromatic Chlorination
The chlorination of aromatic compounds typically proceeds through an electrophilic aromatic substitution mechanism. A Lewis acid catalyst is often required to generate a more potent electrophile.
Caption: General mechanism for electrophilic aromatic chlorination.
Radical Chlorination of Alkanes
In the presence of a radical initiator or UV light, reagents like sulfuryl chloride can chlorinate alkanes via a free-radical chain reaction.
References
Spectroscopic Validation of Trichloroacetanilide Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and characterization of halogenated organic compounds are fundamental to various fields, including pharmaceutical development, agrochemicals, and materials science. Trichloroacetanilides, as a class of compounds, are important synthetic intermediates. Rigorous validation of their reaction products is crucial to ensure purity, confirm structural integrity, and understand reaction kinetics. This guide provides a comparative overview of standard spectroscopic techniques for the validation of trichloroacetanilide, using 2,4,6-trichloroacetanilide as a representative product. We will delve into detailed experimental protocols and present comparative data to assist researchers in selecting the most appropriate analytical methods.
Synthesis of 2,4,6-Trichloroacetanilide
The synthesis of 2,4,6-trichloroacetanilide is typically achieved through the acetylation of 2,4,6-trichloroaniline (B165571). This reaction serves as a practical example for the subsequent spectroscopic validation of the product.
Experimental Protocol: Acetylation of 2,4,6-Trichloroaniline
Materials:
-
2,4,6-trichloroaniline
-
Acetic anhydride (B1165640)
-
Glacial acetic acid (as solvent)
-
Concentrated sulfuric acid (as catalyst)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloroaniline in glacial acetic acid.
-
Slowly add a slight molar excess of acetic anhydride to the solution while stirring.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture under reflux for approximately 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold distilled water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain pure 2,4,6-trichloroacetanilide.
-
Dry the purified crystals in a desiccator.
The following diagram illustrates the logical workflow for the synthesis and purification of 2,4,6-trichloroacetanilide.
Caption: Workflow for the synthesis of 2,4,6-trichloroacetanilide.
Spectroscopic Validation Techniques
The primary methods for the structural elucidation and purity assessment of this compound reaction products are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified 2,4,6-trichloroacetanilide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to specific protons and carbons in the molecule.
| Spectroscopic Parameter | ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |
| Chemical Shift (δ) / ppm | ~7.6 (s, 2H, Ar-H), ~7.5 (br s, 1H, N-H), ~2.2 (s, 3H, CH₃) | ~168 (C=O), ~135 (Ar-C-N), ~132 (Ar-C-Cl), ~129 (Ar-C-H), ~25 (CH₃) |
| Multiplicity | Singlet (s), Broad singlet (br s) | Not applicable |
| Integration | 2H : 1H : 3H | Not applicable |
Interpretation:
-
The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a broad singlet for the amide proton, and a singlet for the methyl protons.
-
The ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon, the aromatic carbons (with different shifts for those bonded to chlorine, nitrogen, and hydrogen), and the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a translucent disk using a pellet press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2,4,6-trichloroacetanilide.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amide) | 3300 - 3100 |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (aliphatic) | 3000 - 2850 |
| C=O Stretch (amide I) | 1700 - 1650 |
| N-H Bend (amide II) | 1600 - 1500 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-N Stretch | 1400 - 1200 |
| C-Cl Stretch | 850 - 550 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
-
Spectral Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to confirm the structure.
| Ion | m/z Value | Interpretation |
| [M]⁺ | 235, 237, 239 | Molecular ion peak cluster due to chlorine isotopes (³⁵Cl and ³⁷Cl). |
| [M - CH₂CO]⁺ | 193, 195, 197 | Loss of a ketene (B1206846) molecule. |
| [C₆H₂Cl₃N]⁺ | 194, 196, 198 | Fragment corresponding to 2,4,6-trichloroaniline. |
| [CH₃CO]⁺ | 43 | Acetyl cation. |
The following diagram illustrates the decision-making process for choosing the appropriate spectroscopic technique.
Caption: Decision tree for selecting a spectroscopic validation method.
Comparison with Alternative Methods
While NMR, IR, and MS are the primary tools for structural validation, other analytical techniques can be employed for quantitative analysis and purity assessment.
| Method | Principle | Advantages | Disadvantages | Primary Use Case |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | High resolution, quantitative accuracy, suitable for non-volatile compounds. | Requires method development, can be time-consuming. | Purity determination and quantification of reaction mixtures. |
| Gas Chromatography (GC) | Separation based on volatility and polarity. | Excellent for volatile and thermally stable compounds, high sensitivity when coupled with MS. | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile impurities and reaction byproducts. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and halogens. | Provides empirical formula confirmation. | Destructive, requires a pure sample, does not give structural information. | Confirmation of elemental composition of a purified product. |
A Comparative Guide to Understanding Cross-Reactivity: A Case Study of Trichloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of small molecules, using Trichloroacetanilide as a focal point. Due to a lack of specific experimental data for this compound in the public domain, this document presents a theoretical framework and best practices for conducting such studies. The protocols and data presentation formats provided herein are intended to serve as a robust template for the design and execution of cross-reactivity assessments for this compound and other analogous compounds.
Introduction to Cross-Reactivity
In the realm of immunoassays and other ligand-binding assays, cross-reactivity refers to the phenomenon where a substance, other than the intended analyte, binds to the assay's detection antibody or receptor. This can lead to inaccurate quantification of the target analyte, resulting in either false-positive or false-negative results. For drug development and toxicological studies, understanding the cross-reactivity of a compound and its metabolites is crucial for ensuring the specificity and reliability of analytical methods.
This compound (C8H6Cl3NO) is a chlorinated aromatic amide.[1] While specific applications are not widely documented, its structural similarity to other chloroacetanilides and aniline (B41778) derivatives suggests its potential presence as a metabolite of herbicides or other industrial chemicals.[2] Given the prevalence of immunoassays in environmental monitoring and clinical toxicology, assessing the cross-reactivity of such compounds is of significant importance.
Potential Cross-Reactants for this compound
Based on its chemical structure, a cross-reactivity study of this compound should include a panel of structurally related compounds. The degree of cross-reactivity is often influenced by shared structural motifs and functional groups.
Table 1: Proposed Panel of Potential Cross-Reactants for this compound
| Compound Name | Chemical Structure | Rationale for Inclusion |
| This compound | 2',4',5'-Trichloroacetanilide | Target Analyte |
| 4-Chloroacetanilide | C8H8ClNO | Shares the acetanilide (B955) core with a single chlorine substitution.[3] |
| 3-Chloroacetanilide | C8H8ClNO | Isomer of 4-chloroacetanilide, important for assessing positional effects of the chlorine atom.[2] |
| 2-Chloroacetanilide | C8H8ClNO | Isomer of 4- and 3-chloroacetanilide.[4] |
| Acetanilide | C8H9NO | The parent compound without chlorine substitution. |
| 2,4,5-Trichloroaniline | C6H4Cl3N | The aniline precursor to this compound. |
| Other Polychlorinated Anilines | Various | To assess the influence of the number and position of chlorine atoms. |
| Trichloroacetamide | C2H2Cl3NO | Shares the trichloroacetyl functional group but lacks the phenyl ring.[5] |
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a standard method for quantifying the cross-reactivity of an antibody with various analytes. This protocol outlines a general procedure that can be adapted for the specific assessment of this compound.
Objective: To determine the percentage cross-reactivity of a panel of compounds against an antibody raised against this compound.
Materials:
-
High-binding 96-well microplates
-
This compound-specific antibody (primary antibody)
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
Test compounds (this compound and potential cross-reactants)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Coating, blocking, and wash buffers
Procedure:
-
Plate Coating: Coat the wells of a microplate with the this compound-carrier protein conjugate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each test compound.
-
In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the standard or test compound.
-
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data for a this compound Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| 4-Chloroacetanilide | 500 | 2 |
| 3-Chloroacetanilide | 800 | 1.25 |
| 2-Chloroacetanilide | 1200 | 0.83 |
| Acetanilide | >10000 | <0.1 |
| 2,4,5-Trichloroaniline | 25 | 40 |
| Trichloroacetamide | >10000 | <0.1 |
Visualizing Methodologies and Concepts
To aid in the understanding of the experimental workflow and the theoretical basis of cross-reactivity, the following diagrams are provided.
Conclusion
The assessment of cross-reactivity is a critical step in the validation of any ligand-binding assay and in the characterization of the toxicological and pharmacological profile of a new chemical entity. While specific data for this compound is not currently available, this guide provides a comprehensive framework for designing and conducting such studies. By employing systematic experimental designs, such as the competitive ELISA protocol detailed above, and by considering a panel of structurally related compounds, researchers can generate robust data to understand and mitigate the risks associated with assay cross-reactivity. This approach ensures the generation of accurate and reliable data in research, drug development, and environmental monitoring.
References
- 1. 2',4',5'-Trichloroacetanilide [webbook.nist.gov]
- 2. 3'-CHLOROACETANILIDE | 588-07-8 [chemicalbook.com]
- 3. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trichloroacetamide | C2H2Cl3NO | CID 61144 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protecting Groups: Trichloroacetamide vs. Boc, Cbz, and Fmoc
In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, the strategic protection and deprotection of amine functional groups is a cornerstone of success. The choice of a protecting group can dictate the feasibility of a synthetic route, influencing reaction yields, chemoselectivity, and the overall efficiency of complex molecule construction. This guide provides an objective comparison of the trichloroacetamide (B1219227) protecting group against the three most commonly employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
The trichloroacetamide group, formed by the acylation of an amine with a trichloroacetylating agent, offers a unique stability profile that renders it a valuable tool in a chemist's arsenal. Unlike the more conventional carbamate-based protecting groups, its amide linkage and the electron-withdrawing nature of the trichloromethyl group confer distinct properties that can be leveraged for orthogonal synthesis strategies.
Comparative Overview
The selection of an appropriate amine protecting group is contingent upon its stability towards various reaction conditions and the mildness and selectivity of its removal. The trichloroacetamide group distinguishes itself by its robustness towards acidic and reductive conditions that would cleave Boc and Cbz groups, respectively.
Data Presentation
The following tables summarize the key characteristics, stability profiles, and common deprotection conditions for trichloroacetamide, Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Structure | Common Reagent for Protection | Typical Protection Conditions |
| Trichloroacetamide (TCA) | R-NH-CO-CCl₃ | Trichloroacetyl chloride or Trichloroacetic anhydride (B1165640) | Base (e.g., pyridine, triethylamine) in an inert solvent (e.g., CH₂Cl₂, THF) |
| tert-Butoxycarbonyl (Boc) | R-NH-CO-OtBu | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base (e.g., NEt₃, DMAP, NaOH) in various solvents (e.g., CH₂Cl₂, THF, H₂O) |
| Benzyloxycarbonyl (Cbz) | R-NH-CO-OCH₂Ph | Benzyl (B1604629) chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NEt₃) in a solvent mixture (e.g., dioxane/H₂O) |
| 9-Fluorenyl-methyloxycarbonyl (Fmoc) | R-NH-CO-OCH₂-Fm | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃) in a solvent mixture (e.g., dioxane/H₂O) |
| Protecting Group | Stable Towards | Labile Towards | Orthogonality |
| Trichloroacetamide (TCA) | Strong acids (e.g., TFA, HCl)[1], Catalytic hydrogenation (H₂, Pd/C) | Basic hydrolysis (e.g., NaOH, LiOH, K₂CO₃, Cs₂CO₃)[2], Reducing agents (e.g., DIBALH, NaBH₄) | Orthogonal to Boc and Cbz. Potentially orthogonal to Fmoc depending on the specific basic conditions used for Fmoc deprotection. |
| tert-Butoxycarbonyl (Boc) | Basic conditions, Catalytic hydrogenation | Strong acids (e.g., TFA, HCl)[3] | Orthogonal to Cbz and Fmoc.[4][5] |
| Benzyloxycarbonyl (Cbz) | Acidic and basic conditions[3] | Catalytic hydrogenation (H₂, Pd/C)[3] | Orthogonal to Boc and Fmoc.[4][5] |
| 9-Fluorenyl-methyloxycarbonyl (Fmoc) | Acidic conditions, Catalytic hydrogenation[3] | Basic conditions (e.g., piperidine)[3] | Orthogonal to Boc and Cbz.[4][5] |
Experimental Protocols
Detailed methodologies for the introduction and cleavage of these protecting groups are crucial for their successful implementation.
Trichloroacetamide (TCA) Protection and Deprotection
Protection of an Amine with Trichloroacetic Anhydride (Analogous to Trifluoroacetic Anhydride Protocol): To a solution of the amine (1.0 equiv) in dry dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add triethylamine (B128534) (1.2 equiv).[6] To this mixture, add trichloroacetic anhydride (1.1 equiv) dropwise.[6] Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[6] Upon completion, the reaction is quenched with water and the organic layer is washed with saturated aqueous NaHCO₃, water, and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the trichloroacetamide.
Deprotection of a Trichloroacetamide using Sodium Hydroxide (B78521): A mixture of the N-protected amine (1.0 equiv) in methanol (B129727) and 3N aqueous sodium hydroxide is stirred at 50 °C for several hours until the starting material is consumed (monitored by TLC).[2] The reaction mixture is then cooled, and the methanol is removed under reduced pressure. The aqueous residue is then acidified with HCl and washed with an organic solvent like CH₂Cl₂ to remove any non-basic impurities.[2] The aqueous layer is then basified with a strong base (e.g., 20% NaOH) to the desired pH and the free amine is extracted with an organic solvent (e.g., diethyl ether).[2] The combined organic extracts are dried over a drying agent (e.g., K₂CO₃), filtered, and concentrated to yield the deprotected amine.[2] A reported yield for this type of deprotection is 77%.[2]
Deprotection of a Trichloroacetamide using Cesium Carbonate: A solution of the trichloroacetamide (1.0 equiv) and cesium carbonate (Cs₂CO₃) in DMF or DMSO is heated to 100 °C.[1] The reaction is monitored by TLC, and upon completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried, and concentrated to give the free amine.[1]
Boc Protection and Deprotection
Protection of an Amine with Boc Anhydride: A solution of the amine (1.0 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a suitable solvent (e.g., a mixture of dioxane and water) is treated with a base such as sodium bicarbonate (2.0 equiv). The reaction is stirred at room temperature until completion. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Deprotection of a Boc-Protected Amine: The Boc-protected amine is dissolved in dichloromethane (CH₂Cl₂) and treated with an excess of trifluoroacetic acid (TFA). The reaction is typically complete within 1-2 hours at room temperature. The solvent and excess TFA are removed under reduced pressure to yield the ammonium (B1175870) salt of the deprotected amine.
Cbz Protection and Deprotection
Protection of an Amine with Benzyl Chloroformate: To a solution of the amine (1.0 equiv) in a mixture of dioxane and water at 0 °C, sodium bicarbonate (2.0 equiv) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 equiv). The reaction is stirred for a few hours while warming to room temperature. The Cbz-protected amine is then extracted, washed, dried, and purified.
Deprotection of a Cbz-Protected Amine: The Cbz-protected amine is dissolved in a solvent such as methanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added.[7] The mixture is then stirred under an atmosphere of hydrogen gas (H₂) at room temperature until the reaction is complete.[7] The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the deprotected amine.
Fmoc Protection and Deprotection
Protection of an Amine with Fmoc-OSu: The amine (1.0 equiv) is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution. 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.05 equiv) is added, and the mixture is stirred at room temperature for several hours. The Fmoc-protected amine is then extracted, washed, dried, and purified.
Deprotection of a Fmoc-Protected Amine: The Fmoc-protected amine is dissolved in a solvent such as dimethylformamide (DMF), and a solution of 20% piperidine (B6355638) in DMF is added. The reaction is typically complete within 30 minutes at room temperature. The solvent is removed under reduced pressure, and the crude product is purified to remove the fluorenyl-piperidine adduct.
Visualization of Concepts
To aid in the understanding of the chemical principles and workflows discussed, the following diagrams have been generated.
Caption: Chemical structures of the discussed amine protecting groups.
Caption: Overview of deprotection conditions for each protecting group.
Caption: A simplified decision-making workflow for selecting an amine protecting group.
Conclusion
The trichloroacetamide protecting group presents a valuable alternative to the more common carbamate-based protecting groups. Its key advantage lies in its stability towards strong acids and catalytic hydrogenation, providing an orthogonal protection strategy in the presence of Boc and Cbz groups. While its removal requires basic or reductive conditions that may not be suitable for all substrates, it fills a critical niche in the synthetic chemist's toolkit. The choice between trichloroacetamide, Boc, Cbz, and Fmoc should be made after careful consideration of the overall synthetic plan, including the nature of other functional groups present in the molecule and the sequence of planned chemical transformations.
References
Performance of Trichloroacetanilide in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Trichloroacetanilide (2,2,2-trichloro-N-phenylacetamide) in various solvent systems. Due to limited direct quantitative data for this compound in publicly available literature, this guide combines known physicochemical properties with established principles of solvent effects on solubility, stability, and reactivity. Data for structurally related compounds are used for illustrative purposes where necessary, and general experimental protocols are provided to enable researchers to generate in-house data.
Comparative Solubility of this compound
The solubility of a reagent is critical for its application in solution-phase reactions. While specific quantitative solubility data for this compound is scarce, a qualitative assessment can be inferred from its structure—a polar amide group and a nonpolar phenyl ring with electron-withdrawing trichloromethyl group—and from data on related acetanilides.
| Solvent System | Solvent Type | Expected Solubility of this compound | Supporting Data/Analogs |
| Water | Polar Protic | Sparingly soluble to insoluble | 2,2,2-Trichloroacetamide has a reported water solubility of 13 g/L at 20°C. The addition of a hydrophobic phenyl group is expected to decrease aqueous solubility significantly. |
| Ethanol/Methanol | Polar Protic | Soluble | 2-Chloro-N-phenylacetamide has been recrystallized from ethanol, indicating good solubility at elevated temperatures and moderate solubility at room temperature.[1] |
| Acetone | Polar Aprotic | Soluble | Acetanilide and its derivatives generally show good solubility in acetone. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Dichloro-N-(substituted phenyl) acetamides have been synthesized using DCM as a solvent, indicating sufficient solubility of the product.[2] |
| Acetonitrile (B52724) (ACN) | Polar Aprotic | Moderately Soluble | Derivatives of this compound have been synthesized and purified using acetonitrile, suggesting moderate to good solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful solvent for a wide range of organic compounds, including amides. |
| Toluene/Benzene | Nonpolar | Slightly Soluble to Insoluble | The polar amide group limits solubility in nonpolar aromatic solvents. |
| Hexane/Heptane | Nonpolar | Insoluble | This compound is unlikely to be soluble in nonpolar aliphatic solvents. |
Stability of this compound in Solution
The stability of this compound can be influenced by the solvent's properties, such as its polarity and proticity. The primary degradation pathway is likely to be hydrolysis of the amide bond, which can be catalyzed by acids or bases.
| Solvent Type | Expected Stability | Rationale |
| Aprotic (e.g., DCM, Acetonitrile, THF) | High | In the absence of water and strong acids or bases, this compound is expected to be stable. |
| Polar Protic (e.g., Alcohols) | Moderate | May undergo slow solvolysis, particularly at elevated temperatures or in the presence of catalytic impurities. |
| Aqueous (Neutral) | Low to Moderate | Susceptible to slow hydrolysis of the amide bond. |
| Aqueous (Acidic/Basic) | Low | Hydrolysis is expected to be significantly accelerated under acidic or basic conditions. |
Performance in Chemical Reactions: Solvent Effects
The choice of solvent can significantly impact the rate and outcome of reactions involving this compound. As an electrophile, its reactivity is influenced by the solvent's ability to stabilize charged intermediates and transition states.
| Solvent Type | Effect on Nucleophilic Substitution | Rationale |
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Favorable | These solvents can solvate the cation of a nucleophilic salt while leaving the anion relatively "naked" and more reactive. They can also stabilize polar transition states. |
| Polar Protic (e.g., Ethanol, Water) | Less Favorable | These solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate. |
| Nonpolar (e.g., Toluene, Hexane) | Unfavorable | The low solubility of this compound and most common nucleophiles in nonpolar solvents will likely result in very slow or no reaction. |
A study on the synthesis of N-substituted trichloroacetamides showed that N-phenyl-2,2,2-trichloroacetamide could be synthesized in tetrachloroethylene (B127269) with a 59% yield.[4] While not a comparative study, it demonstrates the feasibility of using a nonpolar, aprotic solvent.
Experimental Protocols
Determination of Solubility (Gravimetric Method)
This protocol outlines a standard procedure for determining the solubility of a solid compound in a given solvent.
-
Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration : Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : Allow the solution to stand undisturbed until any undissolved solid has settled. Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation : Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.
-
Mass Determination : Weigh the container with the dried solute. The mass of the dissolved solid can then be determined.
-
Calculation : Calculate the solubility in g/L or mol/L.
Stability Assessment (HPLC Method)
This protocol describes a general method for evaluating the stability of this compound in different solvents.
-
Solution Preparation : Prepare stock solutions of this compound in the solvents to be tested at a known concentration.
-
Initial Analysis (t=0) : Immediately analyze an aliquot of each solution using a validated stability-indicating HPLC method to determine the initial concentration. A typical method for anilides might use a C18 column with a mobile phase of acetonitrile and water.
-
Incubation : Store the solutions under controlled conditions (e.g., specified temperature and light exposure).
-
Time-Point Analysis : At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw aliquots from each solution and analyze them by HPLC.
-
Data Analysis : Plot the concentration of this compound as a function of time for each solvent system. The rate of degradation can be determined from the slope of this plot. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visualizing Workflows and Concepts
Caption: Workflow for evaluating compound performance.
Caption: Nucleophilic substitution with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole | Sirte University Scientific Journal [journal.su.edu.ly]
- 3. mdpi.com [mdpi.com]
- 4. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Allylic Amines: Validation of the Overman Rearrangement Using Trichloroacetanilide Chemistry
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of allylic amines is a critical step in the development of novel therapeutics and complex molecular architectures. This guide provides a comprehensive validation of a synthetic route utilizing a trichloroacetanilide derivative, the Overman rearrangement, and objectively compares its performance against two prominent alternatives: the Tsuji-Trost reaction and nickel-catalyzed multicomponent coupling.
The Overman rearrangement, a[1][1]-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523), offers a powerful and reliable method for the synthesis of allylic amines with excellent stereocontrol.[2][3][4] The trichloroacetimidate precursor is readily prepared from the corresponding allylic alcohol and trichloroacetonitrile, a derivative of this compound. This guide will delve into the experimental details of this transformation and provide a data-driven comparison with other widely used methods.
The Overman Rearrangement: A Detailed Examination
The Overman rearrangement proceeds through a suprafacial, concerted mechanism, often via a six-membered chair-like transition state.[5] This stereospecificity is a key advantage of the method. The reaction is typically thermally induced or catalyzed by mercury(II) or palladium(II) salts.[2][6] The resulting trichloroacetamide (B1219227) can be readily hydrolyzed to the desired primary allylic amine.
Experimental Protocol: Overman Rearrangement
Step 1: Formation of the Allylic Trichloroacetimidate
To a solution of the allylic alcohol (1.0 eq) in dichloromethane (B109758) (CH2Cl2), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) is added, and the solution is cooled to 0 °C. Trichloroacetonitrile (1.5 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield the allylic trichloroacetimidate.[5]
Step 2:[1][1]-Sigmatropic Rearrangement
The isolated trichloroacetimidate (1.0 eq) is dissolved in an appropriate solvent such as toluene (B28343) or xylene and heated to reflux (typically 80-140 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the resulting allylic trichloroacetamide is purified by chromatography. For asymmetric rearrangements, a chiral catalyst, such as a palladium complex, can be employed at room temperature.[5]
Step 3: Hydrolysis to the Allylic Amine
The purified allylic trichloroacetamide is dissolved in a suitable solvent system, such as methanol/water, and a base (e.g., sodium hydroxide (B78521) or potassium carbonate) is added. The mixture is stirred at room temperature or gently heated until the hydrolysis is complete. The desired primary allylic amine is then extracted and purified.
Comparative Analysis: Overman Rearrangement vs. Alternatives
To provide a clear and objective comparison, we will evaluate the Overman rearrangement against two widely adopted methods for allylic amine synthesis: the Tsuji-Trost reaction and a modern nickel-catalyzed multicomponent coupling.
The Tsuji-Trost Reaction
The Tsuji-Trost reaction is a powerful palladium-catalyzed allylic substitution that can be used to form carbon-nitrogen bonds.[7][8][9] It typically involves the reaction of an allylic substrate with a suitable leaving group (e.g., acetate (B1210297), carbonate) with a nitrogen nucleophile in the presence of a palladium(0) catalyst.[7][8]
Nickel-Catalyzed Multicomponent Coupling
Recent advances have led to the development of nickel-catalyzed multicomponent reactions that allow for the direct synthesis of allylic amines from simple, readily available starting materials like alkenes, aldehydes, and amines.[10][11] These methods offer high atom economy and a convergent approach to complex molecules.
The following tables summarize the performance of these three methods based on data compiled from various literature sources.
| Parameter | Overman Rearrangement | Tsuji-Trost Reaction | Nickel-Catalyzed Multicomponent Coupling |
| Precursor | Allylic Alcohol | Allylic Alcohol/Ester/Carbonate | Alkene, Aldehyde, Amine |
| Key Reagent | Trichloroacetonitrile | Palladium Catalyst | Nickel Catalyst |
| Stereoselectivity | High (often excellent) | Variable (ligand dependent) | Generally high |
| Substrate Scope | Broad for allylic alcohols | Broad for nucleophiles and electrophiles | Broad for all components |
| Functional Group Tolerance | Good | Moderate to Good | Excellent |
| Reaction Conditions | Often requires high temperatures (thermal) or stoichiometric activators (Hg(II)). Catalytic Pd(II) variants are milder. | Mild (often room temperature) | Mild |
| Byproducts | Trichloroacetic acid derivatives | Stoichiometric salts | Minimal |
| Method | Typical Yield (%) | Typical Reaction Time (h) | Typical Temperature (°C) | Key Advantages | Key Limitations |
| Overman Rearrangement | 70-95 | 2-24 | 25-140 | Excellent stereocontrol, reliable for primary amines. | Can require harsh conditions, multi-step process. |
| Tsuji-Trost Reaction | 60-95 | 1-24 | 0-80 | Mild conditions, broad scope for nucleophiles.[12] | Regioselectivity can be an issue, potential for epimerization. |
| Nickel-Catalyzed Coupling | 70-98 | 12-24 | 25-60 | High atom economy, convergent, excellent functional group tolerance.[10][11] | Catalyst loading can be high, some substrates may be challenging. |
Experimental Protocols for Alternative Methods
Experimental Protocol: Tsuji-Trost Allylic Amination
A mixture of the allylic acetate (1.0 eq), the amine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (2.5 mol%), and a suitable phosphine (B1218219) ligand (e.g., PPh3, 10 mol%) is dissolved in an appropriate solvent (e.g., THF, dioxane). A base, such as triethylamine (B128534) or potassium carbonate, is added, and the reaction is stirred at room temperature to 60 °C until completion. The reaction mixture is then worked up, and the product is purified by column chromatography.[12]
Experimental Protocol: Nickel-Catalyzed Three-Component Coupling of an Alkene, Aldehyde, and Amine
To a mixture of the aldehyde (1.0 eq), amine (1.1 eq), and a Lewis acid (e.g., Ti(OiPr)4, 1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), the alkene (2.0 eq) is added. A nickel precatalyst (e.g., Ni(cod)2, 10 mol%) and a ligand (e.g., PCy3, 20 mol%) are then added. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for 12-24 hours. After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography.[11]
Conclusion
The validation of this synthetic route demonstrates that the Overman rearrangement , utilizing a this compound-derived reagent, is a highly effective and stereocontrolled method for the synthesis of allylic amines. Its primary strength lies in its predictability and high fidelity in transferring chirality, making it a valuable tool in target-oriented synthesis.
The Tsuji-Trost reaction offers a milder and often more versatile alternative, particularly with respect to the range of nucleophiles that can be employed.[12] However, controlling regioselectivity and preventing stereochemical scrambling can be challenging.
Nickel-catalyzed multicomponent couplings represent a paradigm shift in efficiency and atom economy.[10][11] By assembling complex allylic amines from simple, readily available precursors in a single step, this method is exceptionally well-suited for diversity-oriented synthesis and the rapid generation of compound libraries for drug discovery.
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including the desired stereochemistry, the functional group tolerance needed, and the overall synthetic strategy. This comparative guide provides the necessary data and protocols to enable researchers and drug development professionals to make an informed decision for their specific synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 3. Overman Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Overman Rearrangement | NROChemistry [nrochemistry.com]
- 6. Overman Rearrangement [organic-chemistry.org]
- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Tsuji-Trost Reaction [organic-chemistry.org]
- 10. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Reaction Kinetics of Trichloroacetanilide and Its Analogs in Hydrolysis
For researchers, scientists, and drug development professionals, a comprehensive understanding of the reaction kinetics of halogenated acetanilides is crucial for predicting their stability, metabolic fate, and potential reactivity in biological and chemical systems. This guide provides a comparative analysis of the hydrolysis kinetics of trichloroacetanilide, with a focus on 2,2,2-trichloro-N-phenylacetamide, and its less chlorinated analogs, mono- and dichloroacetanilides. By examining the available experimental and computational data, this guide aims to elucidate the structure-reactivity relationships that govern the hydrolysis of these compounds.
Comparative Analysis of Hydrolysis Reaction Kinetics
The hydrolysis of acetanilides, a class of amides, is a fundamental reaction that can be catalyzed by both acids and bases. The rate of this reaction is significantly influenced by the nature and position of substituents on both the acetyl group and the phenyl ring. The presence of electron-withdrawing groups, such as chlorine atoms, on the acetyl moiety is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack by water or hydroxide (B78521) ions.
While specific experimental kinetic data for the hydrolysis of 2,2,2-trichloroacetanilide is not extensively available in the reviewed literature, a comparative analysis can be constructed based on data from related chloroacetanilide derivatives and computational studies. The following table summarizes the second-order rate constants for the alkaline hydrolysis of various substituted acetanilides.
Table 1: Second-Order Rate Constants for the Alkaline Hydrolysis of Substituted Acetanilides
| Compound | Substituent (R) | k (M⁻¹s⁻¹) at 25°C | Reference |
| Acetanilide (B955) | H | TBD | |
| p-Methylacetanilide | p-CH₃ | TBD | |
| p-Chloroacetanilide | p-Cl | TBD | |
| p-Bromoacetanilide | p-Br | TBD | |
| o-Chloroacetanilide | o-Cl | TBD | |
| Dichloroacetanilides (e.g., Propachlor (B1678252), Alachlor) | Varies | Varies | [1] |
| This compound (estimated) | -CCl₃ | > Dichloroacetanilides |
Note: TBD (To Be Determined) indicates that specific values were not found in the initial search but would be necessary for a complete direct comparison. The trend of increasing reactivity with increased chlorination is inferred from general principles of organic chemistry and studies on related compounds.
Studies on chloroacetanilide herbicides, such as propachlor and alachlor, which are N-substituted α-chloroacetanilides, indicate that the nucleophilic substitution reactions proceed via an SN2 mechanism.[1] The reactivity is governed by electronic interactions with the α-anilide substituent.[1] Computational studies using Density Functional Theory (DFT) on the degradation of chloroacetanilide herbicides in the presence of various nucleophiles have shown a good correlation between computed activation energies and experimental data, supporting the SN2 mechanism. These studies also suggest that the nature of the R groups on the nitrogen of chloroacetanilide herbicides has a negligible effect on the activation energy of the process.
Based on these findings, it is reasonable to predict that the rate of hydrolysis will increase with the number of chlorine atoms on the acetyl group. Therefore, 2,2,2-trichloroacetanilide is expected to have a significantly higher rate of hydrolysis compared to its mono- and dichloro- analogs due to the strong electron-withdrawing inductive effect of the trichloromethyl group.
Experimental Protocols
To experimentally determine and compare the reaction kinetics of this compound and its analogs, the following detailed methodologies can be employed.
Method 1: High-Performance Liquid Chromatography (HPLC) for Kinetic Analysis of Amide Hydrolysis
Principle: This method monitors the progress of the hydrolysis reaction by separating and quantifying the concentrations of the reactant (amide) and the product (aniline derivative) over time.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.
Reagents:
-
This compound and its analogs (analytical grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acid (e.g., HCl) or Base (e.g., NaOH) solution of known concentration
-
Buffer solutions of desired pH
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of the acetanilide derivatives and their expected aniline (B41778) hydrolysis products in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solutions.
-
HPLC Method Development: Develop an isocratic or gradient HPLC method that provides good separation and resolution of the reactant and product peaks. A typical mobile phase would be a mixture of acetonitrile and water. The UV detector wavelength should be set to the λmax of the compounds of interest.
-
Kinetic Run:
-
Equilibrate a reaction vessel containing a known concentration of the acetanilide in a thermostated water bath to the desired reaction temperature.
-
Initiate the reaction by adding a known volume of the acid or base catalyst.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a quenching agent (e.g., a strong acid for a base-catalyzed reaction or a strong base for an acid-catalyzed reaction) and a known volume of an internal standard.
-
Inject the quenched samples into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of the reactant and product in each chromatogram.
-
Using the calibration curves, determine the concentration of the reactant at each time point.
-
Plot the concentration of the reactant versus time.
-
Determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, plot ln[Amide] vs. time).
-
Method 2: UV-Vis Spectrophotometry for Kinetic Analysis
Principle: This method is applicable if the reactant and product have distinct UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored over time to determine the reaction rate. Aromatic compounds typically exhibit strong UV absorbance.[2][3]
Instrumentation:
-
UV-Vis spectrophotometer with a thermostated cell holder.
Reagents:
-
This compound and its analogs
-
Solvent (e.g., a buffered aqueous solution) that does not absorb significantly in the analytical wavelength range.
-
Acid or base catalyst.
Procedure:
-
Spectral Analysis: Record the UV-Vis spectra of the starting amide and the expected aniline product in the reaction solvent to identify a wavelength where the change in absorbance upon reaction is maximal.
-
Kinetic Run:
-
Place a quartz cuvette containing the reaction solvent and the acetanilide solution in the thermostated cell holder of the spectrophotometer and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume of the catalyst solution and quickly mixing the contents.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the absorbing species is known.
-
Plot the concentration of the reactant (or product) versus time and analyze the data as described in the HPLC protocol to determine the rate constant.
-
Mandatory Visualizations
Caption: Generalized mechanism for the alkaline hydrolysis of this compound.
Caption: Experimental workflow for kinetic analysis using HPLC.
References
Benchmarking Trichloroacetyl-Based Reagents Against Novel Alternatives in Peptide Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the pursuit of efficiency, purity, and versatility has led to the development of a wide array of reagents and methodologies. Among these, compounds utilizing the trichloroacetyl moiety have carved out specific and valuable applications. This guide provides an objective comparison of two key trichloroacetyl-based strategies—the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group and the trichloroacetimidate (B1259523) linker for solid-phase peptide synthesis (SPPS)—against their contemporary and novel alternatives. The original query for "trichloroacetanilide" likely refers to these widely used reagents, given their relevance in the field.
This comparison is based on available experimental data and aims to equip researchers with the necessary information to select the most suitable reagents for their synthetic challenges.
Section 1: The 2,2,2-Trichloroethoxycarbonyl (Troc) Group for Amine Protection
The Troc group is a carbamate-based protecting group for amines, valued for its unique deprotection conditions which offer orthogonality to the more common Boc and Fmoc strategies.[1][2] It is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, and is instead cleaved under reductive conditions.[2]
Comparative Analysis of Amine Protecting Groups
The selection of an amine protecting group is a cornerstone of peptide synthesis strategy. The Troc group is benchmarked here against the industry-standard Fmoc and Boc groups, as well as the classically important Cbz group and the orthogonally-cleavable Alloc group.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Troc |
ngcontent-ng-c3973722063="" class="ng-star-inserted"> | Troc-Cl | Zn/acetic acid, electrolysis[2] | Orthogonal to acid- and base-labile groups.[1][3] | Reductive cleavage can be incompatible with certain functional groups. |
| Fmoc |
| Fmoc-OSu, Fmoc-Cl | 20% piperidine (B6355638) in DMF[1] | Mild, base-labile deprotection; orthogonal to acid-labile side-chain protecting groups.[4] | Piperidine is toxic and can cause side reactions like aspartimide formation. |
| Boc |
| Boc-anhydride | Strong acid (e.g., TFA)[1] | Robust and well-established, particularly for long or hydrophobic sequences.[5] | Harsh repetitive acid deprotection can degrade sensitive peptides.[5] |
| Cbz (Z) |
| Cbz-Cl | Catalytic hydrogenolysis (H₂/Pd)[1] | Orthogonal to both acid- and base-labile groups; cost-effective.[6] | Not suitable for peptides containing sulfur or other catalyst poisons. |
| Alloc |
| Alloc-Cl, Alloc-OSu | Pd(0) catalyst and a nucleophilic scavenger | Orthogonal to acid- and base-labile groups; mild deprotection. | Requires a metal catalyst which may need to be removed from the final product. |
Experimental Protocols
Protection of an Amine with the Troc Group
-
Reagents: Amine-containing substrate, 2,2,2-trichloroethyl chloroformate (Troc-Cl), pyridine (B92270), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve the amine substrate in DCM.
-
Cool the solution to 0 °C.
-
Add pyridine (as a base).
-
Add Troc-Cl dropwise and stir for 1-2 hours at 0 °C.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the Troc-protected amine by column chromatography.
-
Deprotection of the Troc Group
-
Reagents: Troc-protected substrate, activated zinc dust, acetic acid.
-
Procedure:
-
Dissolve the Troc-protected substrate in acetic acid.
-
Add activated zinc dust to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the zinc dust.
-
Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected amine with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the free amine as required.
-
Signaling Pathways and Logical Relationships
Caption: Orthogonality of Troc and Fmoc protecting groups in peptide synthesis.
Section 2: Trichloroacetimidate Linker for Solid-Phase Peptide Synthesis
The trichloroacetimidate linker strategy is employed for the efficient anchoring of the first amino acid to a solid support, particularly for the synthesis of peptides with a C-terminal alcohol.[7] This method involves the activation of a hydroxyl-functionalized resin (like Wang resin) with trichloroacetonitrile (B146778) to form a highly reactive trichloroacetimidate, which then readily couples with the first amino acid alcohol.[7]
Comparative Analysis of SPPS Linkers for C-Terminal Alcohols
The performance of the trichloroacetimidate linker is compared with other common linkers used for the synthesis of C-terminal modified peptides.
| Linker Strategy | Resin Type | Loading Conditions | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Trichloroacetimidate | Wang | Lewis acid catalyst (e.g., BF₃·OEt₂) | Mild acid (e.g., TFA) | Rapid and high loading efficiency (e.g., 70% in 1 hour); cost-effective.[7] | Requires activation of the resin prior to loading. |
| Trityl Chloride | 2-Chlorotrityl | DIPEA | Very mild acid (e.g., 1-2% TFA in DCM) | Prevents racemization of C-terminal Cys and His; allows for the synthesis of protected peptide fragments.[8] | Sluggish and inefficient loading for some amino acid alcohols (e.g., 15% after 1-2 days).[7] |
| Oxime | Oxime Resin | DCC/HOBt | Aminolysis or reduction | Can generate peptide thioesters for native chemical ligation.[9] | Can be prone to side reactions and may require specific activation conditions. |
| PAM | PAM Resin | Symmetric anhydride | Strong acid (e.g., HF) | High stability to TFA, suitable for Boc-SPPS.[10] | Requires harsh cleavage conditions (HF). |
| Safety-Catch | Various | Specific to linker | Two-step activation and cleavage | Linker is stable until activated, allowing for high orthogonality.[11][12] | The additional activation step can add complexity to the synthesis. |
Experimental Protocols
Preparation of Trichloroacetimidate-Activated Wang Resin
-
Reagents: Wang resin, dry dichloromethane (DCM), trichloroacetonitrile, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Procedure:
-
Swell Wang resin in dry DCM.
-
Cool the resin suspension to 0 °C.
-
Add trichloroacetonitrile to the suspension.
-
Add DBU dropwise and stir for 40-60 minutes at 0 °C.
-
Filter the resin and wash sequentially with DCM, DMF, and methanol (B129727).
-
Dry the activated resin under vacuum.
-
Loading of the First Amino Acid Alcohol onto Trichloroacetimidate Resin
-
Reagents: Trichloroacetimidate-activated Wang resin, Fmoc-protected amino acid alcohol, dry DCM, boron trifluoride etherate (BF₃·OEt₂).
-
Procedure:
-
Swell the activated resin in dry DCM.
-
Dissolve the Fmoc-protected amino acid alcohol in dry DCM.
-
Add the amino acid solution to the resin suspension.
-
Add a catalytic amount of BF₃·OEt₂.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash with DCM, DMF, and methanol to remove excess reagents.
-
Cap any unreacted sites if necessary.
-
The loaded resin is ready for peptide chain elongation.
-
Experimental Workflow
Caption: Workflow for SPPS of C-terminal alcohol peptides using a trichloroacetimidate linker.
Conclusion
The trichloroacetyl moiety, in the form of the Troc protecting group and the trichloroacetimidate linker, offers valuable and often orthogonal strategies in the complex field of peptide synthesis.
The Troc group serves as a robust protecting group for amines that is stable to the acidic and basic conditions commonly employed in SPPS, providing an additional layer of orthogonality for the synthesis of complex peptides. Its primary drawback is the need for reductive cleavage, which may not be compatible with all desired functionalities in the target peptide.
The trichloroacetimidate linker strategy presents a highly efficient and cost-effective method for the synthesis of peptides with C-terminal alcohols. Its rapid loading times offer a significant advantage over some traditional linkers.
The choice between these trichloroacetyl-based reagents and their novel alternatives will ultimately depend on the specific requirements of the synthesis, including the nature of the target peptide, the presence of sensitive functional groups, and considerations of cost and efficiency. This guide provides the foundational data and protocols to aid researchers in making an informed decision that best suits their synthetic goals.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US20040039161A1 - Use of trichloroacetimidate linker for peptide synthesis - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. biosynth.com [biosynth.com]
- 11. mdpi.com [mdpi.com]
- 12. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Trihalogenated Organic Compounds in Synthesis: Chloroform, Bromoform, and Iodoform as Versatile Reagents
Trihalogenated organic compounds, particularly the haloforms (chloroform, bromoform (B151600), and iodoform), are fundamental reagents in the synthetic chemist's toolkit. Their unique chemical properties, arising from the presence of three halogen atoms on a single carbon, enable a variety of important transformations. This guide offers a comparative analysis of the performance of these three key trihalogenated methanes in several cornerstone synthetic reactions, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their practical applications.
The Haloform Reaction: Converting Methyl Ketones to Carboxylic Acids
The haloform reaction is a classic organic transformation that converts methyl ketones, or substrates that can be oxidized to methyl ketones, into a carboxylate and a haloform.[1] This reaction is widely used for both qualitative analysis (the iodoform (B1672029) test) and for synthetic purposes.[2][3]
Performance Comparison
The reactivity of the halogens in the haloform reaction generally follows the order: Iodine ≈ Bromine > Chlorine.[4] While the overall mechanism is conserved across the halogens, there are notable differences in reaction rates and utility. For the iodination and bromination of acetone, the initial formation of the enolate is typically the rate-determining step.[4] In contrast, for chlorination, the halogenation of the enolate is considerably slower and can become rate-limiting.[4] The faster reaction rates with iodine and bromine often lead to more efficient conversions under milder conditions.[4]
| Feature | Chloroform (B151607) (from Chlorine) | Bromoform (from Bromine) | Iodoform (from Iodine) |
| Reactivity | Lower | Higher | Highest |
| Reaction Rate | Slower | Faster | Fastest |
| Primary Use | Synthetic transformation | Synthetic transformation | Qualitative test (yellow precipitate)[1] |
| Cleavage Rate of PhCO-CX₃⁻ | 1 | 40 | 300 |
Table 1: General Comparison of Haloform Reactions.[4]
Experimental Protocol: The Iodoform Test
This protocol describes the qualitative test for a methyl ketone using the iodoform reaction.
Materials:
-
Sample to be tested
-
10% Potassium iodide solution
-
Sodium hypochlorite (B82951) solution (e.g., commercial bleach)
-
Dioxane (or another suitable solvent)
-
Water bath
Procedure:
-
Dissolve a small amount of the sample (a few drops of a liquid or about 0.1 g of a solid) in a suitable solvent like dioxane in a test tube.
-
Add about 3 mL of 10% potassium iodide solution.
-
Add about 5 mL of sodium hypochlorite solution.
-
Warm the mixture in a water bath to about 60°C.
-
A positive test is indicated by the formation of a pale yellow precipitate of iodoform (CHI₃), which has a characteristic antiseptic smell.
The Reimer-Tiemann Reaction: Ortho-Formylation of Phenols
The Reimer-Tiemann reaction is a named reaction used for the ortho-formylation of phenols, most commonly employing chloroform in a basic solution to generate salicylaldehyde (B1680747) from phenol (B47542).[5][6] The key reactive intermediate in this reaction is dichlorocarbene (B158193) (:CCl₂).[7][8]
Performance Comparison
The Reimer-Tiemann reaction is almost exclusively performed with chloroform. The generation of the dihalocarbene intermediate is crucial, and the reactivity of the haloform plays a significant role.
-
Chloroform (CHCl₃): The deprotonation of chloroform by a strong base to form the trichloromethanide anion, followed by the alpha-elimination of a chloride ion, is a well-established and efficient method for generating dichlorocarbene.[6][9]
-
Bromoform (CHBr₃): While dibromocarbene can be generated from bromoform under similar conditions, its application in the Reimer-Tiemann reaction is not common. The higher reactivity of dibromocarbene can lead to side reactions and lower yields of the desired formylated product.
-
Iodoform (CHI₃): The use of iodoform to generate diiodocarbene for this reaction is generally not practical due to the instability of iodoform and the resulting carbene.
| Haloform | Dihalocarbene Generated | Utility in Reimer-Tiemann |
| Chloroform | :CCl₂ | High, standard reagent |
| Bromoform | :CBr₂ | Low, less common |
| Iodoform | :CI₂ | Very low, not practical |
Table 2: Comparison of Haloforms in the Reimer-Tiemann Reaction.
Experimental Protocol: Synthesis of Salicylaldehyde
This protocol is a typical procedure for the ortho-formylation of phenol using chloroform.[5][10]
Materials:
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (B1210297) for extraction
-
Round-bottom flask, reflux condenser, stirrer, dropping funnel, heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve phenol (1.0 equiv) in a 10-40% aqueous solution of sodium hydroxide (8.0 equiv).[10]
-
Heat the solution to 60-70°C with vigorous stirring.[10]
-
Add chloroform (2.0 equiv) dropwise from a dropping funnel over a period of about 1 hour, maintaining the temperature.[5][10] The reaction is often exothermic.[6]
-
After the addition is complete, continue stirring at the same temperature for an additional 1-3 hours.[10]
-
Cool the reaction mixture to room temperature and remove any excess chloroform by distillation.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to pH 4-5.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude salicylaldehyde.
-
Purify the product by distillation or chromatography.
Dihalocyclopropanation of Alkenes
Trihalogenated methanes are excellent precursors for dihalocarbenes, which readily react with alkenes to form 1,1-dihalocyclopropanes.[11] These products are valuable synthetic intermediates.
Performance Comparison
Both chloroform and bromoform are commonly used for dihalocyclopropanation, with the choice often depending on the desired final product and subsequent transformations.
-
Chloroform (CHCl₃): The generation of dichlorocarbene from chloroform and a strong base (like potassium tert-butoxide or aqueous NaOH with a phase-transfer catalyst) is a highly efficient and widely used method for producing dichlorocyclopropanes.[12]
-
Bromoform (CHBr₃): Bromoform is an effective precursor for dibromocarbene, which also undergoes stereospecific addition to alkenes.[13] The resulting dibromocyclopropanes can be advantageous in certain synthetic routes due to the different reactivity of the C-Br bond compared to the C-Cl bond.
-
Iodoform (CHI₃): While diiodocarbene can be generated from iodoform, its use is less common, partly because C-I bonds are sensitive to light.[13]
| Haloform | Dihalocarbene | Stability of Precursor | Reactivity of Dihalocyclopropane |
| Chloroform | :CCl₂ | Stable | C-Cl bonds are robust |
| Bromoform | :CBr₂ | Stable | C-Br bonds are more reactive (e.g., in reductions, couplings) |
| Iodoform | :CI₂ | Less stable (light sensitive) | C-I bonds are most reactive |
Table 3: Comparison of Haloforms for Dihalocyclopropanation.
Experimental Protocol: Dichlorocyclopropanation of an Alkene
This protocol describes a general procedure for the synthesis of a dichlorocyclopropane from an alkene using chloroform and a phase-transfer catalyst.[14]
Materials:
-
Alkene
-
Chloroform (CHCl₃)
-
50% Aqueous sodium hydroxide (NaOH) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Dichloromethane (optional, as solvent)
-
Stirring apparatus
Procedure:
-
In a flask, combine the alkene (1.0 equiv), chloroform (1.2-1.5 equiv), and the phase-transfer catalyst (0.01-0.05 equiv). If the alkene is a solid, dissolve it in a minimal amount of dichloromethane.
-
Stir the mixture vigorously at room temperature.
-
Slowly add the 50% aqueous sodium hydroxide solution (2.0-3.0 equiv) dropwise to the reaction mixture over 30-60 minutes. An exothermic reaction may be observed.
-
After the addition is complete, continue to stir the mixture until the reaction is complete (monitor by TLC or GC).
-
Add water to the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dichlorocyclopropane by distillation or chromatography.
Radical Reactions
Trihalogenated methanes can participate in radical reactions, typically involving the abstraction of a hydrogen or a halogen atom. The relative bond dissociation energies (BDEs) of the C-H and C-X bonds are key to predicting their reactivity.
Performance Comparison
The reactivity of haloforms in radical reactions is dictated by the strength of their C-H and C-X bonds.
-
C-H Bond Strength: The C-H bond in haloforms is weakened by the inductive effect of the halogens. The BDE of the C-H bond decreases down the series: CHCl₃ (400.6 ± 2.0 kJ/mol) > CHBr₃ > CHI₃.[15] This trend suggests that hydrogen abstraction should be easiest for iodoform.
-
C-X Bond Strength: The C-X bond strength decreases significantly from chlorine to iodine. This makes halogen abstraction from bromoform and especially iodoform much more favorable than from chloroform.
| Bond | Bond Dissociation Energy (kJ/mol) |
| H-CCl₃ | 400.6 ± 2.0[15] |
| Cl-CHCl₂ | ~326 |
| Br-CHBr₂ | ~272 |
| I-CHI₂ | ~213 |
Table 4: Selected Bond Dissociation Energies for Haloforms.
This data indicates that chloroform is more likely to undergo hydrogen abstraction, while bromoform and iodoform are more susceptible to halogen abstraction, which can be a key step in initiating radical chain reactions. For instance, the formation of halomethyl radicals for addition to alkenes can be achieved through halogen atom abstraction.[16] The ease of this abstraction increases from chloroform to iodoform.
Conclusion
Chloroform, bromoform, and iodoform, while structurally similar, exhibit distinct reactivity profiles that make them suitable for different synthetic applications.
-
Chloroform is the workhorse for generating dichlorocarbene, making it indispensable for the Reimer-Tiemann reaction and the synthesis of dichlorocyclopropanes. Its C-H bond is also susceptible to radical abstraction.
-
Bromoform provides a valuable alternative for generating dibromocarbene, leading to dibromocyclopropanes which offer different synthetic possibilities due to the greater reactivity of the C-Br bond. It is also more reactive than chloroform in the haloform reaction.
-
Iodoform is the most reactive of the three in the haloform reaction, a property exploited in the well-known iodoform test for methyl ketones. Its utility in carbene generation and radical reactions is limited by its lower stability and the high reactivity of the C-I bond.
The choice between these trihalogenated compounds should be guided by the specific transformation desired, the required reactivity, and the stability of the reagents and intermediates. A thorough understanding of their comparative performance, as outlined in this guide, will enable researchers to make more informed decisions in the design and execution of their synthetic strategies.
References
- 1. Haloform reaction - Wikipedia [en.wikipedia.org]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. byjus.com [byjus.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgosolver.com [orgosolver.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. organic chemistry - C-H bond energy in substituted methanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Generation of Halomethyl Radicals by Halogen Atom Abstraction and Their Addition Reactions with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chloroacetanilide Herbicides and Glyphosate: Unraveling Mechanisms of Action
For researchers, scientists, and drug development professionals, a precise understanding of a compound's mechanism of action is paramount. This guide provides a detailed comparison of the herbicidal activity of the chloroacetanilide class of compounds and the widely used alternative, glyphosate (B1671968). By examining their distinct molecular targets and the downstream cellular consequences, this document aims to provide a clear, data-driven resource for informed decision-making in agricultural and toxicological research.
The chloroacetanilide herbicides, a group that includes acetochlor, alachlor, and propachlor, exert their effects through a mechanism of broad protein destabilization. Conversely, glyphosate's herbicidal properties stem from the targeted inhibition of a single, crucial enzyme in the shikimate pathway of plants. This fundamental difference in their mode of action leads to distinct toxicological profiles and experimental considerations.
Quantitative Comparison of Herbicidal Activity
The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of the potency and cellular effects of chloroacetanilide herbicides and glyphosate.
| Herbicide | Target/Assay | Cell Line/Organism | IC50 / Effect | Reference |
| Chloroacetanilides | ||||
| Acetochlor | Cytotoxicity (MTT Assay) | HepG2 | Induces apoptosis and DNA breakage at 10-100 µM | [1][2][3] |
| Alachlor | Cytotoxicity | Rat and Human Hepatoma Cells | Glutathione-dependent cytotoxicity | [4] |
| Propachlor | Protein Destabilization (Proteomics) | HEK293T | Induces misfolding of dozens of proteins | [5][6][7][8][9] |
| Glyphosate | ||||
| Glyphosate | EPSP Synthase Inhibition | Neurospora crassa | Ki = 1.1 µM (competitive with PEP) | [10] |
| Glyphosate | Cytotoxicity (MTT Assay) | NE-4C | IC50 = 0.652% (for Glyphosate IPA salt) | [11] |
| Glyphosate | Cytotoxicity (MTT Assay) | MC3T3-E1 | IC50 = 1.2495% (for Glyphosate IPA salt) | [11] |
| Roundup® (Glyphosate formulation) | Cytotoxicity (MTT Assay) | NE-4C | IC50 = 0.00995% | [11] |
| Roundup® (Glyphosate formulation) | Cytotoxicity (MTT Assay) | MC3T3-E1 | IC50 = 0.0187% | [11] |
Experimental Protocols
Proteomic Analysis of Chloroacetanilide-Induced Protein Destabilization
This protocol outlines a method to identify cellular proteins that are destabilized upon exposure to chloroacetanilide herbicides, based on their increased affinity for the Hsp40 chaperone DNAJB8.
a. Cell Culture and Treatment:
-
Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Cells are transiently transfected with a plasmid expressing a Flag-tagged H31Q mutant of DNAJB8.
-
24 hours post-transfection, the culture medium is replaced with serum-free DMEM containing the desired concentration of the chloroacetanilide herbicide (e.g., 1 mM acetochlor, alachlor, or propachlor) or a vehicle control (e.g., DMSO).
-
Cells are incubated for 30 minutes at 37°C.
b. Cell Lysis and Immunoprecipitation:
-
After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a buffer containing non-denaturing detergent (e.g., 0.5% NP-40), protease inhibitors, and phosphatase inhibitors.
-
The cell lysate is clarified by centrifugation.
-
The supernatant is incubated with anti-Flag magnetic beads to immunoprecipitate the DNAJB8-H31Q-Flag protein and its associated proteins.
c. Sample Preparation for Mass Spectrometry:
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted and then reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) to break and block disulfide bonds.
-
The proteins are digested into peptides using trypsin.
d. Quantitative Mass Spectrometry:
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein identification and quantification are performed using appropriate software (e.g., MaxQuant).
-
Proteins that are significantly enriched in the herbicide-treated samples compared to the vehicle control are identified as destabilized proteins.
Determination of Glyphosate IC50 for EPSP Synthase Inhibition
This protocol describes an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of glyphosate on 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.
a. Reagents and Enzyme:
-
Purified EPSP synthase enzyme.
-
Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (B93156) (PEP).
-
Glyphosate solutions at a range of concentrations.
-
A buffer system to maintain a stable pH (e.g., HEPES buffer).
-
A method to detect the reaction product, inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric assay.
b. Assay Procedure:
-
A reaction mixture is prepared containing the buffer, S3P, and the EPSP synthase enzyme.
-
Glyphosate is added to the reaction mixture at various concentrations (a no-glyphosate control is also included).
-
The reaction is initiated by the addition of PEP.
-
The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 15 minutes at 25°C).
-
The reaction is stopped, for instance, by adding a quenching agent.
c. Data Analysis:
-
The amount of Pi produced in each reaction is quantified using the chosen detection method.
-
The percentage of enzyme inhibition for each glyphosate concentration is calculated relative to the no-glyphosate control.
-
The data are plotted with glyphosate concentration on the x-axis (log scale) and percentage inhibition on the y-axis.
-
The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration of glyphosate that results in 50% inhibition of enzyme activity.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows associated with chloroacetanilide herbicides and glyphosate.
Caption: Mechanism of action for chloroacetanilide herbicides.
Caption: Mechanism of action for glyphosate.
Caption: Workflow for proteomic analysis of protein destabilization.
References
- 1. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Oral Poisoning Due to Chloracetanilide Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of Roundup Classic and its components on NE-4C and MC3T3-E1 cell lines determined by biochemical and flow cytometric assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trichloroacetanilide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the safe handling and proper disposal of trichloroacetanilide, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety measures. The toxicological properties of many chloroacetanilides have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Wear protective gloves. |
| Skin and Body Protection | Wear protective clothing. A lab coat is mandatory. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust respirator is recommended. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.[2][3] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes.[1] Wash clothing before reuse.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Call a poison center or doctor if you feel unwell.[2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1] |
Operational Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[4][5][6] Improper disposal, such as drain or trash disposal, is prohibited and can lead to environmental contamination.[7][8] The primary recommended disposal method is incineration by a licensed professional waste disposal service.[9]
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from non-halogenated waste.[7][10] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[7]
-
Containerization:
-
Collect solid this compound waste in a clean, dry, and clearly labeled container.[11]
-
If dissolved in a solvent, collect in a designated "Halogenated Organic Waste" container.[10] The container must be in good condition, compatible with the waste, and have a tightly sealing cap.[10]
-
Do not fill waste containers beyond 90% capacity to allow for expansion.[5]
-
-
Labeling:
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[9]
-
It is the responsibility of the waste generator to properly characterize the waste according to applicable local, regional, and national regulations.[9][12]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocols
Currently, there are no widely established and verified experimental protocols for the chemical neutralization or detoxification of this compound suitable for a standard laboratory setting. The recommended and safest method of disposal is through incineration by a qualified hazardous waste management company.[9][13] This process ensures the complete destruction of the compound, preventing its release into the environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. guidechem.com [guidechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. ethz.ch [ethz.ch]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. fishersci.ie [fishersci.ie]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Logistics for Handling Trichloroacetanilide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate and essential safety and logistical information for the handling and disposal of Trichloroacetanilide, a hazardous chemical. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Physical Properties
This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye and skin irritation.[1][2][3] Inhalation of dust may lead to respiratory irritation.[1][3] It is a combustible solid that burns with difficulty but may form explosive dust mixtures in the air.[1]
| Property | Value | Source |
| Chemical Formula | C8H6Cl3NO | [2] |
| Molecular Weight | 238.492 g/mol | [2] |
| Appearance | Off-white to beige granules/solid powder | [4][5] |
| Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to ensure personnel safety when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for tears or punctures before use. Double gloving is recommended for enhanced protection.[6][7] |
| Eyes | Chemical safety goggles or a face shield | Provides protection against splashes and airborne particles.[2][6] |
| Body | Laboratory coat or chemical-resistant coveralls | Protects skin and personal clothing from contamination.[8] |
| Respiratory | Air-purifying respirator | Required when handling large quantities or when adequate ventilation is not available to prevent inhalation of dust.[1][9] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a detailed protocol for the safe handling of this compound in a laboratory setting.
Pre-Operational Checks
-
Engineering Controls Verification: Ensure the chemical fume hood is operational and certified.
-
PPE Inspection: Inspect all PPE for damage before use.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.
-
Spill Kit: Have a chemical spill kit readily available.
Handling Protocol
-
Work Area Preparation: Conduct all handling of this compound within a designated area, preferably inside a chemical fume hood to minimize inhalation exposure.[1]
-
Weighing and Transfer:
-
When weighing, use an analytical balance inside the fume hood or in a ventilated balance enclosure.
-
Use a spatula for transfers to minimize dust generation. Avoid pouring the solid.
-
-
In Solution:
-
When dissolving, add the solid slowly to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name and hazard symbols.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and then soap and water.
-
Decontaminate all equipment used.
-
Personal Decontamination
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with contaminants.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
-
Lab Coat: Remove the lab coat before leaving the laboratory.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[10]
Waste Segregation
-
Isolate waste containing this compound from other waste streams.
-
Specifically, keep it separate from non-halogenated organic waste.
Waste Collection and Containerization
-
Solid Waste: Collect solid waste, including contaminated PPE (gloves, etc.) and weighing paper, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste unless compatible.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
Disposal Procedure
-
Store the sealed hazardous waste containers in a designated and secure area.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Page loading... [guidechem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. solutionsstores.com [solutionsstores.com]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





